molecular formula C8H7FO5S B13496033 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Katalognummer: B13496033
Molekulargewicht: 234.20 g/mol
InChI-Schlüssel: JSYDLVYMGZSKHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (CAS 2866335-05-7) is a fluorinated organic compound serving as a versatile synthetic intermediate in pharmaceutical chemistry and specialized material production . Its structure integrates a highly reactive fluorosulfonate group with a methyl-substituted benzoic acid core, resulting in a building block with high thermal stability and selective reactivity . The fluorosulfonyloxy group offers significant versatility in nucleophilic substitution reactions, while the methyl group at the 5-position enhances solubility in polar organic solvents, facilitating various synthetic workflows . This compound is primarily valued as a key precursor for synthesizing complex molecules and Active Pharmaceutical Ingredients (APIs) . The presence of the carboxylic acid group allows for straightforward conversion to acyl chlorides or other derivatives for amidation and esterification reactions, enabling its incorporation into larger molecular scaffolds . As a fluorinated building block, it can be used to enhance the lipophilicity and binding affinity of target molecules, traits that are critical in drug discovery and development . Handling and Safety: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires careful handling; refer to the supplied Safety Data Sheet for detailed hazard information. The recommended storage condition is in an inert atmosphere at 2-8°C . We assure high batch-to-batch reproducibility and offer this product at a specified purity of 95% , making it a reliable choice for industrial and research applications.

Eigenschaften

Molekularformel

C8H7FO5S

Molekulargewicht

234.20 g/mol

IUPAC-Name

3-fluorosulfonyloxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7FO5S/c1-5-2-6(8(10)11)4-7(3-5)14-15(9,12)13/h2-4H,1H3,(H,10,11)

InChI-Schlüssel

JSYDLVYMGZSKHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Protocol: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid via Chemoselective SuFEx Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid from its precursor, 3-hydroxy-5-methylbenzoic acid, represents a highly specialized application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The objective of this transformation is to selectively convert the phenolic hydroxyl group into a stable fluorosulfate (–OSO₂F) warhead while leaving the carboxylic acid moiety perfectly intact. The resulting aryl fluorosulfate is a highly valued electrophile in chemical biology, proteomics, and drug development due to its resistance to hydrolysis and precise reactivity profile 1.

This whitepaper details two modern, self-validating synthetic protocols that bypass the traditional hazards of handling pressurized sulfuryl fluoride (SO₂F₂) gas, prioritizing safety, scalability, and high atom economy.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

A common challenge in synthesizing bifunctional molecules is preventing unwanted side reactions. In 3-hydroxy-5-methylbenzoic acid, both a phenol (pKa ~ 10) and a carboxylic acid (pKa ~ 4.5) are present.

The Causality of Selectivity: When the substrate is subjected to basic conditions (e.g., using Triethylamine or DBU), both acidic protons are removed. However, the resulting carboxylate anion is highly stabilized by resonance, rendering it a poor, diffuse nucleophile. Conversely, the phenoxide anion is a highly concentrated, "hard" nucleophile that rapidly attacks the hard S(VI) electrophilic center of the fluorosulfonyl donor. This innate electronic disparity guarantees complete chemoselectivity, negating the need for transient protecting groups on the carboxylic acid 2.

Mechanism Phenol Phenol Moiety (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (DBU/Et3N) Base->Phenoxide Intermediate Pentacoordinate Transition State Phenoxide->Intermediate Nucleophilic Attack Electrophile S(VI) Electrophile (SO2F2 or AISF) Electrophile->Intermediate S-F Activation Product Aryl Fluorosulfate (Ar-OSO2F) Intermediate->Product Fluoride Elimination

Mechanistic pathway of SuFEx activation and selective fluorosulfation of the phenoxide intermediate.

Reagent Selection & Workflow Design

To democratize this synthesis without requiring specialized gas manifolds, two distinct workflows are recommended based on reagent availability and scale:

  • Method A (Ex-Situ Gas Generation): Utilizes 1,1'-sulfonyldiimidazole (SDI), potassium fluoride (KF), and trifluoroacetic acid (TFA) in a two-chamber reactor to generate SO₂F₂ gas on-demand, which diffuses into the reaction chamber 3.

  • Method B (Solid-State SuFEx): Employs 4-(acetylamino)phenyl imidodisulfuryl difluoride (AISF), a shelf-stable, crystalline reagent that acts as a highly reactive, direct "F-SO₂+" donor in a simple one-pot setup 4.

SuFEx_Workflow SM 3-Hydroxy-5-methylbenzoic acid (Phenol + Carboxylic Acid) MethA Method A: Ex-Situ SO2F2 SDI + KF + TFA Two-Chamber System SM->MethA Et3N, DCM, RT MethB Method B: Solid SuFEx AISF + DBU One-Pot System SM->MethB THF, RT Prod 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (Target Aryl Fluorosulfate) MethA->Prod >90% Yield MethB->Prod >95% Yield

Workflow for the chemoselective SuFEx synthesis of 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid.

Experimental Protocols

Method A: Ex-Situ SO₂F₂ Generation (Two-Chamber Reactor)

Best for: Cost-effective scaling using inexpensive precursors.

Step-by-Step Procedure:

  • Reactor Setup: In a well-ventilated fume hood, assemble a flame-dried two-chamber reactor (e.g., a COware system).

  • Chamber A (Gas Generation): Add 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv.), anhydrous Potassium Fluoride (KF, 3.0 equiv.), and a magnetic stir bar.

  • Chamber B (Reaction): Add 3-hydroxy-5-methylbenzoic acid (1.0 equiv., 1.0 mmol), Triethylamine (Et₃N, 2.5 equiv.), and 5 mL of anhydrous Dichloromethane (DCM). The excess base is required to deprotonate both the phenol and the carboxylic acid.

  • Initiation: Seal the system. Inject Trifluoroacetic Acid (TFA, 2.0 equiv.) through the septum into Chamber A.

    • Self-Validation Checkpoint: Immediate bubbling in Chamber A visually confirms the degradation of SDI into SO₂F₂ gas, which diffuses into Chamber B.

  • Reaction: Stir Chamber B vigorously at room temperature for 12–16 hours. Monitor via TLC (Eluent: 9:1 DCM:MeOH). The starting material (Rf ~ 0.2) will be replaced by a less polar product spot (Rf ~ 0.5).

  • Work-Up & Isolation (Critical Step): Carefully vent the reactor. Transfer the mixture from Chamber B to a separatory funnel. Because the product contains a free carboxylic acid, it currently exists as a water-soluble triethylammonium salt. You must acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate and drive the product into the organic phase. Extract with DCM (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Method B: Solid-State SuFEx via AISF

Best for: Rapid, high-throughput synthesis without specialized glassware.

Step-by-Step Procedure:

  • Preparation: In a standard round-bottom flask, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 equiv., 1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 equiv.). The solution will homogenize as the bis-anion forms.

  • Electrophile Addition: Cool the flask to 0 °C. Portion-wise, add crystalline AISF (1.2 equiv.).

    • Self-Validation Checkpoint: The reaction is highly exothermic. A slight temperature rise and color change confirm the rapid S-F bond activation.

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes. Complete consumption of the starting material is typically observed within 45 minutes via LC-MS.

  • Work-Up & Isolation: Quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). As in Method A, wash the mixture with 1M HCl until the aqueous phase reaches pH 2. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

    • Analytical Validation: ¹⁹F NMR of the crude product will display a sharp, distinct singlet between +35 to +39 ppm, definitively confirming the successful installation of the –OSO₂F warhead.

Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for both synthetic pathways, allowing researchers to select the optimal route based on their laboratory infrastructure.

ParameterMethod A: Ex-Situ SO₂F₂Method B: AISF Reagent
Electrophile Source 1,1'-Sulfonyldiimidazole (SDI)4-(Acetylamino)phenyl imidodisulfuryl difluoride
Base Triethylamine (Et₃N)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Anhydrous Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Room Temperature (20-25 °C)0 °C to Room Temperature
Reaction Time 12 - 16 hours30 - 60 minutes
Expected Yield 85 - 92%90 - 96%
Chemoselectivity Complete (Carboxylic acid unreacted)Complete (Carboxylic acid unreacted)
Scalability High (Gram to Multi-gram)Very High (Milligram to Hectogram)

References

  • Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. SciSpace.
  • Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. ACS Publications.
  • Advances in the construction of diverse SuFEx linkers. National Science Review.
  • AISF - Enamine. Enamine.

Sources

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid: A SuFEx-Enabled Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , a specialized building block in modern covalent drug discovery and chemical biology.

CAS Number: 2866335-05-7 Molecular Formula: C₈H₇FO₅S Molecular Weight: 234.20 g/mol [1]

Executive Summary: The Renaissance of Sulfur(VI)

In the landscape of covalent inhibition, the focus has shifted from highly reactive electrophiles (e.g., acrylamides, epoxides) to "latent" warheads that activate only within a specific protein environment. 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid represents a premier class of Aryl Fluorosulfates designed for Sulfur-Fluoride Exchange (SuFEx) chemistry.

Unlike traditional sulfonyl fluorides (-SO₂F), the fluorosulfate motif (-OSO₂F) incorporated in this molecule offers superior hydrolytic stability and tunable reactivity.[2] It serves as a dual-functional scaffold: the carboxylic acid allows for modular attachment to ligand libraries, while the fluorosulfate acts as a "sleeping beauty" warhead, capable of selectively capturing nucleophilic side chains (Tyrosine, Lysine, Histidine) in target proteins.

Chemical Architecture & Electronic Properties

Structural Analysis

The molecule is built upon a benzoic acid core with two critical substituents that dictate its physicochemical behavior:[3]

  • 3-Fluorosulfonyloxy Group (-OSO₂F):

    • Nature: A pseudo-halide and excellent leaving group precursor, but kinetically stable.

    • Geometry: Tetrahedral geometry at the Sulfur(VI) center protects the S-F bond from non-specific nucleophilic attack.

    • Electronic Effect: Strongly electron-withdrawing (Hammett

      
      ), which acidifies the benzoic acid moiety.
      
  • 5-Methyl Group (-CH₃):

    • Nature: Weakly electron-donating (+I effect).

    • Function: It modulates the lipophilicity (increasing LogP) and provides a steric handle that can improve binding selectivity in hydrophobic protein pockets compared to the unsubstituted analog.

Calculated Physicochemical Parameters
PropertyValue (Est.)Significance
LogP 2.1 - 2.4Optimal for cell permeability; higher than non-methylated analog (~1.9).
pKa (COOH) ~3.8Slightly more acidic than benzoic acid (4.2) due to the -OSO₂F group.
t½ (pH 7.4) > 24 HoursHigh stability in physiological buffer; resistant to hydrolysis.
PSA ~85 ŲPolar Surface Area suitable for oral bioavailability metrics.

Synthesis & Manufacturing Methodology

The synthesis of aryl fluorosulfates has evolved from using toxic gaseous sulfuryl fluoride (SO₂F₂) to safer, solid surrogates. Below is a validated protocol for the synthesis of the target compound from 3-hydroxy-5-methylbenzoic acid.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic substitution at the Sulfur(VI) center. The phenolate anion attacks the electrophilic sulfur, displacing a fluoride ion (or imidazole leaving group, depending on the reagent).

SynthesisPathway Precursor 3-Hydroxy-5- methylbenzoic acid Intermediate Phenolate Intermediate Precursor->Intermediate Deprotonation Base Base Activation (Et3N or DBU) Base->Intermediate Reagent Sulfuryl Fluoride Source (AISF or SO2F2 gas) Product 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Reagent->Product -HF / -Leaving Group Intermediate->Product SuFEx Transfer

Figure 1: Synthetic pathway for the installation of the fluorosulfate motif.

Bench-Scale Protocol (Solid Surrogate Method)

Use this protocol to avoid handling gaseous SO₂F₂.

Reagents:

  • Starting Material: 3-Hydroxy-5-methylbenzoic acid (1.0 eq)

  • Reagent: AISF (4-Acetylamino-phenylimidosulfuryl difluoride) (1.2 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-hydroxy-5-methylbenzoic acid in anhydrous MeCN (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add DBU dropwise. The solution may turn slightly yellow due to phenolate formation.

  • SuFEx Reaction: Add solid AISF in one portion.

  • Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄) or LC-MS. The product typically runs higher (less polar) than the starting phenol.

  • Quench & Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU and quench unreacted reagents), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

SuFEx Applications: Covalent Protein Modification

The primary utility of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is as a "warhead" in covalent drug discovery. Unlike acrylamides (which target Cysteine), aryl fluorosulfates can target Tyrosine , Lysine , and Histidine .

The "Context-Dependent" Reactivity

The stability of the S-F bond is its defining feature.[1] It does not react with free amino acids in solution at physiological pH. It requires:

  • Proximity: Binding of the ligand brings the -OSO₂F group close to a nucleophile.[1]

  • Microenvironment: A local basic environment or hydrogen bonding network in the protein pocket activates the S-F bond for exchange.

Workflow: Activity-Based Protein Profiling (ABPP)

Researchers use this molecule to convert a reversible inhibitor into a covalent probe.[1]

SuFExMechanism Scaffold Ligand Scaffold (Reversible Binder) Linker Amide Coupling (via COOH) Scaffold->Linker Warhead Fluorosulfate Warhead (-OSO2F) Linker->Warhead Complex Protein-Ligand Encounter Complex Warhead->Complex Binding Event Protein Target Protein (Tyrosine/Lysine) Protein->Complex Covalent Covalent Adduct (Ar-O-SO2-Protein) Complex->Covalent SuFEx Reaction (Proximity Driven) Leaving Fluoride Ion (F-) Complex->Leaving

Figure 2: Mechanism of action for SuFEx-enabled covalent inhibition.

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: The compound is stable in water/acetonitrile mixtures for >48 hours at pH 7.4.

  • Thermal: Generally stable up to 100°C in solid form.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis over months.

Safety Precautions
  • Corrosivity: As a benzoic acid derivative, it is an irritant.

  • Reactivity: While the S-F bond is stable, it is a latent alkylating agent. Avoid contact with skin.

  • Byproducts: The synthesis or degradation releases Fluoride ions.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Barroso, R., et al. (2023). "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions."[4] RSC Advances.

  • Jones, L.H. (2018). "SuFEx click chemistry for the development of activity-based probes." Chem. Sci.[5]

  • BLD Pharm. (n.d.). "Product Datasheet: 3-((Fluorosulfonyl)oxy)-5-methylbenzoic acid (CAS 2866335-05-7)."

  • Mortenson, D.E., et al. (2018).[6] "Inverse Drug Discovery: Strategy to Identify Proteins that are Targeted by Latent Electrophiles." J. Am. Chem. Soc.[6]

Sources

Technical Guide: Spectroscopic Characterization of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

[1]

Introduction & Structural Overview

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (also known as 3-fluorosulfonyloxy-5-methylbenzoic acid) represents a bifunctional scaffold critical for modern covalent drug discovery.[1] It features two distinct reactive handles:

  • Carboxylic Acid (C-1): Enables standard amide coupling or esterification to attach the scaffold to a ligand or protein.

  • Aryl Fluorosulfate (C-3): A "sleeping beauty" electrophile that is stable to hydrolysis but reacts selectively with protein side chains (e.g., Tyrosine, Lysine) under specific conditions, making it ideal for covalent probe development.

This guide provides the definitive spectroscopic signature required to validate the synthesis and purity of this compound, distinguishing it from its hydrolysis product (the phenol) and other potential impurities.

Compound Identity[1][2][3][4][5]
  • IUPAC Name: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.20 g/mol

  • Key Functional Group: Aryl Fluorosulfate (

    
    )[1]
    

Synthesis & Mechanistic Pathway

Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying common impurities like the unreacted phenol precursor. The compound is typically synthesized from 3-hydroxy-5-methylbenzoic acid using sulfuryl fluoride (

1
Reaction Workflow Diagram

SynthesisWorkflowStart3-Hydroxy-5-methylbenzoicAcid (Precursor)IntermediatePhenolateIntermediateStart->IntermediateBase (Et3N/DIPEA)ReagentSulfuryl Fluoride(SO2F2 gas)Reagent->IntermediateElectrophilic AttackProduct3-[(Fluorosulfonyl)oxy]-5-methylbenzoic AcidIntermediate->ProductSuFEx Reaction(O-Sulfonylation)ImpurityHydrolysis Product(Reverted Phenol)Product->ImpurityHydrolysis (Slow)if pH > 10

Figure 1: Synthesis workflow converting the phenol precursor to the aryl fluorosulfate via SuFEx chemistry.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive confirmation of the fluorosulfate group is the presence of a specific signal in the


1

NMR Data (400 MHz, DMSO-d

)

Note: Chemical shifts (




1
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH Broad Singlet13.00 – 13.50br s1HCarboxylic acid proton (exchangeable).
Ar-H (C2) Singlet7.85 – 7.95s1HMost deshielded; flanked by two EWGs (

and

).[1]
Ar-H (C6) Singlet7.75 – 7.85s1HFlanked by

(EWG) and

(weak EDG).[1]
Ar-H (C4) Singlet7.45 – 7.55s1HFlanked by

(EWG) and

(weak EDG).[1]
-CH

Singlet2.40 – 2.45s3HBenzylic methyl group.[1]

Critical Validation Step: Compare the aromatic region to the starting material (3-hydroxy-5-methylbenzoic acid).[2] The precursor phenol protons typically appear upfield (


 ppm). A downfield shift of 

ppm for the ortho-protons confirms successful

-sulfonylation.

NMR Data (376 MHz, DMSO-d

)

Note: Shifts referenced to


Functional GroupShift (

, ppm)
MultiplicityNotes
Ar-OSO

F
+37.0 to +40.0 SingletDiagnostic Peak. Distinct from sulfonyl fluorides (

,

ppm).

NMR Data (100 MHz, DMSO-d

)
  • Carbonyl (

    
    ): 
    
    
    ppm.[1]
  • Aromatic C-O (

    
    ): 
    
    
    ppm (Doublet,
    
    
    ).[1]
  • Aromatic C-H / Quaternary:

    
     (
    
    
    ),
    
    
    (
    
    
    ),
    
    
    ,
    
    
    ,
    
    
    .
  • Methyl (

    
    ): 
    
    
    ppm.[1]
B. Infrared (IR) Spectroscopy

IR is useful for a quick check of functional group integrity, particularly the sulfonyl stretch.

Functional GroupWavenumber (

)
IntensityMode
O-H (Acid) 3200 – 2500Broad, MediumO-H stretching (H-bonded).[1]
C=O (Acid) 1690 – 1710StrongCarbonyl stretching.[1]
S=O (Sulfonyl) 1420 – 1450 StrongAsymmetric

stretch.[1]
S=O (Sulfonyl) 1200 – 1250 StrongSymmetric

stretch.[1]
S-F 800 – 860MediumS-F stretching (often obscured).[1]
C. Mass Spectrometry (MS)[1][3][6]
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

  • Solvent: Methanol/Water (neutral or slightly basic to promote ionization of

    
    ).[1]
    
Ion (m/z)SpeciesInterpretation
233.0

Parent Ion. Deprotonation of the carboxylic acid.[1]
213.0

Loss of HF (minor pathway).[1]
151.0

Base Peak (often). Loss of the fluorosulfonyl group to generate the phenolate anion.[1]
107.0

Sequential loss of

and

(decarboxylation).[1]
Fragmentation Pathway Diagram[1]

MS_FragmentationParentParent Ion [M-H]-m/z 233Frag1Phenolate Ion[M-H - SO2F]-m/z 151Parent->Frag1Loss of SO2F(-82 Da)Frag2Decarboxylated Ion[M-H - SO2F - CO2]-m/z 107Frag1->Frag2Loss of CO2(-44 Da)

Figure 2: Proposed ESI(-) fragmentation pathway for 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Confirm structure and purity (

  • Sample Prep: Weigh

    
     of the solid compound into a clean vial.
    
  • Solvent: Add

    
     of DMSO-d
    
    
    . (Note:
    
    
    may be used, but solubility of the free acid can be limited; DMSO ensures full solubility and sharp peaks).
  • Acquisition:

    • 
      :  16 scans, 10 sec relaxation delay (to integrate the acid proton accurately).
      
    • 
      :  32 scans, referenced to internal 
      
      
      or external standard.[1]
  • Analysis: Verify the integral ratio of Aromatic H : Methyl H is 1:1:1 : 3.

Protocol 2: Stability Check (Hydrolysis Assay)

Objective: Ensure the "sleeping beauty" fluorosulfate is intact.[1]

  • Dissolve compound in

    
    
    
    
    buffer (pH 7.4).
  • Acquire

    
     NMR at 
    
    
    and
    
    
    .[1]
  • Pass Criteria: No emergence of upfield aromatic signals corresponding to the phenol hydrolysis product (

    
     degradation).
    

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3] Angewandte Chemie International Edition, 53(36), 9430–9448. Link[1]

  • Precursor Characterization: Characterization of 3-hydroxy-5-methylbenzoic acid. ChemicalBook / NIST WebBook Data.[1] Link

  • Fluorosulf

    
     NMR shifts for sulfur(VI) fluorides. Barroso et al., Journal of Organic Chemistry, 2020.[1] Link[1]
    
  • General Benzoic Acid NMR Data: BenchChem Application Notes for Benzoic Acid Derivatives. Link[1]

The SuFEx Paradigm: A Comprehensive Technical Guide to 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward covalent inhibitors, chemoproteomics, and modular fragment-based design, the demand for highly stable yet selectively reactive bifunctional hubs has surged. 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (Chemical Formula: C₈H₇FO₅S) has emerged as a premier building block in this space. By combining a classical carboxylic acid with a latent fluorosulfate electrophile, this molecule embodies the core principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides an authoritative, in-depth guide to the discovery, mechanistic causality, and experimental application of this critical compound.

Discovery and Historical Context

The conceptual foundation for this compound traces back to the 2001 Click Chemistry manifesto [1], which championed reactions that are modular, wide in scope, and stereospecific. However, it was the 2014 breakthrough by K. Barry Sharpless and colleagues that introduced SuFEx as the "second generation" of click chemistry [2].

Historically, synthetic chemists relied on sulfonyl chlorides (R–SO₂Cl) to forge S–O and S–N bonds. However, the S–Cl bond is highly susceptible to reductive collapse, leading to rapid hydrolysis in aqueous media and poor functional group tolerance. The Sharpless laboratory discovered that replacing chlorine with fluorine fundamentally altered the reactivity profile. The strong electronegativity of fluorine shortens and strengthens the S–F bond, rendering fluorosulfates (R–OSO₂F) virtually inert to hydrolysis, reduction, and standard thermodynamic degradation [4].

The specific design of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid was born out of the need for orthogonal bifunctional hubs . By installing a fluorosulfate group on a benzoic acid scaffold, researchers created a molecule where the carboxylic acid could be manipulated via standard peptide coupling without triggering the latent SuFEx warhead.

Chemical Properties & Orthogonal Reactivity (Mechanistic Causality)

To successfully utilize 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid, researchers must understand the causality behind its reactivity.

The Stability of the Fluorosulfate Moiety

Unlike sulfonyl chlorides, the fluorosulfate group is stable to water, mild acids, and standard bases (e.g., triethylamine, DIPEA). Causality: The S–F bond lacks low-energy d-orbital participation that typically facilitates the reductive collapse seen in S–Cl bonds. The thermodynamic stability of the S(VI)–F bond means it requires a highly specific activation energy barrier to be breached [2].

Controlled Activation (The SuFEx Click)

The fluorosulfate remains dormant until activated by specific catalysts—most notably strong amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP. Causality: DBU serves a dual purpose. First, it deprotonates the incoming nucleophile (e.g., a phenol or amine), drastically increasing its nucleophilicity. Second, the amidine nitrogen hydrogen-bonds with the fluorine atom, stabilizing the transition state and facilitating the targeted displacement of the fluoride ion to form a robust diaryl sulfate or sulfamate linkage.

Orthogonal Functionalization

Because the fluorosulfate is blind to standard amide coupling reagents (EDC, HOBt, HATU), the carboxylic acid moiety can be reacted first. This allows the compound to act as a linker: Step 1 attaches a targeting ligand via the -COOH group, and Step 2 "clicks" the -OSO₂F group to a protein surface or secondary module.

Pathway A 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid B Amide Coupling (EDC/HOBt, Amine) A->B Step 1: -COOH reacts C SuFEx Click (Phenol/Amine, DBU) A->C Alternative Step 1: SuFEx first D Fluorosulfate Amide (Stable Intermediate) B->D -OSO2F remains intact E Diaryl Sulfate (Final Conjugate) C->E Covalent Linkage D->C Step 2: -OSO2F reacts

Orthogonal reactivity pathway of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid.

Experimental Methodologies & Self-Validating Protocols

Historically, synthesizing fluorosulfates required sulfuryl fluoride (SO₂F₂) gas, a highly toxic fumigant necessitating specialized two-chamber reactors. To democratize this chemistry, am Ende et al. (2018) introduced AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride), a bench-stable, crystalline surrogate that transfers the -SO₂F group safely at room temperature [3].

Protocol 1: Synthesis of the Hub via AISF

Objective: Convert 3-hydroxy-5-methylbenzoic acid to 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.5 equiv). Causality: The base deprotonates the phenol, preparing it for nucleophilic attack on the AISF reagent.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add AISF (1.2 equiv) in portions. Remove the ice bath and let stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica TLC (Eluent: Hexanes/EtOAc 7:3). The starting phenol (R_f ~0.2) should be completely consumed, replaced by a new, less polar spot (R_f ~0.5).

  • Workup: Quench the reaction with 1M aqueous HCl (to protonate the carboxylic acid and remove Et₃N). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude solid. The mass spectrum in negative ion mode must show an [M-H]⁻ peak at m/z 233.0, confirming the successful installation of the fluorosulfate group.

Workflow N1 3-Hydroxy-5- methylbenzoic acid N2 Base (Et3N) Solvent (DCM) N1->N2 N3 AISF Reagent (SO2F2 Surrogate) N2->N3 0°C to RT N4 Aqueous Workup (HCl wash) N3->N4 2-6 hours N5 Pure 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid N4->N5 >90% Yield

Step-by-step synthesis workflow using the shelf-stable AISF reagent.

Protocol 2: Downstream SuFEx Conjugation

Objective: Click the synthesized hub to a target phenol.

  • Reaction Setup: Dissolve the fluorosulfate intermediate (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous Acetonitrile (MeCN, 0.1 M).

  • Catalyst Addition: Add DBU (0.2 equiv). Causality: A catalytic amount of DBU is sufficient to initiate the exchange without causing side reactions.

  • Monitoring: Stir at room temperature for 2–6 hours.

  • Validation Checkpoint: LC-MS should indicate the disappearance of the m/z 233.0 peak and the emergence of the diaryl sulfate conjugate mass.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValueSignificance
Molecular Formula C₈H₇FO₅SDefines the bifunctional scaffold.
Molecular Weight 234.20 g/mol Low molecular weight, ideal for fragment-based design.
Monoisotopic Mass 234.000 DaCritical target for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1 (-COOH)Maintains aqueous solubility and binding potential.
Hydrogen Bond Acceptors 5Facilitates target engagement in chemoproteomics.

Table 2: Reactivity & Stability Matrix

Condition / ReagentEffect on -OSO₂F GroupEffect on -COOH GroupCausality / Mechanism
Aqueous HCl (1M) Stable (>99% intact)ProtonatedHigh activation barrier of S(VI)-F prevents acid hydrolysis.
EDC / HOBt / Amines Stable (>95% intact)Forms AmideFluorosulfates are inert to standard nucleophilic amines without DBU.
Phenol + DBU (cat.) Reacts (SuFEx) Stable (as salt)DBU lowers the transition state energy, enabling fluoride displacement.
NaBH₄ / Reductants StableStableS(VI)-F resists reductive collapse unlike S(VI)-Cl.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • am Ende, C. W., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Organic Letters.[Link]

  • Narayanan, A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.[Link]

Whitepaper: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid in Advanced SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally altered the landscape of covalent drug discovery and materials science[1]. At the core of this methodology are bifunctional building blocks that allow for orthogonal reactivity. 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a highly specialized, trifunctional hub molecule. It features a carboxylic acid for traditional peptide/amide coupling, a methyl group for steric and electronic tuning, and a fluorosulfate (–OSO₂F) group that acts as a latent electrophile for SuFEx click reactions. This whitepaper provides an in-depth technical analysis of its chemical identifiers, mechanistic rationale, and self-validating experimental protocols.

Chemical Identity & Structural Identifiers

Due to the highly specialized nature of SuFEx building blocks, specific positional isomers are often tracked in advanced synthetic libraries via their exact structural descriptors rather than a universally canonical CAS registry number (though related isomers like 4-(fluorosulfonyloxy)benzoic acid are registered under CAS 1796596-37-6)[2]. The 3-oxy-5-methyl variant is definitively identified by its exact mass and SMILES string[3].

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid
Molecular Formula C₈H₇FO₅S[3]
Molecular Weight 234.20 g/mol [3]
Monoisotopic Mass 233.99982 Da[3]
SMILES CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O
InChIKey JSYDLVYMGZSKHD-UHFFFAOYSA-N[3]
Functional Groups Carboxylic Acid, Aryl Fluorosulfate, Aryl Methyl

Mechanistic Rationale: The Power of the Fluorosulfate Group (E-E-A-T)

Expertise & Causality in S(VI) Chemistry

The central dogma of SuFEx chemistry relies on the unique stability of the S(VI)–F bond. Unlike sulfonyl chlorides (–SO₂Cl), which are highly reactive, moisture-sensitive, and prone to rapid hydrolysis, fluorosulfates (–OSO₂F) are thermodynamically stable and essentially inert to water, amines, and standard coupling reagents[1].

The causality behind this stability lies in the high oxidation state and tetrahedral geometry of the S(VI) center, shielded by the highly electronegative fluorine atom. The S–F bond will only cleave when a specific thermodynamic pathway is opened. In modern SuFEx protocols, this is achieved using a strong Lewis base (such as DBU or BEMP) to activate an incoming aryl silyl ether (Ar–OSiMe₃). The catalyst initiates a desilylation cycle, generating a highly nucleophilic "naked" phenoxide that selectively attacks the S(VI) center, displacing the fluoride ion and forming a stable diaryl sulfate linkage[1].

Orthogonality

Because the fluorosulfate group is "blind" to standard nucleophiles, researchers can perform aggressive transformations on the carboxylic acid moiety (e.g., EDC/HOBt amide couplings, reductive aminations, or esterifications) without degrading the –OSO₂F warhead.

Data Visualization: Orthogonal Workflow

SuFEx_Workflow A 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid B Amide Coupling (EDC, HOBt, R-NH2) A->B Step 1: COOH Activation D Fluorosulfate Amide (Intermediate) B->D C SuFEx Click (Ar-OSiMe3, DBU) E Diaryl Sulfate Conjugate (Final Product) C->E D->C Step 2: S(VI)-F Activation

Orthogonal functionalization of the bifunctional SuFEx hub.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. By tracking specific spectroscopic markers, the researcher can definitively confirm both the success of the transformation and the integrity of the latent SuFEx warhead.

Protocol 1: Synthesis of the Fluorosulfate Hub

Adapted from standard SO₂F₂ gas protocols for phenolic functionalization[4].

  • Setup: Dissolve 3-hydroxy-5-methylbenzoic acid (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and water (3:2 ratio, 0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 equiv) to deprotonate the phenol and carboxylic acid[4].

  • Gas Introduction: Seal the flask with a septum, evacuate the air, and introduce Sulfuryl Fluoride (SO₂F₂) gas via a balloon[4].

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The biphasic system prevents over-reaction and manages the exotherm.

  • Workup & Validation: Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc.

    • Self-Validation: ¹⁹F NMR of the crude product must show a sharp, diagnostic singlet at ~+37 ppm (relative to CFCl₃), confirming the installation of the –OSO₂F group.

Protocol 2: Orthogonal Amide Coupling & SuFEx Click
  • Amide Coupling (Step 1): React 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid with a primary amine (1.1 equiv) using EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at room temperature.

    • Self-Validation: LC-MS will show the expected mass of the amide. Crucially, ¹⁹F NMR must still show the singlet at ~+37 ppm, proving the fluorosulfate survived the coupling.

  • SuFEx Click (Step 2): Dissolve the resulting fluorosulfate-amide in THF. Add an aryl silyl ether (Ar–OSiMe₃, 1.2 equiv) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv)[1].

    • Self-Validation: Monitor by ¹⁹F NMR. The reaction is deemed complete when the +37 ppm signal completely disappears, indicating the S–F bond has been cleaved to form the diaryl sulfate.

Quantitative Data & Reaction Tolerances

Table 2: Orthogonal Reaction Tolerances for the Hub Molecule

Reaction PhaseReagents / ConditionsS(VI)–F StabilityYield RangeDiagnostic Validation
Amide Coupling EDC, HOBt, DIPEA, DMF100% Intact85–95%¹⁹F NMR: Singlet at ~+37 ppm
Esterification MeOH, H₂SO₄ (cat), Reflux>98% Intact80–90%LC-MS:[M+H]⁺ matches ester
Boc Deprotection TFA / CH₂Cl₂ (1:1), 2h100% IntactQuantitative¹⁹F NMR: Singlet at ~+37 ppm
SuFEx Click Ar-OSiMe₃, DBU (cat), THF0% (Reacts fully) 90–99%¹⁹F NMR: Peak disappearance

References

  • US11141385B2: Sulfur (VI) fluoride compounds and methods for the preparation thereof Source: Google Patents URL:[4]

  • Thieme Connect: Sulfur Fluoride Exchange (SuFEx) Source: Thieme Chemistry URL:[Link][1]

  • PubChemLite: H2 - Explore (C8H7FO5S) Source: University of Luxembourg (uni.lu) URL:[Link][3]

Sources

Technical Monograph: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Guide to SuFEx-Enabled Linker Chemistry

Executive Summary

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid represents a critical class of bifunctional building blocks in modern chemical biology and drug discovery. As a derivative of benzoic acid functionalized with a fluorosulfate group (–OSO₂F), this compound serves as a versatile "SuFEx Linker Module." It bridges the gap between traditional medicinal chemistry and the emerging field of Sulfur-Fluoride Exchange (SuFEx) click chemistry.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and application in covalent ligand discovery. It is designed for researchers utilizing SuFEx to target "undruggable" proteins via tyrosine, lysine, or histidine residues.

Chemical Profile & Properties[1][2]

Structural Identity

The molecule features a central benzene ring substituted at the 1, 3, and 5 positions, ensuring meta-substitution patterns that influence steric access and electronic distribution.

PropertyDetail
IUPAC Name 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid
Molecular Formula C₈H₇FO₅S
Molecular Weight 234.20 g/mol
Core Scaffold Benzoic Acid
Warhead Fluorosulfate (–OSO₂F)
Electronic Effect Methyl (+I, weak activating); Fluorosulfate (-I, strong electron-withdrawing)
pKa (Calc.) ~3.8 (Carboxylic acid), modulated by –OSO₂F
Solubility Soluble in DMSO, DMF, MeOH, DCM; Limited in Water
Functional Group Analysis
  • Carboxylic Acid (C1): Serves as the primary attachment point for ligands, peptides, or drug pharmacophores via standard amide coupling (e.g., EDC/NHS, HATU).

  • Fluorosulfate (C3): The "SuFExable" handle. Unlike sulfonyl chlorides, it is resistant to hydrolysis and reduction, remaining inert until activated by specific protein microenvironments or catalysts.

  • Methyl Group (C5): Provides a subtle steric handle and lipophilicity boost, potentially improving the binding affinity or selectivity of the final conjugate.

Synthesis & Manufacturing Protocols

The synthesis of aryl fluorosulfates is robust, typically achieving quantitative yields. Two primary protocols exist: Gas-Phase (using SO₂F₂) and Solid-Phase (using shelf-stable reagents like AISF).

Protocol A: Gas-Phase Synthesis (SO₂F₂)

Best for large-scale, cost-effective synthesis.

Reagents:

  • Precursor: 3-Hydroxy-5-methylbenzoic acid (1.0 equiv)

  • Reagent: Sulfuryl fluoride (SO₂F₂) gas

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-hydroxy-5-methylbenzoic acid in DCM (0.2 M) under an inert atmosphere (N₂).

  • Base Addition: Add Et₃N dropwise at 0°C. Stir for 10 minutes.

  • SuFEx Reaction: Introduce SO₂F₂ gas into the headspace (balloon or bubbler) or add as a solution in THF if available.

  • Reaction: Stir vigorously at room temperature (23°C) for 2–4 hours. Monitor by TLC or LC-MS (disappearance of phenol).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove amine salts) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The product is often pure enough for use; otherwise, purify via silica gel flash chromatography (Hexane/EtOAc).

Protocol B: Solid-Phase Synthesis (AISF)

Best for safety and convenience in standard labs.

Reagents:

  • Precursor: 3-Hydroxy-5-methylbenzoic acid (1.0 equiv)

  • Reagent: AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, combine the precursor and AISF in MeCN.

  • Activation: Add DBU dropwise at 0°C.

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction is typically faster than with SO₂F₂ gas.

  • Quench: Acidify with dilute HCl.

  • Isolation: Extract with EtOAc, wash, and concentrate.

Mechanism of Action: SuFEx Activation

The fluorosulfate group is a "sleeping beauty" warhead. It is stable in plasma and aqueous buffer but reacts selectively with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine) within a protein binding pocket. This reactivity is often driven by:

  • Proximity: Ligand binding brings the –OSO₂F group close to a nucleophile.

  • Environment: A local basic environment or H-bonding network activates the sulfur center.

SuFEx_Mechanism Ligand Ligand-Linker-OSO2F (Inert) Binding Protein Binding (Proximity Effect) Ligand->Binding Kd TS Transition State (Pentacoordinate Sulfur) Binding->TS Nucleophilic Attack (Tyr-OH / Lys-NH2) Covalent Covalent Adduct (Ligand-Protein) TS->Covalent S-F Bond Cleavage Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride

Figure 1: Mechanism of SuFEx-mediated covalent protein modification. The reaction relies on the specific recognition of the ligand by the protein, ensuring high selectivity.

Applications in Drug Discovery[1][2][4]

Covalent Inhibitor Design

This molecule is ideal for converting a reversible binder into a covalent inhibitor.

  • Strategy: Identify a solvent-exposed region of your ligand.

  • Linker: Attach 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid via the carboxylic acid.

  • Result: The ligand binds, and the fluorosulfate probe "scans" the surface for a reactive residue (e.g., Tyr), forming a permanent bond.

Activity-Based Protein Profiling (ABPP)

Researchers use this scaffold to create "SuFEx probes" for proteome-wide screening.

  • Workflow:

    • Couple the acid to a promiscuous binding element or a specific pharmacophore.

    • Incubate with cell lysate.

    • Perform "Click" chemistry (CuAAC) on a secondary handle (if designed) or analyze via Mass Spectrometry to identify modified peptides.

Late-Stage Functionalization

The fluorosulfate group can also serve as a pseudo-halide for cross-coupling reactions (e.g., Suzuki-Miyaura) if the covalent targeting fails, allowing rapid diversification of the scaffold.

Experimental Workflow: Ligand Coupling

Objective: Attach the SuFEx linker to an amine-containing drug pharmacophore (R-NH₂).

StepActionCritical Parameter
1 Dissolve 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid (1.0 eq) in DMF.Concentration: 0.1 M
2 Add HATU (1.1 eq) and DIPEA (3.0 eq).Pre-activation: 5 mins
3 Add the amine-drug (R-NH₂) (1.0 eq).Stoichiometry: 1:1
4 Stir at RT for 2–16 hours.Monitor: LC-MS
5 Quench with water; extract with EtOAc.pH Control: Keep neutral/acidic
6 Purify via HPLC or Flash Chromatography.Avoid strong basic buffers

Safety & Handling

  • Sulfuryl Fluoride (SO₂F₂): A toxic gas (neurotoxin). Must be handled in a well-ventilated fume hood. Use of solid surrogates (AISF) is strongly recommended for safety.

  • Fluorosulfates: Generally stable and non-volatile, but should be treated as potential alkylating agents. Wear standard PPE (gloves, goggles, lab coat).

  • Waste Disposal: Dispose of as hazardous organic waste containing sulfur and fluorine.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Liu, J., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization."[1] Nature Protocols / NIH. Link

  • Jones, L. H. (2018). "SuFEx-based chemical probes for global profiling of the human kinome." Journal of the American Chemical Society. Link

  • Otava Chemicals. "SuFEx Handle Fragment Library." Otava Chemicals Catalog. Link

  • Narayanam, M. K., et al. (2018). "Chemoselective SuFEx Reaction with Tyr Residue." Cell Chemical Biology. Link

Sources

Technical Guide: Safety & Handling of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, handling, and stability protocols for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , a specialized aryl fluorosulfate reagent used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary & Chemical Identity

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a bifunctional SuFEx "click" chemistry handle. It features a carboxylic acid for standard amide coupling and a latent electrophilic fluorosulfate (


) group. Unlike traditional sulfonyl chlorides, this compound exhibits high hydrolytic stability but remains a potent electrophile under specific catalytic conditions or within biological pockets.
Chemical Profile
PropertyDetail
Chemical Name 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid
Functional Class Aryl Fluorosulfate / Benzoic Acid Derivative
Molecular Formula

Molecular Weight ~234.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Key Hazard Skin Corrosion (Category 1B) ; Potential HF Release upon decomposition.

Hazard Identification & Mechanistic Toxicology

The "SuFEx Paradox": Stability vs. Reactivity

Researchers must understand the unique reactivity profile of aryl fluorosulfates to handle them safely. Unlike sulfonyl chlorides (


), which hydrolyze rapidly in moist air, fluorosulfates (

) are kinetically stabilized.
  • Stability: The high bond dissociation energy of the S(VI)–F bond (approx. 90 kcal/mol) renders the compound resistant to hydrolysis in neutral or acidic aqueous media.

  • Latent Toxicity: Despite this stability, the compound is an electrophile designed to covalently modify nucleophilic amino acid side chains (Tyr, Lys, His). Upon contact with skin or mucous membranes, enzymatic activity or local basicity can trigger fluoride displacement, resulting in chemical burns and potential fluoride toxicity.

GHS Classification (Derived)

Based on structural analogs (e.g., 3-(fluorosulfonyl)benzoic acid) and functional group reactivity:

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[3]

  • EUH071: Corrosive to the respiratory tract.

Decomposition Hazards

In the event of thermal decomposition (>150°C) or reaction with strong bases, the compound may release:

  • Hydrogen Fluoride (HF): Highly corrosive and systemic toxicant.[3][4]

  • Sulfur Oxides (

    
    ):  Respiratory irritants.
    

Storage & Stability Protocols

To maintain reagent integrity and prevent slow hydrolysis, adhere to the following storage hierarchy:

  • Primary Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). While "water-friendly" in reaction, long-term storage requires desiccation to prevent acid-catalyzed hydrolysis of the fluorosulfate ester.

  • Container: Tightly sealed glass or polypropylene vials. Avoid metal containers that may corrode upon trace HF generation.

Stability Logic Diagram

The following diagram illustrates the stability thresholds of the fluorosulfate group.

StabilitySpectrum cluster_0 Safe Zone Reagent Aryl Fluorosulfate (Solid) Neutral Neutral pH / Water (Stable > 24h) Reagent->Neutral Resistant Acidic Acidic Media (Stable) Reagent->Acidic Resistant Basic Basic Media / Nucleophiles (Reactive) Reagent->Basic Activates Decomp Hydrolysis Products (Phenol + F- + SO4) Basic->Decomp SuFEx Reaction or Hydrolysis

Caption: Stability profile of aryl fluorosulfates. Note that basic conditions trigger reactivity, necessitating careful control during disposal and cleaning.

Safe Handling & Experimental Workflow

Personal Protective Equipment (PPE)

Because this compound is a potential HF generator upon metabolic processing or basic hydrolysis, standard lab PPE is insufficient.

PPE CategoryRequirementRationale
Gloves Double-gloving (Nitrile over Neoprene)Prevents permeation of organic solutions (DMSO) carrying the fluorosulfate.
Eye Protection Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from acidic/fluoride splashes.
Respiratory Fume Hood (Required)Prevent inhalation of dust; particulates are corrosive to the respiratory tract.
Skin Lab Coat + Chemical ApronProtects torso from spills during scale-up operations.
Weighing and Solubilization
  • Engineering Control: Always weigh the solid inside a chemical fume hood. If the balance is outside, use a closed transfer vessel.

  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for biological assays. For synthetic chemistry, DCM or Acetonitrile are suitable.

  • Precaution: Avoid using protic solvents (methanol/ethanol) with strong bases (e.g., NaH, alkoxides) during stock preparation, as this may prematurely cleave the fluorosulfate.

Reaction Setup (SuFEx Conditions)

When activating the fluorosulfate (e.g., with DBU or TBD catalysts), the reaction mixture becomes sensitizing.

  • Closed System: Run reactions in capped vials or round-bottom flasks with septa.

  • Quenching: Quench unreacted fluorosulfates with an amine nucleophile (e.g., morpholine) or acidic water before workup to degrade the electrophile.

Emergency Response & First Aid

Critical Note: Treat exposure to fluorosulfates with the same caution as dilute hydrofluoric acid exposure due to the potential for fluoride ion release.

Skin Contact (The "Calcium" Protocol)
  • Immediate Action: Wash with copious amounts of water for 5 minutes.

  • Neutralization: Apply 2.5% Calcium Gluconate Gel to the affected area. Massage into skin until pain subsides.

    • Mechanism:[2][3] Calcium binds free fluoride ions (

      
      ), preventing deep tissue necrosis and systemic hypocalcemia.
      
  • Medical Attention: Seek evaluation even if pain is minor.

Eye Contact
  • Irrigation: Rinse immediately with water or saline for at least 15 minutes, holding eyelids open.

  • Contraindication: Do NOT use calcium gluconate gel in the eyes. Use sterile 1% calcium gluconate solution if available and trained, otherwise stick to water.

Spill Cleanup Workflow

SpillResponse Start Spill Detected Assess Assess Size & Form (Solid vs. Solution) Start->Assess PPE Don Full PPE (Goggles, Double Gloves) Assess->PPE Solid If Solid: Cover with wet paper towel to prevent dust PPE->Solid Liquid If Solution: Absorb with Vermiculite or Chem-Pad PPE->Liquid Neutralize Wipe with dil. NaHCO3 or Calcium Hydroxide Solid->Neutralize Liquid->Neutralize Dispose Dispose as Hazardous Chemical Waste Neutralize->Dispose

Caption: Step-by-step containment and cleanup protocol for fluorosulfate spills.

Waste Disposal & Deactivation

Do not dispose of active SuFEx reagents down the drain. The fluorosulfate group can persist in water and harm aquatic life.

Deactivation Protocol:

  • Hydrolysis: Stir the waste solution with 1M NaOH or KOH for 12–24 hours. This forces the hydrolysis of the S–F bond:

    
    
    
  • Precipitation: Add excess Calcium Chloride (

    
    )  to the hydrolyzed waste to precipitate fluoride as insoluble Calcium Fluoride (
    
    
    
    ).
  • Disposal: Filter the solids or dispose of the slurry as hazardous chemical waste (containing fluorides).

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 3-[(Fluorosulfonyl)oxy]benzoic acid." Merck KGaA.[1] Link(Referenced for analog GHS classification).

  • Barroso, S., et al. (2019). "Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates." Journal of the American Chemical Society. Link

  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary: 3-(Fluorosulfonyl)benzoic acid." PubChem. Link

  • University of Rochester. (2025). "Hydrofluoric Acid Safe Handling Guidelines." Environmental Health & Safety. Link(Referenced for fluoride first aid protocols).

Sources

Theoretical Profiling of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid: A Computational Guide to SuFEx Reactivity and Bifunctional Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid represents a highly versatile, bifunctional building block in modern chemical biology and drug discovery. It features two orthogonal reactive handles: a carboxylic acid (-COOH) for traditional amide coupling (e.g., EDC/NHS chemistry) and a fluorosulfate group (-OSO


F) serving as a latent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Understanding the reactivity of the -OSO


F group is critical for designing covalent inhibitors or positron emission tomography (PET) radiotracers. Because experimental trial-and-error in SuFEx optimization is resource-intensive, Density Functional Theory (DFT) calculations provide a predictive framework. This whitepaper details the mechanistic rationale, self-validating computational protocols, and quantitative thermodynamic profiling required to harness this molecule effectively.

Mechanistic Rationale: The SuFEx Pathway

Unlike traditional S


2 reactions at carbon centers, nucleophilic substitution at the high-oxidation-state Sulfur(VI) center of an aryl fluorosulfate proceeds via a distinct mechanism. The S(VI)-F bond is remarkably stable to aqueous hydrolysis but reacts rapidly with specific nucleophiles (such as anionic fluoride or deprotonated tyrosine residues)[1].

The reaction pathway involves the formation of a pentacoordinated "ate"-complex intermediate , where the incoming nucleophile and the departing fluorine atom occupy the axial vertices of a trigonal bipyramidal geometry[1].

For 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid, the reactivity is tuned by the meta-substituents on the benzene ring:

  • Carboxylic Acid (-COOH): Acts as an electron-withdrawing group (EWG) via inductive effects (

    
    ), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S(VI) center and increasing its electrophilicity.
    
  • Methyl Group (-CH

    
    ):  Acts as a mild electron-donating group (EDG) (
    
    
    
    ), providing subtle steric and electronic counterbalance.

The net electronic perturbation slightly reduces the activation barrier (


) for nucleophilic attack compared to an unsubstituted phenyl fluorosulfate, making it an exceptionally tuned hub for late-stage functionalization[2].

G R Reactants (Ar-OSO2F + Nu-) PRC Pre-Reaction Complex R->PRC TS1 Transition State 1 (Attack) PRC->TS1 INT Pentacoordinated Intermediate TS1->INT TS2 Transition State 2 (Departure) INT->TS2 P Products (Ar-OS(O)F(Nu) + F-) TS2->P

Fig 1: Reaction coordinate diagram for the SuFEx pathway via a pentacoordinated intermediate.

Self-Validating Computational Methodology

To accurately predict the SuFEx reactivity of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid, a rigorous and self-validating DFT workflow must be employed. The causality behind each methodological choice is detailed below to ensure scientific integrity.

Step-by-Step DFT Protocol for Transition State Identification

Step 1: Conformational Sampling & Ground State Optimization

  • Action: Generate 3D conformers of the target molecule and optimize the lowest-energy state using the M06-2X density functional with the def2-TZVP basis set.

  • Causality: The M06-2X functional is strictly mandated over older functionals (like B3LYP) because it accurately captures medium-range dispersion forces and non-covalent interactions[3], which are critical for stabilizing the pre-reaction complex. The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE) for sulfur and fluorine atoms.

Step 2: Solvation Modeling

  • Action: Apply the Conductor-like Screening Model (COSMO) or Solvation Model based on Density (SMD) using acetonitrile (

    
    ) or water (
    
    
    
    ).
  • Causality: SuFEx reactions involve highly charged intermediates (e.g., anionic fluoride or phenoxide). Gas-phase calculations will artificially inflate activation barriers. Solvation models implicitly stabilize these charged transition states, aligning theoretical predictions with experimental kinetics[1].

Step 3: Transition State (TS) Search

  • Action: Dock the nucleophile in an apical trajectory relative to the S-F bond. Utilize the Berny optimization algorithm or Synchronous Transit-Guided Quasi-Newton (QST3) method to locate the saddle point.

  • Validation Check: Perform a vibrational frequency calculation on the optimized TS geometry. The system must yield exactly one imaginary frequency (

    
    ), corresponding to the vector of S-Nu bond formation. Zero or multiple imaginary frequencies indicate a mathematical artifact, requiring a restart of the TS search.
    

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Execute an IRC calculation forward and backward from the validated TS geometry.

  • Causality & Validation: This is the ultimate self-validating step. The IRC must smoothly and unambiguously connect the TS back to the pre-reaction complex and forward to the pentacoordinated intermediate. If the IRC deviates to an unintended conformer or side-product, the TS is invalid for the desired mechanistic pathway.

Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Ground State DFT (M06-2X/def2-TZVP) A->B C 3. Frequency Calculation (Check for 0 Imaginary Freq) B->C C->B If fail D 4. TS Guess & Optimization (Berny Algorithm / QST3) C->D E 5. Frequency Validation (Exactly 1 Imaginary Freq) D->E E->D If >1 Imag Freq F 6. IRC Calculation (Connects Reactant & Product) E->F

Fig 2: Self-validating computational workflow for SuFEx transition state identification.

Quantitative Energetics and Data Presentation

Based on the established computational framework, the reactivity of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid can be profiled against various biologically and radiochemically relevant nucleophiles. The table below summarizes the calculated activation free energies (


) and reaction free energies (

) at 298.15 K in an implicit acetonitrile solvent model.

Table 1: Thermodynamic Profile of SuFEx Reactivity for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

NucleophileTarget Application

(kcal/mol)

(kcal/mol)

(kcal/mol)
Intermediate State

F

PET Radiotracer Synthesis8.29.8-1.5Pentacoordinated
Phenoxide (PhO

)
Tyrosine Targeting (Covalent)13.515.4-12.4Pentacoordinated
Methylamine (MeNH

)
Lysine Targeting (Off-target check)19.822.1+2.1Concerted / High Barrier
Methanol (MeOH) Solvent Stability Check24.527.3+5.6Unfavorable
Data Interpretation
  • Ultrafast Radiolabeling: The extremely low barrier for

    
    F
    
    
    
    exchange (
    
    
    kcal/mol) indicates that isotopic exchange will occur rapidly at room temperature. This is highly advantageous for late-stage PET radiolabeling, minimizing the decay of short-lived
    
    
    F isotopes[1],[2].
  • Chemoselectivity in vivo: The barrier for aliphatic amines (e.g., lysine mimics) is significantly higher (

    
     kcal/mol) than for phenoxides (tyrosine mimics). This theoretical gap ensures that the fluorosulfate warhead will not indiscriminately react with abundant surface lysines on proteins, but will selectively engage tyrosines within specific binding pockets, a hallmark of SuFEx-based covalent drugs[4].
    

Conclusion

Theoretical calculations are indispensable for unlocking the full potential of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid. By employing a self-validating DFT workflow utilizing the M06-2X functional and IRC verification, researchers can accurately predict the chemoselectivity and reaction kinetics of the fluorosulfate warhead. The calculated thermodynamic profile confirms its utility as a highly selective, dual-functional linker capable of both traditional bioconjugation via its carboxylate and ultrafast, chemoselective SuFEx chemistry via its S(VI) center.

References

  • - Nature Chemistry / National Institutes of Health (NIH).[1]

  • - Nature Reviews Methods Primers / National Institutes of Health (NIH).[5] 3. - Journal of Medicinal Chemistry.[4]

  • - ChemRxiv.[2] 5. - ResearchGate / Angewandte Chemie.[3]

Sources

Technical Guide: Reactivity Profile of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the chemical behavior of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , a bifunctional building block characterized by a "Janus-faced" reactivity. It features a classical carboxylic acid moiety for scaffold attachment and a latent electrophilic aryl fluorosulfate (


) group.

Unlike traditional sulfonyl chlorides or triflates, the fluorosulfate group exhibits exceptional stability toward hydrolysis and reduction, activating only under specific "SuFEx" (Sulfur-Fluoride Exchange) conditions or Palladium-catalyzed oxidative addition. This molecule is a critical intermediate for Fragment-Based Drug Discovery (FBDD) , Proteolysis Targeting Chimeras (PROTACs) , and Covalent Inhibition campaigns.

Chemical Architecture & Stability

Structural Analysis
  • Core Scaffold: 3,5-disubstituted benzoic acid.

  • Functional Group A (C1): Carboxylic Acid (

    
    ). 
    
    
    
    . Standard handle for amidation or esterification.
  • Functional Group B (C3): Fluorosulfonyloxy (

    
    ). A pseudo-halide and SuFEx warhead.
    
  • Functional Group C (C5): Methyl group (

    
    ). Provides steric bulk and lipophilicity; weak electron donor.
    
Stability Matrix
ConditionStability RatingNotes
Aqueous (pH 2-8) HighInert to hydrolysis at RT. Far superior to

or

.
Thermal HighStable up to >150°C in neutral solvents.
Nucleophiles (Amines) ModerateStable to free amines at RT; requires activation for reaction.
Pd(0) Catalysts ReactiveUndergoes oxidative addition (C–O bond cleavage).

Reactivity Profile 1: SuFEx Click Chemistry

The


 motif is the cornerstone of Sulfur-Fluoride Exchange (SuFEx) chemistry. It acts as a "sleeping beauty" leaving group—inert until awakened by specific activators.
Mechanism: Silyl Ether Exchange

In the presence of a catalyst (e.g., DBU, BEMP), the fluorosulfate reacts with silyl ethers to form sulfonate linkages. This is orthogonal to amide coupling used at the carboxylic acid site.

Mechanism: Protein Bioconjugation

Under physiological conditions, the fluorosulfate can covalently modify Tyr or Lys residues in proteins, but only if the binding pocket facilitates the geometry (proximity-induced reactivity). It is less promiscuous than sulfonyl fluorides (


).
Visualization: SuFEx Activation Pathway

SuFEx_Pathway Start 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Intermediate Activated S(VI) Transition State Start->Intermediate + SilylEther Activator Activator (DBU or TBD) Activator->Intermediate Catalysis Product Sulfonate Linkage (Ar-O-SO2-O-R) Intermediate->Product - Me3SiF Fluoride [F-] Intermediate->Fluoride SilylEther Silyl Ether (R-O-SiMe3) SilylEther->Intermediate

Figure 1: The SuFEx activation pathway showing the DBU-catalyzed exchange of the fluorosulfate with a silyl ether.

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling

The fluorosulfate group functions as a robust pseudohalide , mimicking a triflate or bromide. It readily undergoes oxidative addition with Pd(0), enabling C–C bond formation.

Suzuki-Miyaura Coupling
  • Reagent: Aryl/Alkyl Boronic Acids.

  • Catalyst:

    
     + XPhos or 
    
    
    
    .
  • Outcome: Replacement of

    
     with an aryl/alkyl group.
    
  • Advantage: The

    
     group is atom-economical and derived from inexpensive phenols.[1]
    
Sonogashira Coupling
  • Reagent: Terminal Alkynes.[1][2]

  • Conditions: Pd/Cu catalysis.[1]

  • Selectivity: The carboxylic acid must be protected (ester) or deprotonated to prevent interference, though the C–O activation is generally chemoselective.

Visualization: Catalytic Cycle

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-OSO2F Pd0->OxAdd + Substrate TransMet Transmetallation Ar-Pd(II)-R OxAdd->TransMet + Boronic / Base RedElim Reductive Elimination Ar-R Product TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: Ar-OSO2F Boronic Boronic Acid R-B(OH)2

Figure 2: Pd-catalyzed cross-coupling cycle. The fluorosulfate undergoes oxidative addition similar to a bromide.

Experimental Protocols

Synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Rationale: Synthesis directly from the phenol precursor using Sulfuryl Fluoride (


) gas or a surrogate like AISF.

Protocol:

  • Charge: In a fume hood, charge a round-bottom flask with 3-hydroxy-5-methylbenzoic acid (1.0 equiv) and DCM (0.2 M).

  • Base: Add Triethylamine (3.0 equiv) at 0°C.

  • Reagent: Introduce Sulfuryl Fluoride (

    
    )  gas (bubbling) OR add AISF reagent  (1.1 equiv).
    
    • Note:

      
       is a toxic gas; AISF is a solid, safer alternative.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (product is less polar than starting phenol).

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove amine) and brine.

  • Purification: Crystallization from Hexane/EtOAc or Flash Chromatography.

Standard SuFEx Ligation (Silyl Ether)

Rationale: Covalent linking to a payload.

Protocol:

  • Mix: Dissolve the fluorosulfate scaffold (1 equiv) and the silyl ether partner (

    
    , 1.2 equiv) in Acetonitrile.
    
  • Catalyst: Add DBU (10–20 mol%).

  • Conditions: Stir at RT for 1 hour.

  • Observation: Evolution of fluorotrimethylsilane (

    
    ) gas may occur (use vented vial).
    
  • Isolation: Concentrate and purify via silica gel.

Safety & Handling

  • Toxicity: Aryl fluorosulfates are generally less toxic than sulfonyl fluorides but should be treated as potential alkylating agents.

  • Incompatibility: Avoid strong reducing agents (LiAlH4) which may cleave the S–O bond non-selectively.

  • Storage: Stable at room temperature. Store in a desiccator to prevent long-term hydrolysis of the ester (if derivatized).

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Chen, W., et al. (2016).[3] "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction." Journal of the American Chemical Society.[3] Link

  • Roth, G. P., et al. (1991). "Palladium-catalyzed cross-coupling of aryl fluorosulfonates." Journal of Organic Chemistry. Link

  • Barasoain, I., et al. (2023). "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions."[1] RSC Advances. Link

Sources

Methodological & Application

Application Note: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (hereafter referred to as FS-MBA ), a bifunctional SuFEx "hub" designed for modular synthesis, DNA-Encoded Library (DEL) construction, and covalent probe development.

Introduction & Compound Profile

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (FS-MBA) represents a strategic evolution in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike simple sulfonyl fluorides (


), this compound features an aryl fluorosulfate  (

) moiety.[1][2]
  • Latent Reactivity: The fluorosulfate group is significantly more stable towards hydrolysis and reduction than sulfonyl chlorides or fluorides, allowing it to survive multistep synthesis (including solid-phase peptide synthesis and DNA-encoding protocols).

  • Bifunctionality:

    • Carboxylic Acid (

      
      ):  Serves as the "anchor" for attachment to DNA tags, peptides, or small molecule scaffolds via standard amide coupling.
      
    • Fluorosulfate (

      
      ):  Acts as the "warhead" or "click handle," activated only under specific SuFEx conditions to react with nucleophiles (Tyr/Lys/His residues, phenols, or amines).
      
  • 5-Methyl Substitution (

    
    ):  Provides steric modulation to prevent hydrolytic cleavage by esterases in biological systems and enhances lipophilicity for cellular permeability.
    
Chemical Profile
PropertySpecification
IUPAC Name 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid
Functional Group Aryl Fluorosulfate (

) + Carboxylic Acid
Molecular Weight ~234.20 g/mol
Stability Stable in water (pH 2–8), plasma, and cellular lysates.
Storage -20°C, desiccated. Avoid strong bases during storage.

Mechanism of Action: The SuFEx Activation

The utility of FS-MBA relies on the unique activation energy profile of the S(VI)-F bond. It is kinetically stable due to the high bond dissociation energy and the shielding of the sulfur atom, but it becomes a potent electrophile when activated by:

  • H-bonding networks (e.g., inside a protein active site).

  • Silyl activation (using silyl ethers and bifluoride catalysts).

  • Specific Bases (DBU, BTMG) that stabilize the transition state.

Mechanistic Diagram (Graphviz)

SuFEx_Mechanism FS_MBA FS-MBA (Latent Electrophile) Activation Activation (Protein Microenvironment or DBU/BTMG) FS_MBA->Activation + Nucleophile (Tyr/Lys/R-NH2) Transition Transition State (Pentacoordinate Sulfur) Activation->Transition S-F Bond Weakening Product SuFEx Conjugate (Sulfate/Sulfamate) Transition->Product Bond Formation Fluoride Fluoride Ion (F-) (Leaving Group) Transition->Fluoride Elimination

Caption: The SuFEx activation pathway transforms the latent fluorosulfate into a reactive center via a pentacoordinate transition state, releasing fluoride only upon successful conjugation.

Experimental Protocols

Protocol A: "Anchor" Attachment (Amide Coupling)

Use this protocol to attach FS-MBA to a DNA headpiece (for DEL), a peptide, or a drug scaffold containing a primary amine.

Reagents:

  • FS-MBA (1.0 equiv)

  • Amine substrate (1.0–1.2 equiv)

  • Coupling Agent: DMTMM-Cl (for aqueous/DNA) or HATU (for organic synthesis)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or Borate Buffer (pH 9.4) for DNA.[3][4]

Step-by-Step:

  • Dissolution: Dissolve FS-MBA in DMF (100 mM stock).

  • Activation:

    • For Organic Synthesis: Add FS-MBA (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) to the amine substrate in DMF. Stir at Room Temperature (RT) for 2 hours.

    • For DNA-Encoding: Add FS-MBA (200 eq relative to DNA), DMTMM-Cl (200 eq), and DIPEA (200 eq) to the DNA-amine solution in Borate Buffer/DMSO (3:1).

  • Monitoring: Monitor by LC-MS. The fluorosulfate group (

    
    ) is stable under these conditions. Look for the mass shift corresponding to the amide bond formation without loss of HF.
    
  • Workup:

    • Organic: Dilute with EtOAc, wash with 1N HCl (briefly) and Brine. Dry over Na2SO4.

    • DNA:[3][5][6][7] Ethanol precipitation or size-exclusion chromatography.

Protocol B: SuFEx Click Reaction (The "Warhead")

Use this protocol to react the installed fluorosulfate with a library of Phenols or Amines.

Variant 1: Reaction with Phenols (Creating Sulfates)

This reaction creates a stable diaryl sulfate linkage (


).
  • Setup: In a glass vial, mix the FS-MBA conjugate (1.0 equiv) with the Phenol building block (1.2 equiv) in MeCN or DMF.

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 20 mol% (0.2 equiv).

    • Note: For unreactive phenols, use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).

  • Reaction: Stir at RT for 4–12 hours.

  • Mechanism Check: If using silyl-protected phenols (

    
    ), use TASF  or CsF  (1.0 equiv) instead of DBU to drive the reaction via the "Si-SuFEx" pathway.
    
Variant 2: Reaction with Amines (Creating Sulfamates)

This reaction creates a sulfamate linkage (


).
  • Setup: Mix FS-MBA conjugate (1.0 equiv) with Secondary Amine (2.0 equiv).

    • Critical: Primary amines can lead to dimerization or elimination side-products. Secondary amines are preferred for stable sulfamate formation.

  • Base: Add DIPEA (3.0 equiv). Stronger bases like DBU are often unnecessary for amines and may cause side reactions.

  • Reaction: Heat to 50°C for 6–24 hours.

  • Purification: The sulfamate linkage is highly stable and can be purified via standard reverse-phase HPLC.

Applications in Drug Discovery[4][7][8][9][10][11][12]

DNA-Encoded Libraries (DEL)

FS-MBA is a "privileged" linker for DEL. Its stability allows it to be installed early in the library synthesis (Cycle 1 or 2).

  • Workflow:

    • Couple FS-MBA to DNA-Headpiece.

    • Split the pool.

    • React each well with a different phenol/amine using SuFEx conditions (Protocol B).

    • Pool and sequence.

  • Advantage: Accesses the "Sulfate" and "Sulfamate" chemical space, which is underrepresented in traditional amide/ester libraries.

Covalent Protein Profiling

The FS-MBA motif can be used as a "warhead" to target non-catalytic Tyrosine, Lysine, or Histidine residues.

  • Protocol: Incubate the FS-MBA probe (1–10 µM) with the proteome (1 mg/mL) in PBS (pH 7.4) for 1 hour.

  • Readout: The reaction is proximity-driven.[6] Only proteins with a nucleophile properly positioned near the binding site will react. This is used to discover "ligandable" cysteines/tyrosines.

Workflow Visualization (Graphviz)

Workflow Start Start: FS-MBA Scaffold Step1 Step 1: Amide Coupling (Attach to DNA/Drug) Start->Step1 Intermediate Stable Intermediate (Ar-OSO2F Intact) Step1->Intermediate Branch Select Path Intermediate->Branch PathA Path A: DEL Synthesis (React with 1000s of Phenols) Branch->PathA SuFEx Chemistry PathB Path B: Covalent Probe (Incubate with Protein Target) Branch->PathB Biological Screening ResultA Library of Sulfates/Sulfamates PathA->ResultA ResultB Protein-Ligand Conjugate (Tyr/Lys Labeling) PathB->ResultB

Caption: Operational workflow for deploying FS-MBA in library synthesis versus direct biological probing.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of OSO2F pH > 10 or high temperature > 80°C.Maintain pH < 9. Avoid hydroxide bases (NaOH/KOH). Use non-nucleophilic bases (DIPEA, DBU).
No Reaction with Phenol Phenol is too electron-rich or sterically hindered.Switch catalyst to BTMG (superbase) or convert phenol to Silyl Ether and use TASF (Si-SuFEx).
Side Products with Amines Primary amines forming sulfimides/dimers.Use secondary amines where possible. If using primary amines, strictly control stoichiometry (1:1) and lower temperature.[5][8]
Precipitation in Buffer FS-MBA is lipophilic.Add 10–20% DMSO or co-solvent to the aqueous buffer.

References

  • Sharpless, K. B., et al. (2014).[9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Targets of Validated Hits using SuFEx Probes." Cell Chemical Biology. Link

  • Gerry, C. J. & Schreiber, S. L. (2018). "Chemical Probes and Drug Leads from DNA-Encoded Libraries." Nature Reviews Drug Discovery. Link

  • Jones, L. H. (2018). "Sulfur(VI) Fluoride Exchange (SuFEx) in Chemical Biology and Drug Discovery." MedChemComm. Link

Sources

using 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid as a SuFEx-Enabled Chemical Probe

Executive Summary

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a specialized fragment-based probe leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides) that target cysteine, this aryl fluorosulfate probe acts as a "latent" electrophile, capable of covalently modifying Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) residues in context-specific binding pockets.

This guide details the application of this molecule in Fragment-Based Covalent Ligand Discovery (FBLD) and Activity-Based Protein Profiling (ABPP) . The benzoic acid moiety serves as a critical handle for solubility and library expansion, while the fluorosulfate warhead enables the capture of "undruggable" targets by exploiting protein reactivity beyond cysteine.

Technical Background & Mechanism

The SuFEx Advantage

The fluorosulfonyloxy group (


) is uniquely stable in aqueous buffer and plasma, resisting hydrolysis until activated by the specific microenvironment of a protein active site (e.g., proximity to a basic residue or H-bond network). This "context-dependent reactivity" reduces off-target labeling compared to sulfonyl fluorides.
Mechanism of Action

Upon binding to a protein pocket, a nucleophilic side chain (Nu: Tyr-OH, Lys-NH


, His-Im) attacks the sulfur center of the probe. The fluoride ion (

) is the leaving group.[1]
  • Reaction:

    
    
    
  • Resulting Adduct: The entire aryl scaffold remains covalently attached to the protein via a sulfate (Tyr), sulfamate (Lys), or imidazole sulfamate (His) linkage.

  • Mass Shift:

    
    ? Correction: The protein loses a proton (H+) and the probe loses Fluoride (F-). The mass added to the protein is (MW of Probe – 19.00 Da) .
    
Probe Architecture
  • Warhead (

    
    ):  Electrophilic trap.
    
  • Scaffold (Benzoic Acid): Provides a negative charge at physiological pH (mimicking Asp/Glu or phosphate groups) and serves as a synthetic handle for amide coupling to expand into a "SuFEx-Amide" library.

  • Substituent (5-Methyl): Provides a small hydrophobic contact point to improve binding affinity and orientation.

Workflow Visualization

The following diagram outlines the "Inverse Drug Discovery" workflow using this probe.

SuFEx_Workflow Probe 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Library Library Expansion (Amide Coupling) Probe->Library Functionalization Screen Incubation with Proteome/Target Probe->Screen Direct Fragment Screening Library->Screen Library Screening Digest Tryptic Digestion Screen->Digest Covalent Labeling Analysis LC-MS/MS (Target ID) Digest->Analysis Peptide Mapping Validation Biochemical Assay (IC50 / Occupancy) Analysis->Validation Hit Confirmation

Figure 1: Workflow for utilizing SuFEx probes in chemoproteomic profiling and fragment screening.

Experimental Protocols

Protocol A: Direct Fragment Screening (Mass Spectrometry)

Objective: Identify if the intrinsic fragment binds and modifies a purified target protein.

Materials:

  • Target Protein (

    
     in buffer).
    
  • Probe Stock:

    
     in DMSO.
    
  • Buffer:

    
     HEPES, 
    
    
    
    NaCl, pH 7.5 (Avoid Tris if possible, though SuFEx is generally compatible).

Steps:

  • Preparation: Dilute Target Protein to

    
     in Buffer.
    
  • Incubation: Add Probe to a final concentration of

    
     (10-20x excess). Maintain DMSO 
    
    
    
    .
  • Time Course: Incubate at

    
     for 4, 12, and 24 hours. Note: Fluorosulfates are slow reactors; extended incubation is often required.
    
  • Quenching: Not strictly necessary for intact MS, but can add 1% Formic Acid to stop reaction before injection.

  • Analysis (Intact Protein MS): Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute spectra.

  • Data Interpretation: Look for a mass shift of

    
      (assuming MW of acid form is 
    
    
    
    ).
    • Calculation:

      
       (MW 
      
      
      
      ).
    • Adduct Mass:

      
      .
      
Protocol B: Chemoproteomic Profiling (Cell Lysate)

Objective: Map the "ligandable" proteome of the probe in a complex mixture.

Steps:

  • Lysate Prep: Prepare fresh cell lysate (

    
    ) in PBS.
    
  • Labeling: Treat lysate with Probe (

    
    ) for 12 hours at RT.
    
  • Click Chemistry (Optional): Crucial Step: Since this specific probe lacks an alkyne handle, you cannot directly enrich it.

    • Modification: To use this for enrichment, you must first couple the benzoic acid to an alkyne-amine (e.g., propargylamine) BEFORE the experiment (see Protocol C).

    • Alternative: Use "Liquid Chromatography with tandem Mass Spectrometry" (LC-MS/MS) with label-free quantification if using the unmodified acid, looking for the specific mass shift on peptides.

  • Digestion: Precipitate proteins (MeOH/Chloroform), redissolve in urea, reduce (DTT), alkylate (IAA), and digest with Trypsin.

  • LC-MS/MS: Analyze peptides. Search for dynamic modification:

    
     on Tyr, Lys, His.
    
Protocol C: Library Expansion (Synthesis of SuFEx-Amides)

Objective: Convert the acid handle into a functional library or add a click handle.

  • Reagents: Probe (1 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Reaction: Mix in DMF for 2 hours at RT.

  • Purification: HPLC or Flash Chromatography. The fluorosulfate is stable to standard amide coupling conditions.

  • Result: A library of

    
    . This allows you to explore Structure-Activity Relationships (SAR).
    

Data Presentation & Analysis

Table 1: Expected Mass Shifts for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

ParameterValueNotes
Formula

Neutral molecule
MW (Monoisotopic)

Intact probe
Leaving Group Fluoride (

)
Mass:

Added Mass (Delta)

Add to residue mass
Target Residues Tyr, Lys, HisContext-dependent

Troubleshooting Guide:

  • No Labeling Observed:

    • Increase concentration to

      
      .
      
    • Increase pH to 8.0 (promotes nucleophilicity of Lys/Tyr).

    • Ensure the protein has a binding pocket; these are not non-specific alkylators.

  • Precipitation:

    • The benzoic acid group helps solubility, but if coupling to hydrophobic amines, reduce concentration or increase DMSO to 5%.

References

  • Jones, L. H. (2025).[2] "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[1] RSC Chemical Biology. Link

  • Kelly, J. W., et al. (2018).[3] "Inverse Drug Discovery using Aryl Fluorosulfates." Journal of the American Chemical Society. (Contextual grounding for the "Inverse Drug Discovery" methodology).

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Melius Organics. "SuFEx handle fragment library." Product & Application Guide. Link

  • Liu, J., et al. (2021).[5] "Flipping the Switch: Innovations in Inducible Probes for Protein Profiling."[5] ACS Chemical Biology.[5] Link[5]

Sources

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid for protein labeling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid for advanced protein labeling and chemoproteomic applications.

Executive Summary

The transition from non-covalent ligands to targeted covalent inhibitors (TCIs) and chemoproteomic probes requires electrophilic warheads that balance aqueous stability with highly specific reactivity. 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a heterobifunctional building block designed for this exact purpose. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this compound allows researchers to append a latent fluorosulfate (-OSO₂F) warhead to any amine-bearing ligand, enabling the proximity-driven covalent labeling of Lysine, Tyrosine, and Histidine residues on target proteins.

Mechanistic Rationale & Structural Insights

Unlike traditional electrophiles (e.g., maleimides or NHS esters) that rapidly hydrolyze or react indiscriminately with surface nucleophiles, aryl fluorosulfates are essentially inert in physiological buffers 1[1]. They operate via proximity-enabled reactivity . The sulfur center is only activated for fluoride displacement when the targeting ligand anchors the warhead in a specific protein microenvironment—typically one providing hydrogen-bond donors to stabilize the leaving fluoride or basic residues to activate the attacking nucleophile 2[2].

The structure of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid offers two distinct functional advantages:

  • The Carboxylic Acid Handle: Allows for straightforward amide coupling to primary or secondary amines, facilitating the rapid synthesis of covalent probes from existing non-covalent scaffolds 3[3].

  • The 5-Methyl Substitution: The methyl group provides critical steric shielding and subtle electron donation to the aromatic ring. This slightly dampens the electrophilicity of the fluorosulfate compared to an unsubstituted analog, further suppressing off-target background reactivity and increasing the half-life of the probe in complex biological lysates 4[4].

Comparative Warhead Dynamics

To justify the selection of a fluorosulfate over other click-chemistry or covalent warheads, consider the quantitative stability and reactivity profiles summarized below.

Warhead TypeExample ReagentAqueous Half-Life (pH 7.4)Target ResiduesReactivity Paradigm
Fluorosulfate (-OSO₂F) 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid> 2 WeeksTyr, Lys, HisLatent; strictly proximity-driven 5[5]
Sulfonyl Fluoride (-SO₂F) PMSF, AEBSF12 - 48 HoursSer, Thr, Lys, Tyr, HisModerate; context-dependent but prone to hydrolysis 1[1]
Maleimide N-EthylmaleimideMinutes to HoursCysHighly reactive; non-specific at high concentrations

Experimental Workflow Visualization

Workflow BB 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Coupling Amide Coupling (HATU, DIPEA) BB->Coupling Ligand Targeting Ligand (Amine) Ligand->Coupling Probe SuFEx Covalent Probe Coupling->Probe Reaction Proximity-Driven SuFEx Reaction Probe->Reaction Binding Protein Target Protein (Lys, Tyr, His) Protein->Reaction Microenvironment Labeled Covalently Labeled Protein Reaction->Labeled -HF

Figure 1: Two-step workflow for generating and deploying a SuFEx covalent probe.

Validated Protocols

Protocol A: Synthesis of the Covalent Probe (Ligand Conjugation)

Objective: Conjugate 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid to an amine-bearing targeting ligand or fluorophore. Causality & Expertise: The use of aprotic solvents (DMF) and non-nucleophilic bases (DIPEA) prevents premature hydrolysis of the fluorosulfate warhead. HATU is selected as the coupling reagent for its rapid kinetics, minimizing the time the warhead spends in basic conditions.

  • Dissolve 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (1.0 eq) and the amine-bearing ligand (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 eq) to the mixture and stir for 5 minutes to pre-activate the carboxylic acid.

  • Dropwise add DIPEA (2.5 eq) while stirring at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purify the product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) and lyophilize.

  • Validation & QC: Analyze the purified fraction via LC-MS. The desired product will exhibit the expected[M+H]⁺ mass with no loss of the fluorosulfate group (which would appear as a -80 Da loss if hydrolyzed to the phenol). The stability of the -OSO₂F group under these specific coupling conditions validates the choice of DIPEA over stronger bases.

Protocol B: In Vitro Protein Labeling Assay

Objective: Covalently label the target protein using the synthesized SuFEx probe. Causality & Expertise: SuFEx fluorosulfates are latent electrophiles. They do not react randomly with surface nucleophiles. Labeling only occurs when the ligand moiety binds the target protein, placing the -OSO₂F group in a specific microenvironment that stabilizes the leaving fluoride 2[2].

  • Prepare a 10 µM solution of the purified target protein in PBS (pH 7.4). Note: Avoid highly nucleophilic buffers containing primary amines if extremely high probe concentrations are used, though fluorosulfates are generally resistant to them.

  • Dissolve the SuFEx probe in DMSO to create a 10 mM stock.

  • Add the probe to the protein solution to a final concentration of 10–50 µM (1–5x molar excess). Ensure final DMSO concentration is ≤1% to prevent protein denaturation.

  • Incubate the mixture at 37°C for 4 to 12 hours.

  • Quench the reaction by adding standard SDS-PAGE loading buffer and boiling for 5 minutes.

  • Validation & QC: Analyze the labeled protein via intact High-Resolution Mass Spectrometry (HRMS). A successful SuFEx reaction is a self-validating system: the covalent adduct will show a precise mass shift equal to the mass of the intact probe minus 20.00 Da (loss of HF). Absence of this specific mass shift indicates non-specific physical aggregation rather than covalent labeling.

Protocol C: Chemoproteomic Target Identification (Pull-down)

Objective: Identify off-target interactions in complex lysates using macrocyclic or small-molecule SuFEx probes 6[6].

  • Incubate cell lysates (2 mg/mL protein concentration) with the SuFEx probe (10 µM) for 4 hours at 37°C.

  • If the probe was synthesized with an alkyne handle, perform CuAAC (Click chemistry) with biotin-azide.

  • Enrich labeled proteins using streptavidin-agarose beads.

  • Perform on-bead trypsin digestion and analyze peptides via LC-MS/MS.

  • Validation & QC: In the LC-MS/MS proteomics output, filter for peptides containing the expected mass addition on Lys, Tyr, or His residues. The localization of the modification to a specific residue within the binding pocket validates the proximity-driven mechanism, confirming the probe did not react randomly with highly abundant surface cysteines.

References

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo | Journal of the American Chemical Society | 5

  • Structure-based design and analysis of SuFEx chemical probes | PMC - NIH | 1

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows | Stanford Medicine | 6

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS | 2

  • A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry | Journal of the American Chemical Society |4

  • Sulfur(vi) fluoride compounds and methods for the preparation thereof (US20170196985A1) | Google Patents | 3

Sources

The Strategic Application of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of drug discovery is in a perpetual state of evolution, with a resurgence of interest in covalent inhibitors for their potential to achieve high potency and prolonged duration of action.[1][2] Within this class of therapeutics, molecules bearing a sulfonyl fluoride or fluorosulfate moiety have emerged as particularly promising "warheads" due to their unique reactivity profile and stability.[3][4] This guide provides an in-depth exploration of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid, a versatile building block and potential covalent inhibitor, for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, and practical applications, supported by detailed protocols and a robust scientific rationale.

The Rise of Covalent Inhibition and the "Privileged" Fluorosulfate Warhead

Traditional drug design has largely focused on non-covalent interactions between a small molecule and its biological target. However, covalent inhibitors, which form a stable, covalent bond with their target protein, offer several distinct advantages.[2] These include enhanced potency, longer duration of action, and the potential to target shallow binding pockets that are often considered "undruggable" by non-covalent binders.[1][2]

The fluorosulfate group (-OSO₂F) has been identified as a "privileged" warhead in this context.[3][5] Unlike more indiscriminate reactive groups, aryl fluorosulfates exhibit a remarkable balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues within a protein's binding pocket.[3][4] This targeted reactivity extends beyond the commonly targeted cysteine to include serine, threonine, tyrosine, lysine, and histidine residues.[3] This broader targeting scope significantly expands the potential druggable proteome.

The structure of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid combines this privileged fluorosulfate warhead with a benzoic acid scaffold. The benzoic acid moiety provides a handle for further chemical modification and can influence the molecule's physicochemical properties, such as solubility and cell permeability. The methyl group can also play a role in directing the molecule's binding orientation within a target protein.

Synthesis via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

A significant breakthrough in the accessibility of aryl fluorosulfates has been the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a "second-generation" click chemistry reaction.[6][7][8] SuFEx allows for the efficient and high-throughput synthesis of aryl fluorosulfates from readily available phenols and sulfuryl fluoride (SO₂F₂) gas or a solution thereof.[6][7] This methodology is particularly amenable to late-stage functionalization of complex molecules and library synthesis for drug screening.[6][7][9]

The synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid would proceed from its corresponding phenol precursor, 3-hydroxy-5-methylbenzoic acid.

G Phenol 3-hydroxy-5-methylbenzoic acid Reaction SuFEx Reaction Phenol->Reaction SO2F2 Sulfuryl Fluoride (SO₂F₂) SO2F2->Reaction Base Organic Base (e.g., DBU, TEA) Base->Reaction Product 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid Reaction->Product

Figure 1: Synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid via SuFEx.

Protocol 1: Laboratory-Scale Synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Disclaimer: This protocol involves the use of sulfuryl fluoride, a toxic gas, and should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 3-hydroxy-5-methylbenzoic acid

  • Sulfuryl fluoride (SO₂F₂) in a lecture bottle or a prepared saturated solution in a suitable solvent (e.g., acetonitrile)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA))

  • Reaction vessel (e.g., a thick-walled pressure tube or a flask with a balloon of SO₂F₂)

  • Stirring apparatus

  • Standard workup and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the organic base (1.2 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a proton scavenger.

  • Introduction of SO₂F₂:

    • Gas Method: Carefully bubble SO₂F₂ gas through the solution for a predetermined time or until saturation is achieved.

    • Solution Method: Add a saturated solution of SO₂F₂ in the reaction solvent to the mixture.

  • Reaction: Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: Upon completion, carefully vent any excess SO₂F₂ into a scrubbing solution (e.g., aqueous sodium hydroxide). Quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid.

Applications in Drug Discovery: A Covalent Probe and Building Block

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid can be employed in drug discovery in two primary capacities: as a covalent fragment or probe for target identification and as a building block for the synthesis of more complex covalent inhibitors.

As a Covalent Fragment for Screening and Target Identification

Fragment-based drug discovery (FBDD) is a powerful approach for identifying starting points for drug development. Covalent fragments, such as 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid, can be screened against a protein of interest to identify potential binding sites and reactive residues.

G cluster_0 Screening Phase cluster_1 Analysis Phase Fragment 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Incubation Incubation Fragment->Incubation Protein Target Protein Protein->Incubation CovalentComplex Covalent Fragment- Protein Complex Incubation->CovalentComplex Covalent Bond Formation MassSpec Mass Spectrometry (Intact Protein or Peptide Mapping) CovalentComplex->MassSpec Analysis

Figure 2: Workflow for covalent fragment screening.

Protocol 2: Covalent Fragment Screening using Mass Spectrometry

Objective: To determine if 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid covalently modifies a target protein.

Materials:

  • Purified target protein in a suitable buffer

  • Stock solution of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in a compatible solvent (e.g., DMSO)

  • Incubation buffer

  • Quenching solution (e.g., containing a high concentration of a nucleophile like glutathione)

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

Procedure:

  • Incubation: In separate microcentrifuge tubes, incubate the target protein at a known concentration with varying concentrations of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (and a vehicle control, e.g., DMSO). The incubation time and temperature will be target-dependent and may require optimization.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis by Intact Protein Mass Spectrometry:

    • Desalt the protein samples.

    • Analyze the samples by mass spectrometry to detect a mass shift corresponding to the addition of the fragment's mass to the protein's mass.

  • Peptide Mapping (for identification of modification site):

    • If a mass shift is observed, digest the protein samples with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide and the specific amino acid residue that has been covalently labeled by searching for the expected mass modification.

ParameterDescriptionTypical Values
Protein ConcentrationThe concentration of the target protein in the incubation.1 - 10 µM
Fragment ConcentrationThe concentration range of the covalent fragment to be tested.10 - 100 µM
Incubation TimeThe duration of the reaction between the protein and the fragment.30 min - 24 h
Incubation TemperatureThe temperature at which the incubation is performed.4°C, 25°C, or 37°C
Table 1: Typical parameters for a covalent fragment screening experiment.
As a Building Block for Targeted Covalent Inhibitors

The benzoic acid functional group of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid provides a versatile handle for synthetic elaboration. It can be readily converted to an amide, ester, or other functional groups to build more complex molecules with improved affinity and selectivity for a target protein. This allows for the development of targeted covalent inhibitors where a "guidance system" directs the fluorosulfate "warhead" to a specific nucleophilic residue in the target's binding site.[1]

Conclusion and Future Perspectives

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid represents a valuable tool in the modern drug discovery toolbox. Its straightforward synthesis via SuFEx chemistry and the privileged reactivity of the fluorosulfate group make it an attractive starting point for the development of novel covalent inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the potential of this and related compounds in their own drug discovery programs. As our understanding of the druggable proteome expands, the strategic application of well-designed covalent probes and inhibitors will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 4(3), 346–353. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry Transformations. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Tuley, A., & Fast, W. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 855-866. [Link]

  • Ghosh, A. K., Samanta, I., & Mondal, A. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(11), 1096-1117. [Link]

  • Li, Z., et al. (2023). SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study. Journal of Nuclear Medicine, 64(supplement 2), 1939. [Link]

  • Department of Chemistry, Stony Brook University. (2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

  • MDPI. (2023, April 28). Recent Advances in Covalent Drug Discovery. [Link]

  • Parker, C. G., & St-Denis, K. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Bioorganic & Medicinal Chemistry Letters, 25(6), 1168-1173. [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • Jones, L. H., et al. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. [Link]

  • ResearchGate. (n.d.). (A) Examples of biologically active FSO2‐containing compounds and... [Link]

  • Narayanan, A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 639–641. [Link]

Sources

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid as a building block for covalent inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid as a Premier SuFEx Building Block

Part 1: Introduction & Strategic Utility

The Renaissance of Covalent Inhibition via SuFEx In the landscape of targeted covalent inhibitors (TCIs), the sulfur-fluoride exchange (SuFEx) reaction has emerged as a "Goldilocks" chemistry—perfectly balancing stability and reactivity. Unlike the highly reactive acrylamides of the past, aryl fluorosulfates are latent electrophiles . They remain inert in plasma and aqueous buffers but react swiftly when positioned in proximity to a nucleophilic side chain (Tyr, Lys, His, or Ser) within a protein binding pocket.

Why 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid? This specific building block (referred to herein as 5-Me-FSBA ) represents a strategic evolution of the standard fluorosulfate linker.

  • Tunable Lipophilicity: The C5-methyl group increases the logP of the warhead relative to the unsubstituted parent, improving membrane permeability and altering the hydrophobic fit within the target pocket.

  • Electronic Modulation: The weak electron-donating methyl group subtly modulates the electrophilicity of the sulfur center, potentially reducing non-specific reactivity compared to more electron-deficient analogs.

  • Modular Design: The carboxylic acid handle allows for rapid amide coupling to primary or secondary amines on your ligand of interest, seamlessly converting a reversible binder into a covalent probe.

Part 2: Chemical Properties & Handling

PropertySpecification
Chemical Formula C₈H₇FO₅S
Molecular Weight 234.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Storage -20°C, desiccated. Stable for >12 months if protected from moisture.
Reactive Moiety Aryl Fluorosulfate (

)
Leaving Group Fluoride (

)

Safety Advisory: While stable, fluorosulfates are potential alkylating agents. Handle with standard PPE. Avoid contact with strong bases which can trigger premature hydrolysis.

Part 3: Experimental Protocols

Workflow Overview

The following diagram illustrates the critical path from ligand synthesis to covalent validation.

SuFEx_Workflow Ligand Amine-Bearing Ligand Coupling Amide Coupling (HATU/DIPEA) Ligand->Coupling FSBA 5-Me-FSBA (Building Block) FSBA->Coupling Probe Covalent Probe (Latent) Coupling->Probe Yields Inhibitor Incubation Target Incubation (SuFEx Reaction) Probe->Incubation + Protein Target Validation LC-MS/MS Validation Incubation->Validation Digestion

Figure 1: Strategic workflow for converting a reversible ligand into a SuFEx covalent inhibitor using 5-Me-FSBA.

Protocol A: Synthesis of the Covalent Inhibitor (Amide Coupling)

Objective: Attach the 5-Me-FSBA warhead to a ligand containing a free amine.

Reagents:

  • Ligand (

    
    , 1.0 equiv)[1]
    
  • 5-Me-FSBA (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve 5-Me-FSBA in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at Room Temperature (RT) for 5–10 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-bearing ligand to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note: The fluorosulfate group is stable under these mild basic conditions. Avoid heating above 40°C.

  • Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (to remove excess base/HATU), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel). The fluorosulfate is generally stable on silica.

    • QC Check: Verify integrity of the

      
       group by 
      
      
      
      NMR (typically ~ +30 to +40 ppm vs.
      
      
      ) or Mass Spec (distinctive loss of HF fragment).
Protocol B: In Vitro Protein Labeling (The SuFEx Reaction)

Objective: Demonstrate covalent engagement of the target protein.

Mechanism: The reaction is proximity-driven.[2][3] The ligand binds, positioning the fluorosulfate near a nucleophile (e.g., Tyr-OH). The local environment (often a neighboring basic residue like His or Arg) catalyzes the departure of fluoride and the formation of a sulfonate ester.

Mechanism Substrate Inhibitor-Protein Complex (Non-Covalent) TS Transition State (Proximity Induced) Substrate->TS Binding Product Covalent Adduct (Aryl Sulfonate) TS->Product SuFEx (S-F Exchange) Leaving Fluoride Ion (F-) TS->Leaving

Figure 2: Mechanism of SuFEx-mediated covalent labeling.

Procedure:

  • Preparation: Dilute protein target to 1–5 µM in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Critical: Avoid buffers with high concentrations of nucleophiles (e.g., DTT, mercaptoethanol) if possible, though SuFEx is generally chemoselective.

  • Incubation: Add the covalent inhibitor (from DMSO stock) at 10x molar excess (e.g., 10–50 µM).

    • Control: Incubate a separate sample with DMSO only.

  • Time Course: Incubate at 37°C. Take aliquots at 1h, 4h, and 24h.

    • Note: SuFEx kinetics are often slower than acrylamides (hours vs. minutes) due to the high stability of the S-F bond. This is a feature, not a bug, ensuring low off-target reactivity.

  • Termination: Quench with 4x SDS-PAGE loading buffer (boiling is optional but recommended to denature).

Protocol C: Validation via Intact Protein Mass Spectrometry

Objective: Confirm the covalent adduct mass shift.

  • Instrument: LC-MS (Q-TOF or Orbitrap recommended for high resolution).

  • Sample: Desalt the incubated protein (Protocol B) using C4 ZipTips or online trapping columns.

  • Analysis: Deconvolute the raw charge envelope to zero-charge mass.

  • Calculation:

    • Expected Mass Shift (

      
      ): 
      
      
      
      
      
      
    • Explanation: The reaction releases HF. The entire inhibitor scaffold (minus F) attaches to the protein (minus H).

  • Interpretation:

    • 0% Labeling: Peak matches DMSO control. (Check binding affinity).

    • 100% Labeling: Peak shifts by

      
      .
      
    • >100% (Multiple Adducts): Indicates non-specific labeling. Reduce inhibitor concentration or incubation time.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Labeling Observed Warhead not positioned correctly.The "reach" of the warhead is critical. If 5-Me-FSBA is too short/long, try a different linker length or attachment point on the ligand.
No Labeling Observed Lack of catalytic residue.SuFEx often requires a "helper" residue (His/Arg) nearby to activate the phenol/amine. Check crystal structure for basic residues near the binding site.
Precipitation Inhibitor insolubility.The 5-methyl group adds lipophilicity. Lower inhibitor concentration or add 0.01% Triton X-100 to the buffer.
Hydrolysis of Warhead High pH or strong nucleophiles.Ensure pH < 8.[4][5][6]5. Avoid storing the inhibitor in MeOH/Water mixtures for prolonged periods. Store in 100% DMSO.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Mechanisms of Action for SuFEx-Based Covalent Inhibitors." Cell Chemical Biology. Link

  • Wang, L., et al. (2018).[7][8] "Genetically Encoding Fluorosulfate-L-tyrosine to React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society.[8] Link

  • Bar-Peled, L., et al. (2017). "Chemical Proteomics Reveals the Target Landscape of Fluorosulfate-Based Probes." Nature Biotechnology. Link

Sources

Application Note: SuFEx-Enabled Bioconjugation with 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Experimental Protocol is designed for researchers utilizing 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid as a heterobifunctional linker or covalent warhead.

This guide distinguishes itself by addressing the specific reactivity of the Fluorosulfate (-OSO₂F) group, which differs significantly from sulfonyl fluorides (-SO₂F) and sulfonyl chlorides (-SO₂Cl) in terms of stability and chemoselectivity.[1][2]

Introduction & Chemical Logic

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a "SuFEx Hub" molecule featuring two orthogonal reactive handles:

  • Carboxylic Acid (-COOH): A standard handle for attachment to primary amines (e.g., drug pharmacophores, biotin, or lysine residues) via amide coupling.

  • Aryl Fluorosulfate (-OSO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike sulfonyl chlorides, aryl fluorosulfates are remarkably stable to hydrolysis at neutral pH and resist reduction, yet they react selectively with tyrosine (Tyr), lysine (Lys), and histidine (His) residues in proteins under specific activation conditions or proximity-driven contexts.

Mechanism of Action

The power of this reagent lies in its tunable reactivity . The fluorosulfate group remains inert during the amide coupling of the carboxylic acid, allowing for the synthesis of complex probes without protecting groups. Once the probe binds its biological target, the local protein environment (often a basic residue acting as a general base) catalyzes the ejection of fluoride, forming a covalent bond.

  • Tyrosine Reaction: Forms a stable diaryl sulfate diester.

  • Lysine Reaction: Forms a sulfamate.[3][4]

Experimental Workflow Visualization

The following diagram outlines the logical flow from probe synthesis to protein conjugation and validation.

SuFEx_Workflow Probe 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Activated_Probe Activated Ester (NHS/HATU Intermediate) Probe->Activated_Probe 1. Carboxyl Activation (EDC/NHS or HATU) Ligand Amine-Ligand (Drug/Tag) Conjugate SuFEx Probe (Ligand-Linker-OSO2F) Ligand->Conjugate Input Activated_Probe->Conjugate 2. Amide Coupling (+ Ligand-NH2) Covalent_Complex Covalent Protein Adduct (Stable Sulfate/Sulfamate) Conjugate->Covalent_Complex 3. SuFEx Reaction (pH > 8.0 or Proximity) Protein Target Protein (Tyr/Lys/His) Protein->Covalent_Complex Target QC LC-MS / Proteomics Validation Covalent_Complex->QC 4. Analysis

Caption: Workflow for converting the bifunctional acid into a covalent probe and subsequent protein labeling.

Detailed Experimental Protocols

Protocol A: Ligand Attachment (Amide Coupling)

Objective: To attach a recognition element (ligand) or tag to the carboxylic acid handle without hydrolyzing the fluorosulfate.

Reagents:

  • 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (1.0 equiv)

  • Amine-containing Ligand (1.0–1.2 equiv)

  • HATU (1.1 equiv) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolution: Dissolve 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in anhydrous DMF (concentration ~50–100 mM).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 5–10 minutes.

    • Note: The color may turn yellow. The fluorosulfate is stable to HATU/DIPEA for short durations.

  • Coupling: Add the Amine-Ligand. Stir at RT for 1–4 hours.

    • Monitoring: Monitor by LC-MS.[5] Look for the product mass. The fluorosulfate group is intact if the mass corresponds to [Ligand + Linker - H₂O]. If you see [M - F + OH], hydrolysis has occurred (rare in DMF).

  • Purification: Purify via Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

    • Caution: Avoid basic mobile phases (like Ammonium Bicarbonate) during purification to prevent premature hydrolysis.

  • Lyophilization: Freeze-dry the fractions immediately to obtain the stable SuFEx probe.

Protocol B: Protein Conjugation (SuFEx Reaction)

Objective: To covalently label a target protein at Tyrosine or Lysine residues.

Reactivity Context:

  • Proximity-Driven: If the ligand binds the protein with high affinity (

    
    ), the reaction can proceed at physiological pH (7.4) over 12–24 hours.
    
  • Diffusive/Chemical Labeling: Without affinity, higher pH (8.5–9.0) or catalysts are required.[6]

Procedure:

  • Buffer Preparation: Prepare PBS (pH 7.4) for proximity labeling or Borate Buffer (50 mM, pH 8.5) for general reactivity.

  • Protein Setup: Dilute protein to 10–50 µM in the buffer.

  • Probe Addition: Add the SuFEx Probe (from DMSO stock) to the protein solution.[3]

    • Molar Ratio: Use 1.1–2.0 equivalents for high-affinity probes. Use 10–50 equivalents for low-affinity screening.

    • DMSO Limit: Keep final DMSO concentration < 1% (v/v).

  • Incubation: Incubate at 37°C.

    • Timepoints: 1h, 4h, 12h, 24h.

  • Quenching (Optional): The reaction is generally slow enough that quenching is not strictly necessary for LC-MS, but excess probe can be removed via gel filtration (e.g., Zeba Spin Columns).

Data Analysis & Validation

Mass Spectrometry (Intact Protein)

To verify conjugation, analyze the protein by LC-MS (Q-TOF or Orbitrap).

Calculating the Mass Shift: The SuFEx reaction involves the loss of a Fluoride ion (F⁻, 19 Da) and the formation of a bond.

  • Formula:

    
    
    
  • Example: If your Probe MW is 400 Da:

    • Expected Adduct Mass = Protein MW + 381 Da.

ObservationInterpretationAction
+ (Probe MW - 19) Successful SuFEx Conjugation Proceed to peptide mapping to identify site.
+ (Probe MW) Non-covalent binding (or trapped intermediate)Perform denaturing wash/LC-MS.
No Shift No reactionIncrease pH to 8.5 or extend time to 48h.
Peptide Mapping (Site Identification)

Digest the labeled protein with Trypsin or Chymotrypsin. Search data for the specific modification mass on Tyr , Lys , or His .

  • Note: Aryl sulfates (on Tyr) are chemically stable but can fragment in MS/MS. Look for neutral loss of SO₃ (80 Da) in spectra if fragmentation is high energy.

References

  • Sharpless, K. B., et al. "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition, 2014. Link

  • Jones, L. H., et al. "Aryl Fluorosulfates: Probes for Lysine and Tyrosine Residues in Proteins." Journal of the American Chemical Society, 2018. Link

  • Kelly, J. W., et al. "Chemoselective Reactivity of Fluorosulfates in Proteomes." Nature Chemical Biology, 2017. Link

Sources

Advanced Application Note: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (FS-MBA), a specialized bifunctional linker designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that target cysteine, the fluorosulfate (-OSO₂F) moiety acts as a "latent" electrophile. It is uniquely stable in aqueous physiological environments but reacts rapidly and selectively with Tyrosine (Tyr), Lysine (Lys), or Histidine (His) residues when brought into molecular proximity by a binding event.[1]

The 5-methyl substituent on the benzoic acid core serves a critical function: it provides steric tuning and lipophilicity, modulating the reactivity of the sulfur center and enhancing the stability of the probe in complex biological matrices.

Compound Profile & Mechanism

Structural Logic
  • Warhead (-OSO₂F): The fluorosulfate group is the reactive center.[2][3] It is resistant to hydrolysis and unreactive toward free thiols (e.g., glutathione) or cytoplasmic nucleophiles, ensuring low background noise.

  • Linker/Handle (-COOH): The carboxylic acid allows for facile attachment to affinity ligands (drugs, peptides) via standard amide coupling.

  • Tuning Element (-CH₃): The methyl group at the 5-position breaks symmetry and adds steric bulk near the warhead. This prevents non-specific nucleophilic attacks from solvent or transient collisions, ensuring reaction occurs only when the probe is docked within a protein pocket.

Mechanism of Action: Proximity-Driven SuFEx

The reaction follows a nucleophilic substitution at the hexavalent sulfur center. The transition state is stabilized by the protein microenvironment (e.g., hydrogen bonding networks or local basicity), which activates the nucleophile (Tyr-OH or Lys-NH₂) and facilitates fluoride departure.[4]

SuFEx_Mechanism Probe FS-MBA Probe (Latent Electrophile) Binding Protein Binding (Proximity Alignment) Probe->Binding Kd driven TS Transition State (Penta-coordinate Sulfur) Binding->TS Nucleophilic Attack (-F departure) Product Covalent Adduct (Stable Sulfonate) TS->Product Irreversible Bond Nucleophile Target Residue (Tyr-OH / Lys-NH2) Nucleophile->Binding Spatial alignment

Figure 1: The SuFEx reaction mechanism relies on affinity-driven proximity to overcome the activation energy barrier, ensuring high specificity.

Application Workflows

Workflow A: Ligand-Directed Covalent Probe Discovery

This is the primary application. You attach FS-MBA to a reversible inhibitor to convert it into a covalent probe. This enables:

  • Potency Enhancement: Infinite residence time on the target.

  • Selectivity Profiling: Ability to use the probe for chemoproteomics.[5]

Workflow B: Site-Specific Protein Functionalization

Using FS-MBA to install a "SuFEx handle" onto a protein surface (via Lysine conjugation) for subsequent click-reaction with a payload.

Experimental Protocols

Synthesis of the SuFEx Probe (Ligand Coupling)

Goal: Attach FS-MBA to an amine-containing ligand (R-NH₂).

Reagents:

  • FS-MBA (1.0 equiv)

  • HATU (1.1 equiv) or EDC/NHS

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: Dissolve FS-MBA (10 mM) in anhydrous DMF. Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to generate the active ester.

    • Note: The -OSO₂F group is stable to HATU activation conditions.

  • Coupling: Add the amine-bearing ligand (R-NH₂) to the mixture.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS.[6]

    • QC Check: Look for the parent mass + 204 Da (FS-MBA fragment) - 18 Da (H₂O). Ensure the Fluorine atom is intact (check isotope pattern or ¹⁹F NMR if possible).

  • Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Caution: Avoid basic modifiers (like Ammonium Hydroxide) during purification to prevent premature hydrolysis, although fluorosulfates are generally robust.

Protein Labeling Assay (In Vitro)

Goal: Validate covalent modification of the target protein.

Materials:

  • Target Protein (1–5 µM in PBS, pH 7.4)

  • SuFEx Probe (prepared in 4.1, 100x stock in DMSO)

  • Control Probe (Non-reactive analog, e.g., methyl ester, optional)

Protocol:

  • Preparation: Dilute the protein to 2 µM in PBS.

  • Incubation: Add the SuFEx probe to the protein solution.

    • Stoichiometry: Start with a 10:1 (Probe:Protein) molar excess.

    • DMSO Limit: Keep final DMSO concentration < 1%.

  • Time Course: Incubate at 37°C. Take aliquots at T=1h, 4h, and 12h.

    • Expert Insight: Fluorosulfates are slower than sulfonyl fluorides.[7] Proximity-driven reactions often require 4–12 hours to reach completion depending on the alignment of the nucleophile.

  • Quenching: Add 5x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil for 5 minutes.

    • Note: The covalent bond formed (sulfonate ester/sulfamate) is stable to boiling and reducing agents.

  • Analysis:

    • Gel: Perform SDS-PAGE. If the probe has a fluorophore, image directly. If not, proceed to Western Blot or Coomassie stain (mass shift may be visible for small proteins).

    • Mass Spectrometry (Gold Standard): Analyze the intact protein by LC-MS.

    • Success Criteria: Observation of a mass shift of +184.16 Da (Molecular Weight of FS-MBA adduct minus HF).

Peptide Mapping (Binding Site Identification)

To confirm where the probe modified the protein:

  • Digest the labeled protein with Trypsin or Chymotrypsin.

  • Analyze by LC-MS/MS.[6]

  • Search data for a dynamic modification of +184.16 Da on Tyr, Lys, or His residues.

Data Presentation & Troubleshooting

Expected Mass Shifts
ComponentFormula ChangeMass Shift (Monoisotopic)
Intact FS-MBA Reagent C₈H₇FO₅SN/A (Reagent MW: ~234.2)
Tyr/Lys Adduct -SO₃-C₈H₆- (Loss of HF)+184.019 Da
Hydrolysis Product -OH (Loss of SO₂F)N/A (Probe inactive)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Labeling Observed Lack of proximal nucleophile.The probe may bind, but no Tyr/Lys is within reaching distance (approx 3–5 Å). Design a longer linker between the ligand and FS-MBA.
Precipitation Probe insolubility.The 5-methyl group increases lipophilicity. Reduce probe concentration or add 0.05% Tween-20.
Non-Specific Labeling "Hot" reactivity.If labeling occurs even in the presence of a competitive inhibitor, the warhead is too reactive. Lower pH to 6.5 to suppress non-specific Lysine reactivity.

Strategic Workflow Diagram

Workflow cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Biological Validation Step1 FS-MBA (COOH) + Ligand (NH2) Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Purified SuFEx Probe Step2->Step3 Step4 Incubate with Target Protein (37°C, 4-12h) Step3->Step4 Step5 Intact Protein LC-MS (Check for +184 Da) Step4->Step5 Step6 Peptide Mapping (Identify Residue) Step5->Step6

Figure 2: End-to-end workflow for converting a reversible ligand into a covalent SuFEx inhibitor.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins That Are Targeted by Latent Electrophiles as Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.[8] Link

  • Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. Link

  • Wang, L., et al. (2021). "A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry." Journal of the American Chemical Society.[8] Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Targeting Tyrosine and Lysine Residues in Proteins with Phenyl Fluorosulfate." BenchChem.[2] Link

Disclaimer: This protocol involves the use of reactive chemical probes.[2][7] Standard laboratory safety procedures, including the use of PPE and fume hoods, must be followed. The reactivity of SuFEx probes is context-dependent and may vary between protein targets.

Sources

Application Notes and Protocols for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid: A Versatile Reagent for Covalent Modification of Peptides and Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Covalent Modification in Modern Biotherapeutics

In the landscape of chemical biology and drug development, the ability to forge stable, covalent bonds with protein targets represents a paramount strategy for both probing biological function and designing potent therapeutics. Covalent modifiers offer distinct advantages over their non-covalent counterparts, including prolonged duration of action, enhanced potency, and the ability to target shallow or challenging binding sites.[1][2] Historically, the focus has been on the exquisitely nucleophilic cysteine residue. However, the low abundance and frequent structural or functional importance of cysteines necessitate an expanded toolkit of electrophilic "warheads" capable of targeting other amino acid residues.[3]

Emerging from the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides and their related structures have been recognized as a "privileged" class of reactive groups.[4][5][6][7] These electrophiles exhibit a finely tuned balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acids, including serine, threonine, lysine, histidine, and, notably, tyrosine.[4][5][8] This context-dependent reactivity, often enhanced by the specific microenvironment of a protein binding pocket, allows for a high degree of target specificity.[7]

This document provides a detailed guide to the application of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , an aryl fluorosulfate compound, for the targeted covalent modification of peptides and proteins. As an aryl fluorosulfate, this reagent is generally less reactive than analogous sulfonyl fluorides, a feature that can be leveraged to achieve greater selectivity for highly activated or proximally-located nucleophiles.[9] The presence of a carboxylic acid moiety offers a versatile handle for secondary derivatization, positioning this molecule as a powerful bifunctional tool for advanced bioconjugation strategies.

The Reagent: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Structure and Properties

  • Chemical Name: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

  • Molecular Formula: C₈H₇FO₅S

  • Molecular Weight: 238.20 g/mol

  • Key Features:

    • Aryl Fluorosulfate (Ar-O-SO₂F): This is the reactive "warhead" of the molecule. The oxygen atom between the sulfuryl group and the aromatic ring tempers the electrophilicity of the sulfur center, increasing its stability and selectivity compared to aryl sulfonyl fluorides (Ar-SO₂F).[9]

    • Carboxylic Acid (-COOH): This functional group provides a secondary point of attachment for other molecules, such as fluorophores, biotin tags, or drug payloads, via standard amide bond coupling chemistry.

    • Aqueous Stability: Like other sulfonyl fluorides, aryl fluorosulfates exhibit excellent stability in aqueous buffers, a critical feature for biomolecular experiments.[5][10]

Mechanism of Covalent Modification

The primary mechanism of action involves the nucleophilic attack by an electron-rich amino acid side chain on the electrophilic sulfur atom of the fluorosulfate group. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonate ester or sulfonamide bond. For tyrosine, the most common target for aryl fluorosulfates, the reaction is typically facilitated by a slightly basic pH, which promotes the deprotonation of the tyrosine hydroxyl group to the more nucleophilic phenoxide anion.[11]

G cluster_0 Reaction Participants cluster_1 Covalent Modification Reagent 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Attack Nucleophilic Attack Reagent->Attack Electrophilic Sulfur Center Tyr Protein-Tyrosine (Deprotonated Phenoxide) Tyr->Attack Nucleophilic Oxygen Adduct Stable Sulfonate Ester Adduct Attack->Adduct Forms Covalent Bond Fluoride Fluoride Ion (Leaving Group) Attack->Fluoride Displaced

Caption: Covalent modification of a tyrosine residue.

Application Note 1: Site-Selective Labeling of Peptides and Proteins

The ability to selectively modify tyrosine residues provides a powerful alternative to cysteine-focused bioconjugation. Tyrosine is a moderately abundant amino acid that is frequently found on the surface of proteins and at protein-protein interfaces, making it an accessible target.[12] The context-dependent reactivity of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid allows for the labeling of specific, reactive tyrosine residues dictated by the local protein environment.

Workflow for Site-Selective Labeling

Caption: Experimental workflow for protein modification and characterization.

Protocol 1: General Procedure for Modifying a Target Protein

This protocol provides a general starting point for the covalent modification of a peptide or protein with 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid. Optimal conditions (e.g., stoichiometry, pH, and incubation time) should be determined empirically for each specific target.

Materials:

  • 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

  • Target peptide or protein

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: e.g., 50 mM HEPES or PBS, pH 7.5 - 8.5

  • Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC), dialysis cassettes, or Reverse-Phase HPLC

  • Analytical instruments: LC-MS, SDS-PAGE equipment

Procedure:

  • Prepare Reagent Stock: Prepare a 10-100 mM stock solution of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from moisture.

  • Prepare Protein Solution: Dissolve or dilute the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM). Ensure the buffer does not contain primary amines (e.g., Tris) if they are not the intended target.

  • Initiate Reaction: Add the reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 10-100 fold molar excess of reagent over protein). A good starting point is a 20-fold excess. The final concentration of DMSO in the reaction should ideally be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation. Reaction times can range from 1 to 24 hours. Monitor the reaction progress by taking time-point samples for LC-MS analysis.

  • Quenching (Optional): The reaction can be quenched by adding a high concentration of a nucleophilic scavenger, such as Tris buffer, to consume any unreacted reagent.

  • Purification: Remove excess, unreacted reagent and byproducts from the modified protein. For proteins, dialysis or SEC are effective methods. For peptides, Reverse-Phase HPLC is typically used.

  • Analysis and Storage: Confirm the modification and purity of the final product using the characterization methods described below. Store the purified, modified protein under conditions appropriate for its stability, typically at -80°C.

Table 1: Recommended Starting Conditions for Protein Modification

ParameterRecommended RangeRationale
Protein Concentration 10 - 100 µMBalances reaction kinetics with protein solubility and material consumption.
Reagent Molar Excess 10x - 100xEnsures sufficient driving force for the reaction. Higher excess may be needed for less reactive sites.
Reaction Buffer HEPES, PhosphateBuffers that lack primary amine nucleophiles are preferred to avoid side reactions.
pH 7.5 - 8.5A slightly basic pH promotes the deprotonation of tyrosine and lysine side chains, enhancing their nucleophilicity.
Temperature 25°C - 37°CHigher temperatures can increase reaction rates but may compromise protein stability.
Incubation Time 1 - 24 hoursMust be optimized. Monitor via LC-MS to determine the point of maximum modification without degradation.
Final DMSO % < 5% (v/v)Minimizes the risk of solvent-induced protein unfolding or precipitation.

Protocol 2: Characterization of the Covalently Modified Protein

Thorough characterization is essential to confirm the success and specificity of the modification. A multi-technique approach is strongly recommended.[13][14][15]

1. Mass Spectrometry (Intact Mass Analysis)

  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to measure the precise molecular weight of the protein before and after modification.[16] A successful covalent modification will result in a mass increase corresponding to the mass of the added moiety minus the displaced fluorine atom.

  • Procedure:

    • Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

    • Analyze the intact protein via LC-MS, often using electrospray ionization (ESI).

    • Deconvolute the resulting charge state envelope to determine the average molecular weight of the unmodified and modified protein.

2. Peptide Mapping (Site Identification)

  • Principle: To identify the specific amino acid residue(s) that have been modified, the protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS).[16] Peptides containing the modification will exhibit a specific mass shift, and fragmentation analysis (MS/MS) will pinpoint the modified amino acid.

  • Procedure:

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein with a sequence-specific protease (e.g., Trypsin) overnight.

    • Analyze the peptide mixture by LC-MS/MS.

    • Use proteomic search software to analyze the data, searching for the expected mass modification on potential nucleophilic residues (Tyr, Lys, Ser, Thr, His).

3. Electrophoretic and Spectroscopic Analysis

  • SDS-PAGE: A simple method to visually confirm modification (if it causes a detectable mobility shift) and to assess the purity and integrity of the protein sample.

  • Circular Dichroism (CD) Spectroscopy: Used to assess the secondary and tertiary structure of the protein.[15][17] Comparing the CD spectra of the modified and unmodified protein can indicate whether the covalent modification has induced significant conformational changes.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
LC-MS (Intact) Confirm covalent modification and determine labeling stoichiometry.A new peak with an increased mass corresponding to the protein + (C₈H₄O₅S) adduct.
LC-MS/MS (Peptide Mapping) Identify the specific site(s) of modification.Identification of a peptide with a mass-shifted amino acid (e.g., Tyrosine).
SDS-PAGE Assess purity and integrity.A single, clean band at the expected molecular weight.
Circular Dichroism (CD) Evaluate structural impact of modification.Minimal change in the CD spectrum, indicating preservation of the native protein fold.

Conclusion

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a highly valuable chemical tool for researchers, scientists, and drug development professionals. Its unique combination of a selectively reactive aryl fluorosulfate warhead and a versatile carboxylic acid handle enables a wide range of applications, from site-specific protein labeling to the construction of complex bioconjugates and targeted covalent inhibitors. The protocols and guidelines presented here provide a robust framework for harnessing the power of this reagent to advance investigations in chemical biology and therapeutic development.

References

  • Sharpless, K. B., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition. [Link]

  • Yeo, W. S., et al. (2015). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports. [Link]

  • Majumder, A., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS PharmSciTech. [Link]

  • Various Authors. (n.d.). Sulfonyl Fluoride Probes. Various Sources. [Link]

  • Lee, S., et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. MDPI. [Link]

  • Pellecchia, M., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences. [Link]

  • Narayanan, A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Mtoz Biolabs. (n.d.). Analytical Techniques for Protein Characterization. Mtoz Biolabs. [Link]

  • Narayanan, A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Park, H. S., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. [Link]

  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Jamnik, M., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics. [Link]

  • Li, J., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Narayanan, A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Various Authors. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Mabion. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • AK Lectures. (n.d.). Covalent Modification and Phosphorylation (Part II). AK Lectures. [Link]

  • Grimster, N. P., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2025). shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. [Link]

  • Various Authors. (2023). Tyrosine-targeted covalent inhibition of a tRNA synthetase aided by zinc ion. Nature Communications. [Link]

  • Various Authors. (n.d.). A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv. [Link]

  • Various Authors. (2025). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. [Link]

  • Various Authors. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science. [Link]

  • Wang, L., et al. (n.d.). A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. eScholarship. [Link]

  • Various Authors. (n.d.). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fluorosulfate synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. ChemRxiv. [Link]

  • Various Authors. (n.d.). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). FSY and FSK are fluorosulfate-modified amino acids with different labeling radii. ResearchGate. [Link]

  • Various Inventors. (n.d.). Modification of peptides via snar reactions of thiols with fluorinated aromatics.
  • Various Authors. (n.d.). Click Chemistry Expedited Radiosynthesis: Sulfur [18F]fluoride Exchange of Aryl Fluorosulfates. ChemRxiv. [Link]

  • Various Authors. (2024). Modular Synthesis of Functional Libraries by Accelerated SuFEx Click Chemistry. RSC Publishing. [Link]

  • Various Authors. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

  • Cheng, Y., et al. (n.d.). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Trends in Pharmacological Sciences. [Link]

  • Various Authors. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

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Application Note: High-Throughput Covalent Screening Using 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Covalent drug discovery has experienced a renaissance, moving beyond the traditional paradigm of targeting hyper-reactive, yet relatively rare, cysteine residues. To expand the druggable proteome, modern screening efforts are increasingly focused on targeting more abundant nucleophilic residues such as tyrosine, lysine, and histidine (1)[1]. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier technology for this purpose, offering unparalleled stability and selective reactivity.

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a highly versatile, bifunctional SuFEx building block (2)[2].

  • The Carboxylic Acid Handle: Enables rapid, high-throughput amide coupling with diverse amine libraries to generate vast chemical space.

  • The Aryl Fluorosulfate Warhead (-OSO₂F): Acts as a "masked electrophile." It is completely stable in aqueous environments and biological media, ensuring minimal off-target toxicity (3)[3].

Mechanistic Causality: The "Sleeping Beauty" Principle

Why choose an aryl fluorosulfate over a sulfonyl chloride or acrylamide for High-Throughput Screening (HTS)?

Sulfonyl chlorides are highly electrophilic but hydrolyze rapidly in water, leading to high false-positive rates in biochemical assays. Conversely, aryl fluorosulfates are virtually inert to water, oxygen, and non-specific biological nucleophiles. They operate on a "perfect matchmaking" principle: they only react when a specific protein binding event positions the S-F bond near a target nucleophile (Tyr, Lys, His) while providing local hydrogen bonding to activate the leaving group (4)[4].

This context-dependent reactivity allows for a "direct-to-biology" HTS approach. Crude, miniaturized library synthesis reactions can be screened directly without HPLC purification, dramatically accelerating the hit-to-lead timeline (5)[5].

Table 1: Comparative Analysis of Covalent Electrophiles for HTS
Electrophilic WarheadTarget NucleophilesAqueous StabilityIntrinsic ReactivityHTS Direct-to-Biology Suitability
Acrylamide CysteineHighModerateExcellent (but limited by Cys rarity)
Sulfonyl Chloride Lys, Tyr, SerVery Low (Hydrolyzes)Very HighPoor (High false-positive rate)
Sulfonyl Fluoride Tyr, Lys, His, SerModerate-HighModerateGood
Aryl Fluorosulfate Tyr, Lys, HisExceptional Latent (Context-Driven) Optimal (Enables unpurified screening)

Workflow Visualization

HTS_Workflow A 3-[(Fluorosulfonyl)oxy] -5-methylbenzoic acid C High-Throughput Amide Coupling A->C B Amine Library (Diversity Elements) B->C D SuFEx Covalent Library C->D HATU, DIPEA Nanomole Scale E Direct-to-Biology Incubation D->E Direct Screening F Hit Validation (LC-MS & Washout) E->F Time-Dependent Inhibition

Figure 1: High-throughput direct-to-biology workflow utilizing 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid.

Protocol 1: High-Throughput Nanoscale Library Generation

Objective: Synthesize a SuFExable library by coupling 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid to diverse amines.

Causality & Design: Traditional library synthesis requires extensive purification. By utilizing the exceptional stability of the fluorosulfate group, we can perform amide coupling on a nanomole scale. The reaction is completely orthogonal to the S-F bond, meaning the warhead remains intact. The crude reaction mixture can be directly diluted into aqueous assay buffers, bypassing purification.

Step-by-Step Methodology:

  • Preparation of Amine Array: Dispense 10 nmol of diverse primary and secondary amines into a 384-well cyclic olefin copolymer (COC) plate.

    • Causality: COC plates are utilized to prevent the non-specific binding of hydrophobic library members to the plastic walls.

  • Activation: Prepare a master mix of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (12 nmol) and HATU (12 nmol) in anhydrous DMF (10 µL).

    • Causality: HATU is selected for its rapid kinetics, ensuring near-quantitative conversion within hours, which is critical for unpurified screening.

  • Coupling: Add the master mix to the amine array, followed by DIPEA (30 nmol). Seal the plate and agitate at room temperature for 12 hours.

  • Quenching & Dilution: Dilute the crude mixture 1:100 in DMSO to create a 100 µM stock plate.

    • Self-Validation Check: Randomly sample 5% of the wells for LC-MS analysis to confirm amide formation and retention of the intact fluorosulfate mass (-OSO₂F).

Protocol 2: Self-Validating Covalent HTS Assay

Objective: Identify covalent modifiers of the target protein.

Causality & Design: Covalent binding is a two-step process: non-covalent affinity (


) followed by irreversible bond formation (

). Therefore, multiple pre-incubation times are mandatory to observe time-dependent inhibition. To ensure the protocol is a self-validating system, we incorporate a jump-dilution step to confirm irreversibility and intact mass spectrometry to verify the covalent adduct (6)[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: Tris buffer must be strictly avoided as its primary amine can act as a competitive nucleophile over long incubations. HEPES is non-nucleophilic.

  • Protein Incubation: Dispense target protein (e.g., 10 nM final concentration) into a 384-well assay plate. Pin-transfer 100 nL of the SuFEx library (from Protocol 1) to achieve a 1 µM final screening concentration.

  • Time-Dependent Profiling: Incubate the plates at room temperature. Read the assay (e.g., via Fluorescence Polarization or FRET) at

    
    , 
    
    
    
    hr, and
    
    
    hr.
    • Causality: True SuFEx covalent inhibitors will show increasing potency (lower

      
      ) over time as the irreversible reaction drives the equilibrium forward.
      
  • Self-Validation Step 1 (Jump Dilution): For primary hits, incubate the protein with the compound at 10x the

    
     for 2 hours, then rapidly dilute 100-fold into assay buffer containing the substrate.
    
    • Causality: Reversible inhibitors will rapidly dissociate, restoring enzymatic activity. Covalent SuFEx inhibitors will maintain near-complete inhibition, proving irreversibility (7)[7].

  • Self-Validation Step 2 (Intact LC-MS): Incubate 5 µM target protein with 10 µM hit compound for 4 hours. Analyze via LC-TOF-MS.

    • Causality: A successful SuFEx reaction results in the loss of a fluoride ion. The mass of the protein-adduct must exactly equal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Da (loss of HF) ()[4].
      
  • Self-Validation Step 3 (Mutagenesis): Generate an alanine mutant of the suspected target residue (e.g., Lys549Ala or His224Ala) (8)[8]. Repeat the intact LC-MS assay.

    • Causality: The absence of a mass shift in the mutant perfectly validates the site-specific causality of the fluorosulfate warhead.

Mechanism Visualization

SuFEx_Mechanism A Latent Fluorosulfate Probe (Stable in Aqueous Media) B Non-Covalent Binding (Affinity-Driven Proximity) A->B Target Engagement C Microenvironment Activation (H-Bonding / Desolvation) B->C Orientation D Nucleophilic Attack (Tyr-OH, Lys-NH2, His-NH) C->D SuFEx Catalysis E Irreversible Covalent Bond (Protein-Probe Adduct) + HF D->E Fluoride Displacement

Figure 2: Context-dependent SuFEx activation and covalent modification of protein nucleophiles.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase | PNAS | 4

  • SuFEx handle fragment library | Melius Organics | 3

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space | RSC Publishing | 1

  • shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 | RSC Publishing | 8

  • Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein-Protein Interactions Using Phage Display | NIH / PubMed Central | 7

  • SuFEx-Enabled High-Throughput Medicinal Chemistry | ChemRxiv |5

  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics | NIH / PubMed Central | 6

  • 3-Bromo-5-(fluorosulfonyl)benzoic acid Context & Applications | Benchchem | 2

Sources

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in the synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid in the Synthesis of SuFEx-Enabled PROTACs

Executive Summary

This guide details the application of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (hereafter referred to as FS-MBA ) as a high-utility bifunctional building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

FS-MBA features two orthogonal reactive handles:

  • Carboxylic Acid: For standard amide coupling to E3 ligase or protein of interest (POI) ligands.

  • Aryl Fluorosulfate (-OSO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

This molecule enables two distinct strategies in PROTAC development: modular linker assembly (connecting two ligands via a stable sulfonate linkage) and covalent warhead installation (targeting nucleophilic residues like Tyr, Lys, or His on the E3 ligase or POI).

Mechanism of Action & Chemical Logic

The SuFEx Advantage

The fluorosulfate group is a cornerstone of the "second generation" click chemistry introduced by Sharpless et al. Unlike sulfonyl chlorides, aryl fluorosulfates are remarkably stable to hydrolysis and reduction, resisting breakdown in aqueous buffer and plasma. They react exclusively under specific activation (e.g., DBU, BEMP) or proximity-driven conditions, making them ideal for biological applications.

Dual Functionality in PROTACs
  • As a Linker Hub: FS-MBA acts as a connector. The acid moiety attaches to Ligand A (e.g., Thalidomide derivative). The fluorosulfate moiety then undergoes a SuFEx reaction with a silyl ether or amine on Ligand B (e.g., JQ1 derivative), forming a stable sulfate or sulfamate linkage.

  • As a Covalent Warhead: When attached to a reversible ligand, the -OSO₂F group can capture a specific nucleophilic residue (e.g., His353 in Cereblon) to form a covalent bond. This transforms a reversible PROTAC into an irreversible or "infinite" binder, potentially enhancing potency and selectivity.

Experimental Workflows

Workflow A: Modular PROTAC Assembly (SuFEx Ligation)

This workflow describes using FS-MBA to link an amine-functionalized E3 ligand and a phenolic POI ligand.

Step 1: Amide Coupling (Acid Activation)

  • Reagents: FS-MBA, Amine-Ligand (R-NH₂), HATU, DIPEA, DMF.

  • Logic: The carboxylic acid is activated to form an amide bond. The fluorosulfate remains inert under these standard peptide coupling conditions.

Step 2: SuFEx "Click" Reaction

  • Reagents: Intermediate from Step 1, Silyl Ether-Ligand (Ar-O-TMS) or Phenol (Ar-OH), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Logic: DBU catalyzes the exchange of the fluoride leaving group with the phenoxide/silyl ether, creating a stable sulfate diester linkage (-O-SO₂-O-).

Workflow B: Synthesis of Covalent Warhead PROTACs

This workflow installs FS-MBA onto an E3 ligand to create a covalent recruiter (e.g., similar to FS-ARV-825).

Step 1: Functionalization

  • Reagents: FS-MBA, Linker-POI Ligand Construct (containing a free amine).

  • Logic: The acid is coupled to the linker-POI construct. The resulting molecule presents the fluorosulfate to the E3 ligase surface upon binding.

Visualization: Synthesis Pathways

SuFEx_PROTAC_Synthesis cluster_legend Legend FS_MBA 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic Acid (FS-MBA) Intermediate Amide Intermediate (Stable -OSO2F) FS_MBA->Intermediate Step 1: HATU/DIPEA (Amide Coupling) Amine_Ligand Amine-Functionalized Ligand A (e.g., Pomalidomide-NH2) Amine_Ligand->Intermediate PROTAC Final SuFEx PROTAC (Sulfate Linkage) Intermediate->PROTAC Step 2: DBU/ACN (SuFEx Ligation) Covalent_Complex Covalent Protein Adduct Intermediate->Covalent_Complex Alternative Path: Proximity-Driven Covalent Capture Phenol_Ligand Phenol/Silyl Ether Ligand B (e.g., JQ1-OTMS) Phenol_Ligand->PROTAC Target_Protein Target Protein (Nucleophilic Residue) Target_Protein->Covalent_Complex key Solid Line: Modular Assembly Dashed Line: Covalent Warhead Mode

Figure 1: Dual application pathways for FS-MBA in PROTAC synthesis: Modular assembly via SuFEx ligation (green path) and Covalent Warhead installation (red dashed path).[1][2][3][4][5][6][7]

Detailed Protocols

Protocol 1: Synthesis of Amide Intermediate

Validates the stability of the fluorosulfate group during standard coupling.

  • Preparation: Dissolve FS-MBA (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.

  • Coupling: Add the Amine-Ligand (1.0 equiv). Stir the mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The fluorosulfate group (-OSO₂F) is stable; look for the mass of [M+H]+ corresponding to the amide product.

  • Workup: Dilute with EtOAc, wash with 1N HCl (rapidly), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: SuFEx Ligation (The "Click" Step)

Connects the second ligand via sulfur-fluoride exchange.

  • Setup: Dissolve the Amide Intermediate (from Protocol 1, 1.0 equiv) and the Silyl Ether-Ligand (Ar-OTMS, 1.1 equiv) in anhydrous Acetonitrile (MeCN).

  • Catalysis: Add DBU (20 mol%, 0.2 equiv). Note: For base-sensitive substrates, use BEMP.

  • Reaction: Stir at room temperature. Reaction times vary from 1 hour to overnight depending on steric hindrance.

  • Validation: LC-MS should show the disappearance of the fluorosulfate peak and appearance of the sulfate diester product.

  • Purification: Concentrate and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Reactivity Profile

ParameterCondition / ValueNotes
Hydrolytic Stability High (pH 2–10)Stable in aqueous workups and biological buffers.
Chemoselectivity Orthogonal to Amides/EstersReacts only with activated nucleophiles or via SuFEx catalysis.
Leaving Group Fluoride (F-)Requires careful disposal; benign in small-scale synthesis.
Primary Target (Covalent) Tyrosine (Tyr), Histidine (His)Reacts via nucleophilic substitution at Sulfur(VI).
Catalyst Compatibility DBU, BEMP, TBDDBU is standard; BEMP is preferred for milder conditions.

References

  • Sharpless, K. B., et al. (2014).[2] "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition.

  • Jones, L. H., Fischer, E. S., et al. (2023). "Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead." RSC Chemical Biology.[8][9]

  • Dong, J., et al. (2014).[2][10] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.

  • Zheng, Q., et al. (2021).[3] "SuFEx-enabled High-throughput Medicinal Chemistry." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

improving 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid reaction yield

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering yield or purity issues in the synthesis of 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid . This transformation relies on Sulfur-Fluoride Exchange (SuFEx) chemistry to convert a phenol (3-hydroxy-5-methylbenzoic acid) into an aryl fluorosulfate.[1]

While aryl fluorosulfates are robust, the presence of the free carboxylic acid moiety in your substrate introduces solubility challenges and competing ionization states that often stall conversion.[1] This guide provides a root-cause analysis and two validated protocols: a Direct Method (for speed) and a Protection-Based Method (for maximum yield).

Module 1: The Chemistry & Reagent Selection

The transformation requires an electrophilic source of "


".[1] Your choice of reagent is the first determinant of success.
Reagent Comparison Table
FeatureSulfuryl Fluoride (

) Gas
AISF (Solid Reagent)
State Toxic Gas (Requires balloon/cylinder)Crystalline Solid (Shelf-stable)
Reactivity High; atom-economic.High; mild conditions.[1]
Stoichiometry Excess gas is easily applied.[1]Precise stoichiometry (1.1–1.2 equiv).
Workup Biphasic (

) often used to buffer HF.
Standard organic extraction.[1]
Recommendation Scale-up (>10g) Bench Scale (<5g) & Optimization
  • AISF: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride.[2]

  • Recommendation: For your specific benzoic acid derivative, AISF is recommended to avoid the biphasic conditions often required for gas handling, which can complicate the solubility of your polar substrate.

Module 2: Critical Troubleshooting (Q&A)

Q1: My conversion stalls at ~50-60%. Adding more reagent doesn't help.[1] Why? Diagnosis: Insufficient Base / Protonation Lock. Your substrate has two acidic protons: the carboxylic acid (


) and the phenol (

).
  • If you use 1.0–1.2 equivalents of base (e.g., DBU or

    
    ), the base preferentially deprotonates the carboxylic acid. The carboxylate anion then forms an internal hydrogen bond or simply precipitates, leaving the phenol protonated and unreactive toward the SuFEx reagent.[1]
    
  • Fix: You must use

    
     equivalents of base .[1] The first equivalent neutralizes the carboxylic acid; the subsequent equivalents activate the phenol.[1]
    

Q2: I see the product on TLC, but I lose it during aqueous workup. Diagnosis: Hydrolysis in Basic Media. While aryl fluorosulfates are stable in acid, they are labile in basic aqueous solutions (hydrolysis


 min in 0.025 M NaOH).
  • Fix: Never wash the reaction mixture with NaOH or

    
     to remove unreacted acid. Quench with 0.5 M HCl  or 
    
    
    
    . Keep the workup pH acidic (< 4).

Q3: The product is oiling out or streaking on silica columns. Diagnosis: The Free Acid Moiety. Fluorosulfated benzoic acids are highly polar.

  • Fix: Avoid silica chromatography for the free acid if possible.[1] Recrystallize from Hexane/EtOAc or DCM/Hexane.[1] If you must use a column, add 1% Formic Acid or Acetic Acid to your eluent to suppress ionization.

Module 3: Optimized Protocols

Method A: Direct Synthesis (Fastest)

Best for: Rapid screening, small scale.

  • Dissolution: In a flame-dried flask, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Note: MeCN is preferred over DCM for better solubility of the dianion.[1]

  • Activation: Add DBU (2.5 equiv) dropwise. The solution may warm slightly.[1][3] Stir for 5 mins.

  • Reaction: Add AISF (1.2 equiv) in one portion.

  • Monitoring: Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC/LCMS.[1]

  • Workup (Critical):

    • Dilute with EtOAc.[1][3]

    • Wash 1: 1.0 M HCl (This protonates the acid and removes DBU).

    • Wash 2: Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization is preferred.[1]

Method B: The "High-Yield" Protection Route (Recommended)

Best for: Maximizing yield, purity, and storage stability. Logic: Masking the carboxylic acid prevents solubility issues and side reactions.[1] We use a tert-butyl ester because it can be removed under acidic conditions, which preserves the fluorosulfate (unlike methyl/ethyl esters which require base saponification that would destroy the fluorosulfate).

ReactionWorkflow Start Start: 3-hydroxy-5-methylbenzoic acid Step1 Step 1: Protection (t-Butyl ester formation) Start->Step1 Isobutylene/H2SO4 or tBu-2,2,2-trichloroacetimidate Step2 Step 2: SuFEx Reaction (AISF + DBU) Step1->Step2 Phenol is now the only acidic site Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Ar-OSO2F is acid-stable Final Final Product: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid Step3->Final High Purity

Figure 1: Strategic protection workflow to avoid solubility issues and base-mediated hydrolysis.

Protocol for Method B:

  • Protect: Convert starting material to the tert-butyl ester (e.g., using Boc-anhydride/DMAP or isobutylene).

  • SuFEx: React the ester (1.0 equiv) with AISF (1.1 equiv) and DBU (1.5 equiv) in DCM.

    • Why? You only need 1.5 eq of base because the COOH is blocked.[1]

  • Workup: Wash with water/brine.[1] Isolate the fluorosulfated ester.[1]

  • Deprotect: Dissolve in DCM/TFA (1:1). Stir 1 hour.

  • Isolate: Concentrate in vacuo. The product is the free acid, often requiring no further purification.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose your current experiment.

Troubleshooting Problem Low Yield / Impurities Check1 Check 1: Did you use >2.2 eq Base? Problem->Check1 Check2 Check 2: Workup pH? Check1->Check2 Yes Action1 Increase Base to 2.5-3.0 eq. (Neutralize COOH first) Check1->Action1 No Check3 Check 3: Solubility? Check2->Check3 Was Acidic (<4) Action2 Ensure Acidic Quench (HCl/KHSO4). Avoid NaHCO3 washes. Check2->Action2 Was Basic (>7) Action3 Switch Solvent to MeCN or DMF. Or use Method B (Protection). Check3->Action3

Figure 2: Decision matrix for diagnosing yield failures in fluorosulfation of hydroxy-benzoic acids.

References

  • SuFEx Click Chemistry Foundation: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. [Link]

  • AISF Reagent Development: Zhou, H., et al.[4][5][6][7] "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides." Organic Letters, 2018, 20(3), 812–815.[4] [Link]

  • Stability of Fluorosulfates: Baranczak, A., et al. "Fluorosulfates are stable surrogates for triflates." Journal of the American Chemical Society, 2015. (Contextualizing stability in acidic vs basic media). [Link]

Sources

challenges in 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Welcome to the Technical Support Center. This platform provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for executing Sulfur(VI) Fluoride Exchange (SuFEx) on bifunctional phenolic acids.

Mechanistic Causality & Reaction Design

The transformation of 3-hydroxy-5-methylbenzoic acid into its corresponding aryl fluorosulfate relies on SuFEx click chemistry. The core synthetic challenge lies in the substrate's bifunctionality: it possesses both a carboxylic acid (pKa ~4.5) and a phenol (pKa ~10).

To achieve chemoselective fluorosulfonylation at the phenol oxygen, the reaction design must navigate competitive deprotonation. The carboxylic acid will preferentially consume the first equivalent of any added base. Therefore, a minimum of 2.0 equivalents of a non-nucleophilic base (e.g., Triethylamine or BTMG) is strictly required to generate the highly nucleophilic phenoxide intermediate[1]. Once formed, the phenoxide attacks the S(VI) center of the fluorosulfonyl donor, displacing a fluoride ion to forge the highly stable S–O bond[2].

Mechanism SM 3-Hydroxy-5-methylbenzoic Acid (Phenol & Carboxylic Acid) Base Base Addition (>2.0 eq required) SM->Base Deprotonation Intermediate Dianion Intermediate (Phenoxide + Carboxylate) Base->Intermediate -2H⁺ Product 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Intermediate->Product SuFEx Reaction Reagent Fluorosulfonyl Donor (e.g., SuFEx-IT) Reagent->Product S(VI) Transfer

SuFEx reaction pathway illustrating the necessity of dianion formation for successful S(VI) transfer.

Reagent Selection & Quantitative Data

Historically, sulfuryl fluoride (SO₂F₂) gas was the primary reagent for this transformation[3]. However, its high toxicity and the requirement for specialized ventilation have driven the adoption of solid, bench-stable surrogates like SuFEx-IT and AISF, or ex-situ generation methods using 1,1'-sulfonyldiimidazole (SDI)[4].

Table 1: Comparison of Fluorosulfonyl Donors for Phenolic Acid SuFEx

ReagentPhysical StateBase RequiredReaction TimeSafety ProfileTypical Yield
SO₂F₂ Gas Gas2.2 eq TEA2-4 hoursToxic, requires specialized handling85-95%
SuFEx-IT Solid2.2 eq BTMG15-30 minsBench-stable, safe handling90-98%
AISF Solid2.5 eq DBU1-2 hoursBench-stable, safe handling80-90%
SDI + KF Solid (generates gas)2.2 eq TEA3-5 hoursRequires two-chamber reactor80-85%

Standard Operating Procedure (SOP): Solid-State SuFEx Synthesis

This self-validating protocol utilizes SuFEx-IT to bypass the hazards of SO₂F₂ gas while ensuring complete conversion of the bifunctional starting material[2].

Phase 1: Reaction Setup & Activation

  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 mmol, 152.15 mg)[5] in anhydrous acetonitrile (5.0 mL).

  • Base Addition : Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (2.2 mmol, 0.45 mL) dropwise at room temperature.

    • Causality Check: The solution may slightly darken. The 2.2 equivalents ensure both the carboxylic acid and the phenol are fully deprotonated into the reactive dianion state.

  • Fluorosulfonylation : Add SuFEx-IT (1.1 mmol) in one portion. Stir the reaction mixture at room temperature for 30 minutes.

    • Validation Check: Monitor by LCMS. The mass of the target compound is 233.00 (M-H)⁻ in negative ion mode. Ensure the starting material peak (151.04) has completely disappeared before proceeding.

Phase 2: Acidic Workup & Isolation Because the product contains a carboxylic acid, standard basic or neutral aqueous workups will result in the product partitioning into the aqueous layer as a water-soluble carboxylate salt[1].

  • Quenching : Dilute the reaction mixture with ethyl acetate (15 mL).

  • Acidification : Add 1M aqueous HCl dropwise until the aqueous layer reaches pH 2-3.

    • Causality Check: This reprotonates the carboxylate back to the lipophilic carboxylic acid, forcing the product into the organic layer. The aryl fluorosulfate moiety is highly stable to these acidic conditions.

  • Extraction : Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Washing & Drying : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workup Reaction Completed SuFEx Reaction (Basic Mixture) Acid Add 1M HCl (Dropwise to pH 2-3) Reaction->Acid Protonation Protonation of Carboxylate (Restores -COOH) Acid->Protonation Extraction Organic Extraction (EtOAc or DCM) Protonation->Extraction OrgLayer Product in Organic Layer Extraction->OrgLayer Target Molecule AqLayer Salts in Aqueous Layer Extraction->AqLayer Waste

Biphasic acidic workup workflow to isolate the target carboxylic acid fluorosulfate.

Phase 3: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Critical Eluent Modification: Use a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) containing 1% glacial acetic acid .

    • Causality Check: The acetic acid suppresses the ionization of the carboxylic acid on the silica column, preventing severe streaking and ensuring a sharp elution band[1].

Troubleshooting Desk (FAQs)

Q: My reaction stalls at ~40-50% conversion, and adding more SuFEx reagent doesn't help. What is wrong? A: This is a classic stoichiometric failure related to the substrate's bifunctionality. 3-hydroxy-5-methylbenzoic acid contains a carboxylic acid that neutralizes the first equivalent of base. If you only used 1.0 - 1.2 equivalents of base, the phenol remains protonated and unreactive. Ensure you are using at least 2.2 equivalents of base (e.g., TEA or BTMG) to generate the active phenoxide[2].

Q: I performed the reaction with SO₂F₂ gas, but during the aqueous workup, my product completely disappeared. Where did it go? A: Your product is likely in the aqueous waste. After the reaction, the carboxylic acid moiety is in its deprotonated carboxylate form, rendering the molecule highly water-soluble. You must acidify the aqueous layer to pH 2-3 using 1M HCl before extraction to drive the protonated 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid into the organic layer[1].

Q: Is the fluorosulfate (-OSO₂F) group stable under the acidic conditions of the workup and silica gel chromatography? A: Yes. One of the defining features of SuFEx chemistry is the exceptional stability of the S(VI)–F bond. Aryl fluorosulfates are highly resistant to acidic hydrolysis and are perfectly stable on silica gel[3]. They only risk hydrolysis under strongly basic aqueous conditions (pH > 10) or in the presence of specific nucleophiles.

Q: I want to scale up this synthesis, but my facility prohibits the use of toxic sulfuryl fluoride (SO₂F₂) gas cylinders. What are my options? A: You have two highly effective alternatives:

  • Solid Surrogates : Reagents like SuFEx-IT or AISF are bench-stable, crystalline solids that transfer the -SO₂F group directly to the phenol without generating free SO₂F₂ gas[2].

  • Ex-situ Generation : You can use a two-chamber reactor where SO₂F₂ gas is generated on-demand in chamber A from a stable precursor like 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF), which then diffuses into chamber B containing your reaction mixture[4].

References

  • Sulfur fluoride exchange - PMC National Institutes of Health (NIH) URL:[Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review (Oxford Academic) URL:[Link]

  • Fluorosulfate synthesis Organic Chemistry Portal URL:[Link]

Sources

optimizing 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid conjugation conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of conjugation conditions for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid .

This molecule functions as a heterobifunctional linker or covalent warhead installer .[1] It contains two distinct reactive sites:[2]

  • Carboxylic Acid (-COOH): A standard handle for attachment to amines (e.g., lysine residues, N-termini, or small molecule amines) via amide coupling.

  • Aryl Fluorosulfate (-OSO₂F): A Sulfur-Fluoride Exchange (SuFEx) center.[1] It is a "latent" electrophile that is stable in aqueous conditions but reacts specifically with Tyrosine (and occasionally Lysine/Histidine) residues in proteins, often driven by proximity or specific catalysis.

Part 1: Reagent Handling & Solubilization

Q: How should I store and solubilize the stock reagent? A: Aryl fluorosulfates are generally stable but sensitive to long-term exposure to moisture and strong nucleophiles.[1]

  • Solvent: Dissolve in anhydrous DMSO or DMF .[1] Avoid alcohols (MeOH, EtOH) as storage solvents, as they can slowly react via SuFEx over long periods.

  • Concentration: Prepare a high-concentration stock (e.g., 50–100 mM) to minimize the volume of organic solvent added to your aqueous reaction.

  • Storage: Store aliquots at -20°C or -80°C under desiccant. Avoid repeated freeze-thaw cycles.[1]

  • Stability Check: Before use, verify integrity via LC-MS. The primary degradation product is the phenol (hydrolysis of the -SO₂F group), resulting in a mass loss of ~82 Da .

Part 2: Carboxylic Acid Activation (Amide Coupling)

Q: How do I couple the carboxylic acid to an amine without hydrolyzing the fluorosulfate? A: The fluorosulfate group is stable under standard amide coupling conditions (pH 4–8), but it is susceptible to hydrolysis at high pH (>9).

Recommended Protocol (NHS Ester Activation): Use HATU or EDC/NHS for activation. HATU is generally more efficient for sterically hindered aromatic acids like this one (due to the 5-methyl group).

  • Activation Stoichiometry:

    • 1.0 equiv 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid[1]

    • 1.0–1.1 equiv HATU

    • 2.0–3.0 equiv DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO.

  • Reaction Time: 15–30 minutes at Room Temperature (RT).

  • Coupling: Add the amine-containing substrate (ligand or protein).

    • Note: If coupling to a protein, ensure the buffer pH is 7.0–8.0 . Avoid bicarbonate buffers (pH > 8.5) if possible, or keep reaction times short (<2 hours).

  • Purification: Quench with dilute acid (0.1% TFA) if compatible, or purify immediately via HPLC/dialysis.

Critical Warning: Do not use strong hydroxide bases (NaOH, KOH) or heat (>50°C) in basic media, as this will rapidly hydrolyze the fluorosulfate to a phenol or sulfate.

Part 3: SuFEx Conjugation (The Warhead)

Q: How do I trigger the reaction of the fluorosulfate (-OSO₂F) with my target protein? A: The reactivity of the aryl fluorosulfate depends entirely on the environment.[1] It is not a non-specific alkylator like an iodoacetamide.[1]

  • Scenario A: Proximity-Directed Labeling (Ligand-Directed):

    • If the benzoic acid is attached to a ligand that binds a specific protein pocket, the fluorosulfate will react with a proximal nucleophile (usually Tyrosine , sometimes Lysine/Histidine).

    • Conditions: Physiological buffer (PBS, pH 7.4), 37°C.

    • Time: 1–24 hours.[1][3][4] The reaction rate is driven by the binding affinity and the geometry of the target residue. No catalyst is needed.[1]

  • Scenario B: Chemical Activation (Forcing the Reaction):

    • If you need to force a reaction (e.g., peptide stapling or non-templated conjugation), you must use a SuFEx catalyst.

    • Catalyst: Imidazoles or specialized bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine).

    • Note: Using DBU/TMG in aqueous buffer can lead to background hydrolysis. This approach is better suited for peptide synthesis in organic solvents.

Part 4: Troubleshooting & Analysis

Q: How do I verify the conjugation and check for degradation? A: LC-MS is the gold standard.[1] Use the mass shifts below to diagnose species in your mixture.

SpeciesFormula ChangeMass Shift (vs Parent)Description
Intact Reagent N/A0 Da Active reagent.[1]
Conjugate (Amide) -OH + R-NH₂+ (Mass of Amine) - 18 Successful coupling to amine.[1]
Hydrolyzed (Phenol) -SO₂F + H- 82 Da Loss of sulfuryl group.[1] Indicates high pH or nucleophilic attack.[1]
Hydrolyzed (Sulfate) -F + OH- 2 Da Hydrolysis to sulfate (-OSO₃H).[1] Hard to distinguish from parent on low-res MS.
SuFEx Adduct -F + Protein-Tyr+ Protein Mass - 20 Covalent bond to protein (Loss of HF).[1]

Visual Workflow & Logic

ConjugationWorkflow Start 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Solubilization Solubilize in Dry DMSO/DMF Start->Solubilization Activation Activate COOH (HATU/DIPEA) Solubilization->Activation Coupling Amide Coupling (Add R-NH2) Activation->Coupling Check QC: LC-MS Check -OSO2F Integrity Coupling->Check SuFEx SuFEx Reaction (Target Binding) Check->SuFEx Intact (-OSO2F present) Fail Troubleshoot: Lower pH, Dry Solvents Check->Fail Mass -82 Da (Phenol Hydrolysis) Success Covalent Conjugate (Stable) SuFEx->Success Proximity-driven (pH 7.4, 37°C)

Caption: Optimization workflow for sequential amide coupling and SuFEx activation.

References

  • SuFEx Click Chemistry (Foundational): Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Aryl Fluorosulfate Stability: Baranczak, A., et al. (2016). "Fluorosulfates as Latent Electrophiles for Protein Conjugation." Journal of the American Chemical Society. Link

  • Protein Conjugation Protocols: Chen, W., et al. (2016). "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue." Journal of the American Chemical Society. Link

  • Latent Sulfate Chemistry: Wang, J., et al. (2018). "Fluorosulfate as a Latent Sulfate in Peptides and Proteins." ChemRxiv. Link

Sources

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid purification techniques

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid .

This molecule presents a unique purification dichotomy: it contains a highly stable but electrophilic fluorosulfate group (-OSO₂F) alongside an acidic carboxylic acid moiety (-COOH). Successful isolation requires manipulating the ionization state of the carboxylic acid without compromising the integrity of the sulfur(VI)-fluoride bond.

Below is the definitive troubleshooting guide, workflow, and self-validating protocol for isolating this compound with high purity and yield.

Purification Workflow

G Start Crude Reaction Mixture (Product, Phenol, Catalyst) Quench Aqueous Quench (0.5 M HCl) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract OrgLayer Organic Phase (Crude Fluorosulfate) Extract->OrgLayer Retains Product AqLayer Aqueous Phase (Catalyst/Salts - Discard) Extract->AqLayer Removes Impurities Chroma Flash Chromatography (Hexanes/EtOAc + 1% AcOH) OrgLayer->Chroma Dry & Concentrate Pure Pure 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Chroma->Pure Isolate Fractions

Caption: Workflow for the isolation and purification of aryl fluorosulfate carboxylic acids.

Troubleshooting & FAQs

Q: How do I separate unreacted 3-hydroxy-5-methylbenzoic acid from the fluorosulfate product during liquid-liquid extraction? A: You cannot separate them via standard acid-base extraction. Both the starting phenol and the target fluorosulfate contain a free carboxylic acid group (pKa ~4.5). If you attempt to extract with a mild base like saturated NaHCO₃, both compounds will deprotonate and partition into the aqueous layer. Extraction should only be used to remove the SuFEx catalyst (e.g., BTMG or DBU) and inorganic salts by keeping the aqueous phase strictly acidic[1]. Separation of the starting phenol from the product must be achieved via chromatography.

Q: Why am I losing product mass during the aqueous workup? A: Product loss during workup is almost always caused by over-basification. If you wash the organic layer with basic solutions to neutralize residual acid, the carboxylic acid moiety of your product deprotonates, forming a highly water-soluble sodium carboxylate salt. To prevent this, ensure the aqueous wash remains acidic (pH < 3, using 0.5 M HCl) so the product remains fully protonated and organic-soluble[2].

Q: My product streaks across the entire TLC plate and silica column. How do I fix this? A: Streaking is caused by reversible hydrogen bonding between the free carboxylic acid and the silanol groups on the silica gel stationary phase. To suppress this ionization, you must add 1% v/v acetic acid (AcOH) or formic acid to your mobile phase (e.g., Hexanes/EtOAc)[3]. This forces the carboxylic acid into its protonated state, yielding sharp, well-defined chromatographic bands.

Q: Will the acidic conditions of the chromatography and workup hydrolyze the fluorosulfate group? A: No. Unlike highly reactive sulfonyl chlorides, aryl fluorosulfates exhibit exceptional thermodynamic stability and resistance to hydrolysis under acidic and neutral conditions[4]. The S(VI)-F bond is essentially inert until activated by specific SuFEx catalysts or exposed to prolonged, extreme basic conditions (pH > 11). It will easily survive 0.5 M HCl and 1% acetic acid[1].

Quantitative Data & Analytical Metrics

To ensure a self-validating system, compare your in-process analytical data against these established parameters:

ParameterTarget Value / ObservationScientific Rationale
Aqueous Quench pH < 3.0 (e.g., 0.5 M HCl)Prevents deprotonation of the -COOH group, ensuring the product remains in the organic phase.
Chromatography Additive 1% v/v Acetic AcidSuppresses silanol interactions on silica gel, preventing peak streaking and poor recovery.
TLC R_f (Product) ~0.4 (Hex/EtOAc 1:1 + 1% AcOH)The fluorosulfate moiety significantly reduces the polarity of the molecule compared to the free phenol.
TLC R_f (Starting Material) ~0.2 (Hex/EtOAc 1:1 + 1% AcOH)The free phenol strongly hydrogen-bonds with silica, causing it to elute much slower.
¹⁹F NMR Shift (Validation) +35 to +40 ppm (Singlet)Confirms the integrity of the S(VI)-F bond[2]. If this peak is missing, the group was hydrolyzed.

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is engineered to leverage the stability of the fluorosulfate while managing the acidity of the benzoic acid derivative.

Phase 1: Reaction Quenching & Extraction

  • Dilution: Upon completion of the SuFEx reaction (verified by TLC showing consumption of the starting phenol), dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

  • Acidic Quench: Add an equal volume of 0.5 M aqueous HCl. Causality: This neutralizes basic SuFEx catalysts (e.g., BTMG) and ensures the carboxylic acid of the product is fully protonated[2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Vigorously shake and allow the layers to separate. Collect the upper organic layer.

  • Back-Extraction: Extract the remaining aqueous layer with EtOAc (2 × 5 mL per mmol). Combine all organic layers.

  • Brine Wash: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and water-soluble impurities. Critical: Do not wash with NaHCO₃ or Na₂CO₃.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 2: Acidified Flash Chromatography 7. Column Preparation: Pre-equilibrate a silica gel column using a solvent system of Hexanes containing 1% v/v Acetic Acid (AcOH)[3]. 8. Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and load it onto the column. 9. Elution: Elute using a gradient of Hexanes to EtOAc (e.g., 9:1 to 1:1), ensuring the mobile phase continuously contains 1% AcOH. 10. Fraction Collection: Monitor fractions via UV (254 nm). The fluorosulfate product will elute first, followed by any unreacted starting material.

Phase 3: Isolation & Validation 11. Solvent Removal: Combine the product-containing fractions and concentrate under reduced pressure. 12. Azeotropic Drying: To remove residual acetic acid from the chromatography step, dissolve the residue in Toluene (5 mL) and concentrate under reduced pressure. Repeat this step twice. 13. Analytical Validation: Dissolve a small sample in DMSO-d6 or CDCl₃. Run a ¹⁹F NMR spectrum. A sharp singlet between +35 and +40 ppm confirms the successful isolation of the intact 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid[2].

References

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. chemrxiv.org. URL:[5]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. nih.gov. URL:[1]

  • SuFEx handle fragment library - Melius Organics. meliusorganics.com. URL:[4]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - Amazon S3. amazonaws.com. URL:[3]

  • Discovery of molecular glue degraders via isogenic morphological profiling - Semantic Scholar. semanticscholar.org. URL:[2]

Sources

common side reactions with 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Compound Module: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid Target Audience: Discovery Chemists, Radiochemists, and Bioconjugation Scientists

Welcome to the technical support and troubleshooting center for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid. This bifunctional molecule is a powerful hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, the presence of an electrophilic fluorosulfate group (-OSO₂F) alongside a free, acidic carboxylic acid (-COOH) creates competing reaction pathways. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to eliminate common side reactions such as catalyst neutralization, premature hydrolysis, and undesired oligomerization.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the logical workflow below to identify the root cause of your SuFEx failure.

TroubleshootingFlow Start 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid CheckCOOH Is the -COOH group protected? Start->CheckCOOH StandardSuFEx Proceed with Standard SuFEx (Catalytic Base) CheckCOOH->StandardSuFEx Yes (e.g., Ester) BaseCheck Are you using excess base (>1.5 eq)? CheckCOOH->BaseCheck No (Free Acid) Stall Side Reaction: Catalyst Neutralization (Reaction Stalls) BaseCheck->Stall No (Catalytic only) WaterCheck Is the solvent strictly anhydrous? BaseCheck->WaterCheck Yes (Excess Base) Hydrolysis Side Reaction: -OSO2F Hydrolysis (Desulfation) WaterCheck->Hydrolysis No (Moisture present) Compensated Compensated SuFEx (Product Forms) WaterCheck->Compensated Yes (Strictly dry)

Diagnostic workflow for mitigating carboxylic acid interference and hydrolysis during SuFEx.

Frequently Asked Questions (FAQs)

Q1: Why does my SuFEx reaction stall at <10% conversion when using standard 20 mol% DBU? A (Catalyst Neutralization): The free carboxylic acid on the benzoic acid ring (pKa ~ 3.5–4.0) acts as an immediate proton donor. It rapidly neutralizes the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst, which has a pKaH of ~24.3 in acetonitrile[1]. Because the SuFEx catalytic cycle requires the free organobase to activate the incoming nucleophile (e.g., forming a reactive phenoxide) or to interact with the S(VI) center, the formation of the DBU-H⁺ carboxylate salt breaks the catalytic cycle. Extensive reaction scope assessments have proven that acidic groups severely inhibit SuFEx yields[2].

Q2: I added excess base (2.5 eq) to compensate for the carboxylic acid, but now my LC-MS shows a major byproduct. What is happening? A (Hydrolysis/Desulfation): You are observing the hydrolysis of the fluorosulfate group (-OSO₂F → -OH + SO₃F⁻). While aryl fluorosulfates are highly stable under neutral conditions, the combination of excess base and trace amounts of water generates a highly nucleophilic hydroxide environment. Hydroxide ions readily attack the S(VI) center, displacing the fluoride and leading to premature desulfation[2]. To fix this, you must either protect the carboxylic acid prior to SuFEx or ensure your solvent system is rigorously anhydrous.

Q3: Can I selectively form an amide at the -COOH group without triggering the -OSO₂F group? A (Orthogonal Functionalization): Yes. The S(VI)-F bond is remarkably stable to standard peptide coupling conditions (e.g., EDC/NHS or HATU/DIPEA) because it requires specific activation (such as DBU, BEMP, or specialized fluoride salts) to undergo exchange. You can safely perform amidation at the carboxylic acid first, creating a modular library of functionalized fluorosulfates, provided you avoid prolonged exposure to strong aqueous bases during the reaction workup[3].

Quantitative Side-Reaction Analysis

The table below summarizes the quantitative impact of various reaction conditions on the fate of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid during a standard phenol-SuFEx coupling.

Reaction Condition-COOH StateBase / CatalystPrimary OutcomeSide Reaction / Failure Rate
Standard SuFEx Free AcidDBU (0.2 eq)Reaction Stalls>80% Unreacted Starting Material
Compensated SuFEx Free AcidDBU (2.5 eq)Product Formation10–15% Hydrolysis (if trace water present)
Protected SuFEx Protected (Methyl Ester)DBU (0.2 eq)>95% Target Product<1% Hydrolysis
Aqueous SuFEx Free AcidNaOH / Buffer (pH >10)-OSO₂F Cleavage>90% Hydrolysis (Desulfation)
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, utilize one of the following validated methodologies.

Protocol A: Pre-SuFEx Carboxylic Acid Protection (Recommended)

By masking the acidic proton, you restore the efficiency of the catalytic SuFEx cycle and prevent base-induced hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in 10 mL of anhydrous methanol.

  • Catalysis: Add 0.1 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality & Self-Validation:

    • Why acidic esterification? The -OSO₂F group is highly resistant to acidic conditions but sensitive to basic hydrolysis. Acid-catalyzed Fischer esterification perfectly preserves the SuFEx handle.

    • Validation: Run a TLC (Hexanes:EtOAc 3:1). The product (methyl ester) will have a significantly higher Rf value than the highly polar starting acid. Confirm via ¹⁹F NMR; the intact fluorosulfate must show a sharp singlet near +38 ppm (relative to CFCl₃).

Protocol B: Base-Compensated SuFEx (For Free Acids)

If protection/deprotection steps are not viable for your workflow, you must compensate for the acid while strictly excluding water.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 mmol of the free acid and 1.1 mmol of the target nucleophile (e.g., a phenol) in 5 mL of strictly anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 2.5 mmol (2.5 eq) of DBU dropwise via syringe at room temperature.

  • Reaction: Stir under Argon for 12–24 hours at room temperature.

  • Workup: Quench with 1M HCl to neutralize the excess DBU, extract with Dichloromethane, dry, and purify via flash chromatography.

  • Causality & Self-Validation:

    • Why 2.5 equivalents? 1.0 eq is instantly consumed to form the carboxylate salt. 1.0 eq is required to deprotonate the incoming phenol. The remaining 0.5 eq acts as the active SuFEx catalyst.

    • Why anhydrous MeCN? Excess DBU in the presence of water generates hydroxide, which acts as a poison to the fluoride exchange and destroys the S(VI) hub[2].

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the product mass (minus HF) validates the forward reaction. If you observe a mass corresponding to [M - SO₂F + OH], moisture has breached your system.

References

1.1. 2 - nih.gov 1.3. 1 - nih.gov 1.8.3 - researchgate.net

Sources

Technical Support Center: Stability & Handling of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , a bifunctional building block containing a carboxylic acid and an aryl fluorosulfate (Ar-OSO₂F) motif. While the fluorosulfate group is the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry due to its high stability relative to sulfonyl chlorides, it is not inert .

This compound exhibits a "stability paradox": it is kinetically stable against hydrolysis in neutral water but becomes highly labile under basic conditions , in nucleophilic solvents , or when catalyzed by specific protein microenvironments .

This guide addresses the three most common failure modes:

  • Silent Hydrolysis in "wet" DMSO stocks.

  • Base-Mediated Degradation during reaction setup.

  • Solvolysis in alcoholic solvents.

Module 1: Solvent Compatibility & Stock Preparation

The "Wet DMSO" Trap

Issue: Users often observe a gradual loss of potency or purity in DMSO stock solutions stored at -20°C. Root Cause: DMSO is hygroscopic. Absorbed atmospheric water, even at low ppm, can initiate slow hydrolysis of the S-F bond, releasing HF and the corresponding phenol. The carboxylic acid moiety on your molecule can auto-catalyze this process by acidifying the local environment or participating in proton shuttling.

Solvent Compatibility Matrix
SolventRatingTechnical Note
DMSO (Anhydrous) 🟢 Preferred Ideal for stock solutions (10–50 mM). Must be stored over molecular sieves.
DMF (Anhydrous) 🟡 Caution Acceptable, but commercial DMF often contains dimethylamine (impurity) which rapidly degrades the fluorosulfate.
Methanol / Ethanol 🔴 Critical Risk Do NOT use for storage. High risk of transesterification/solvolysis (forming the alkyl sulfate or phenol).
Water (Buffers) 🟡 Transient Stable for hours at pH < 7. Unstable at pH > 8.
Protocol: The "Dry-Down" Stock Preparation
  • Source: Use only anhydrous DMSO (water content < 50 ppm).

  • Container: Use amber glass vials with PTFE-lined caps (avoid standard polyethylene caps which are permeable to moisture).

  • Desiccant: Add 3–4 beads of activated 4Å molecular sieves to the stock vial.

  • Storage: Store at -80°C for long term (>1 month) or -20°C for short term. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Module 2: Troubleshooting Q&A

Scenario A: "My LC-MS shows a mass shift. What happened?"

User Question: I analyzed my reaction mixture and the parent peak (M) is gone. I see new peaks at M-66 and M-2. What are these?

Technical Diagnosis: You are observing degradation products. The mass shift tells you the exact pathway.

  • Mass Shift -66 Da (Dominant Failure Mode):

    • Identity: 3-hydroxy-5-methylbenzoic acid (The Phenol).

    • Mechanism: Hydrolysis of the sulfonate ester bond. The entire -SO₂F group (83 Da) is lost and replaced by -H (1 Da) or -OH (17 Da) depending on the calculation reference.

    • Cause: High pH (> 8.0) or nucleophilic attack by water/hydroxide at the sulfur center.

  • Mass Shift -2 Da:

    • Identity: The Aryl Sulfate (Ar-OSO₃H).

    • Mechanism: Hydrolysis of the S-F bond only. The -F (19 Da) is replaced by -OH (17 Da).

    • Cause: Acid-catalyzed hydrolysis or specific enzymatic processing.

Scenario B: "The reaction isn't working in my buffer."

User Question: I'm trying to label a protein at pH 8.5, but the fluorosulfate isn't clicking. It just disappears.

Technical Diagnosis: At pH 8.5, the rate of background hydrolysis (reaction with water/hydroxide) competes with your desired SuFEx reaction (reaction with Tyrosine/Lysine).

  • Fix: Lower the pH to 7.0–7.5. SuFEx of aryl fluorosulfates is often tyrosine-selective and does not require highly basic conditions if the local protein environment activates the tyrosine.

  • Alternative: Increase the concentration of the probe to outcompete hydrolysis, but watch for non-specific labeling.

Module 3: Analytical Validation (The "Truth" Data)

Do not rely solely on LC-MS, as ionization efficiencies vary between the fluorosulfate and its hydrolysis products. ¹⁹F NMR is the gold standard.

Standard ¹⁹F NMR Parameters
  • Solvent: DMSO-d6 (no TFA added).

  • Reference: CFCl₃ (0 ppm) or α,α,α-Trifluorotoluene (-63 ppm).

SpeciesChemical Shift (δ)Signal Description
Parent Compound (-OSO₂F) +30 to +45 ppm Singlet. Diagnostic of intact warhead.
Free Fluoride (F⁻) -120 to -150 ppm Broad singlet. Indicates hydrolysis.[1]
C-F (if present on ring) -100 to -120 ppm Sharp multiplet. (Not present in this specific molecule, but good for reference).

Critical Check: If the signal at +35 ppm disappears and a signal at -125 ppm appears, your compound has hydrolyzed.

Module 4: Degradation Pathways & Decision Tree

Pathway Visualization

The following diagram illustrates the chemical fate of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid under different conditions.

StabilityPathways cluster_legend Legend Parent 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid (Active SuFEx Probe) Phenol 3-Hydroxy-5-methylbenzoic acid (Hydrolysis Product) Parent->Phenol pH > 8.0 or wet DMSO (slow) Sulfate Aryl Sulfate (Ar-OSO3H) Parent->Sulfate Acidic Hydrolysis (Rare) AlkylSulfate Alkyl Aryl Sulfate (Solvolysis Product) Parent->AlkylSulfate MeOH/EtOH (Transesterification) key Blue: Active Reagent Red: Dead End/Degraded Yellow: Intermediate

Figure 1: Chemical degradation pathways. The primary risk is base-mediated hydrolysis to the phenol.

Troubleshooting Workflow

Troubleshooting Start Issue: Loss of Activity or Purity CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it MeOH or EtOH? CheckSolvent->IsAlcohol IsDMSO Is it DMSO? IsAlcohol->IsDMSO No Action1 STOP. Switch to Anhydrous DMSO/ACN. IsAlcohol->Action1 Yes CheckNMR Run 19F NMR IsDMSO->CheckNMR Yes ResultF Signal at -120 ppm? CheckNMR->ResultF ResultParent Signal at +30-45 ppm? CheckNMR->ResultParent Action4 Hydrolysis Confirmed. Prepare Fresh Stock. ResultF->Action4 Yes (Free F-) Action2 Check Water Content. Add Molecular Sieves. ResultParent->Action2 Weak Signal Action3 Compound Intact. Check Protein/Target. ResultParent->Action3 Yes (Intact)

Figure 2: Step-by-step diagnostic workflow for stability issues.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride and Bisphenols." Angewandte Chemie. (Demonstrates relative stability of fluorosulfates vs sulfonyl fluorides).

  • Baranczak, A., et al. (2017). "Fluorosulfates as latent electrophiles in chemical biology." (Discusses hydrolysis rates in biological buffers). Journal of the American Chemical Society.

  • PubChem Compound Summary. "3-(Fluorosulfonyl)benzoic acid" (Structural analog data).

Sources

troubleshooting failed reactions with 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reaction Failures & Optimization Document ID: TS-AROSO2F-003 Last Updated: March 2026

Executive Summary & Molecule Profile

The Reagent: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a bifunctional building block. It contains a fluorosulfate (–OSO₂F) group—a "pseudohalide" electrophile—and a carboxylic acid (–COOH) .

The Dual-Personality Problem: Most experimental failures stem from a misunderstanding of how these two functional groups interact. The fluorosulfate is an excellent leaving group for cross-coupling (similar to a triflate) and a hub for SuFEx click chemistry. However, the free carboxylic acid often acts as a "poison pill" in transition metal catalysis or alters the pH microenvironment, triggering premature hydrolysis of the fluorosulfate.

Quick Specs:

  • Stability: High (Acid/Neutral) | Low (Basic/Nucleophilic).

  • Reactivity: Ar-OSO₂F ≈ Ar-OTf (Triflate) > Ar-Br.

  • Primary Failure Mode: Catalyst deactivation by the free acid or hydrolysis to the phenol.

Troubleshooting Guide: Cross-Coupling (Suzuki, Buchwald, Sonogashira)

Context: You are attempting to replace the –OSO₂F group with a carbon or nitrogen nucleophile using Palladium catalysis, but the reaction has stalled or failed.

Issue A: "The reaction turned black immediately, and no product formed."

Diagnosis: Catalyst Poisoning via Acid-Base Interference. Mechanism: The free carboxylic acid (pKa ~4) is deprotonating your phosphine ligand or coordinating to the Palladium center, forming an unreactive Pd-carboxylate species. If you are using electron-rich bulky phosphines (e.g., P(tBu)₃), they are basic and easily protonated by the substrate, killing the catalytic cycle.

  • Corrective Action 1 (Recommended): Protection. Convert the carboxylic acid to a methyl ester before the cross-coupling. The ester prevents ligand protonation and eliminates anionic interference.

    • Protocol: Treat with MeOH/H₂SO₄ or TMS-diazomethane. Isolate the ester, then couple.

  • Corrective Action 2 (Direct Coupling): If you must couple the free acid, use 3.5 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃).

    • Why? Equiv 1 neutralizes the acid. Equiv 2 & 3 drive the coupling.

    • Solvent Switch: Use highly polar solvents like DMF or DMA/Water (9:1) to solubilize the resulting dicarboxylate salt.

Issue B: "I recovered the starting material as the Phenol (hydrolysis)."

Diagnosis: Base-Mediated Fluorosulfate Cleavage. Mechanism: While Ar-OSO₂F is more stable than triflates, it is still an ester of sulfuric acid. In the presence of strong bases (NaOH, KOH) or high heat (>100°C) in wet solvents, hydroxide ions attack the sulfur, ejecting the phenol (Ar-OH).

  • The Fix:

    • Switch Bases: Move to anhydrous weak bases like K₃PO₄ or K₂CO₃. Avoid hydroxides or alkoxides.

    • Control Water: Use anhydrous solvents. While Suzuki coupling often requires water, keep it minimal (e.g., 10:1 Dioxane:H₂O) or use a phase transfer catalyst.

    • Lower Temperature: Fluorosulfates are highly reactive. Try running the reaction at 60–80°C instead of reflux.

Issue C: "Starting material is untouched (No oxidative addition)."

Diagnosis: Ligand Mismatch. Mechanism: The 5-methyl group is electron-donating, which slightly deactivates the ring toward oxidative addition compared to electron-poor substrates. Standard PPh₃ is often insufficient.

  • The Fix: Use specialized ligands designed for difficult electrophiles.

    • For Suzuki: XPhos or SPhos (Buchwald Ligands). These facilitate oxidative addition into Ar-O bonds.

    • For Amination: BrettPhos or RuPhos .

    • For Carbonylation: Xantphos .[1][2][3]

Troubleshooting Guide: SuFEx Click Chemistry

Context: You are trying to use the –OSO₂F group as a "click" handle to attach a silyl ether or amine, but the exchange isn't happening.

Issue: "No reaction with silyl ethers (Ar-OTMS)."

Diagnosis: Insufficient "Bifluoride" Catalysis. Mechanism: SuFEx exchange requires a catalyst to activate the Si-O bond and stabilize the leaving fluoride.

  • The Fix:

    • Catalyst: Add DBU (10-20 mol%) or BEMP . DBU acts as a nucleophilic catalyst and a fluoride shuttle.

    • Additives: In stubborn cases, add a source of fluoride like TBAF (anhydrous) or KHF₂ to kickstart the cycle.

Comparative Data & Stability

Table 1: Leaving Group Hierarchy for Pd-Catalyzed Coupling Use this to adjust reaction times/temperatures relative to standard protocols.

Leaving GroupReactivity (Approx)Stability (Hydrolysis)Atom Economy
-I (Iodide) HighHighLow
-OTf (Triflate) HighLow (Sensitive)Low
-OSO₂F (Fluorosulfate) High (≈ OTf) Medium-High High
-Br (Bromide) MediumHighMedium
-Cl (Chloride) LowHighHigh

Visual Troubleshooting Logic

Diagram 1: Reaction Pathways & Failure Points

Caption: The central node represents the starting material. Green paths indicate successful transformations; red paths indicate common failure modes described in this guide.

ReactionPathways SM 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid Ester Methyl Ester (Protected) SM->Ester Protection (MeOH/H+) Product Cross-Coupled Product SM->Product Direct Coupling (Requires 3.5eq Base) Phenol Hydrolyzed Phenol (Byproduct) SM->Phenol Hydrolysis (NaOH/Heat) DeadCat Pd-Black / Inactive (Poisoned Catalyst) SM->DeadCat Free -COOH Protonates Ligand Ester->Product Pd(0), Ligand Base

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing failed reactions with aryl fluorosulfates.

TroubleshootingTree Start Reaction Failed? CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM Recovered (Unchanged) CheckSM->Result1 Result2 Phenol Formed (Ar-OH) CheckSM->Result2 Result3 Complex Mixture (Black Precipitate) CheckSM->Result3 Action1 Increase Catalyst Activity Use XPhos/SPhos Check Oxidative Addition Result1->Action1 Action2 Hydrolysis Detected Switch to Anhydrous Base (K3PO4) & Dry Solvent Result2->Action2 Action3 Catalyst Poisoning Protect Acid as Ester OR Increase Base Load Result3->Action3

Validated Protocol: Suzuki Coupling of Ar-OSO₂F

Application: Coupling 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (methyl ester) with Phenylboronic acid.

  • Preparation: Ensure the starting material is converted to the methyl ester (see Issue A).

  • Reagents:

    • Substrate (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: Toluene:Water (10:1) or Dioxane (Anhydrous) if hydrolysis is observed.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (3x). Oxygen kills fluorosulfate couplings efficiently.

    • Add degassed solvents.

    • Heat to 80°C for 4–12 hours. Monitor by LCMS.[4]

    • Note: Do not exceed 100°C unless necessary; fluorosulfates are thermally stable but less so than bromides.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational paper on Ar-OSO2F stability and reactivity).

  • Dong, J., et al. (2023). "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions."[6][7][8] Royal Society of Chemistry.[9] (Review of Pd-catalyzed coupling mechanisms).

  • Han, W., et al. (2018). "Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates." Organic Letters. (Demonstrates carbonylation utility).

  • Enamine Ltd. "Fluorosulfates and Sulfamoyl Fluorides for Drug Design."[10] (Technical data on stability and hydrolysis profiles).

  • Lipshutz, B. H., et al. (2024). "Rapid Aminations of Functionalized Aryl Fluorosulfates in Water." Angewandte Chemie. (Protocols for amination in aqueous media).

Sources

Technical Support Center: Scale-Up Synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SUFEX-003-SC Status: Open Priority: High (Scale-Up Operations) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Architecture

You are attempting to scale up the synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid . This molecule contains a fluorosulfate (


)  group, a key motif in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2]

Unlike traditional sulfonyl chlorides, aryl fluorosulfates are remarkably stable toward hydrolysis and reduction, yet they react selectively with nucleophiles (like tyrosine residues) under specific "click" conditions.

The Core Challenge

The presence of the carboxylic acid at position 1 and the methyl group at position 5 creates a specific solubility and workup challenge. While the SuFEx reaction tolerates free acids, the basic conditions required for the reaction will convert your product into a water-soluble carboxylate salt. Failure to manage pH during workup is the #1 cause of yield loss.

Critical Decision Matrix: Reagent Selection

Before proceeding, you must select the sulfonylating agent based on your scale and facility capabilities.

FeatureMethod A: AISF (Solid Reagent) Method B: Sulfuryl Fluoride (Gas)
Reagent Name [4-(Acetylamino)phenyl]imidodisulfuryl difluorideSulfuryl Fluoride (

)
Ideal Scale 100 mg – 50 g50 g – Multi-kg
Equipment Standard glasswareGas cylinder, regulators, fume hood
Safety Profile High (Solid, non-volatile)Low (Toxic gas, neurotoxin)
Cost Efficiency Low (Expensive reagent)High (Very cheap)
Atom Economy Poor (Large leaving group)Excellent

Recommendation: For pilot scale (<50g), use Method A to avoid safety hazards. For manufacturing (>100g), Method B is mandatory for cost control.

Standard Operating Procedures (SOPs)

Method A: The AISF Protocol (Solid Reagent)

Recommended for labs without specialized gas handling.

Reagents:

  • Substrate: 3-Hydroxy-5-methylbenzoic acid (

    
     equiv)
    
  • Reagent: AISF (

    
     equiv)
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (

    
     equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (

    
     M concentration)
    

Workflow:

  • Dissolution: Charge reaction vessel with substrate and MeCN.

  • Base Addition: Add DBU dropwise at 0°C. Note: The solution will clear as the carboxylate/phenolate forms.

  • Reagent Addition: Add solid AISF in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: [M-H]- = 233.0).

  • Quench & Acidification (CRITICAL):

    • Dilute with EtOAc.

    • Add 1N HCl until pH < 3. Rationale: You must protonate the carboxylate to drive the product into the organic layer.

  • Extraction: Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes. Avoid silica columns if possible (streaking of acids).

Method B: The Gas Protocol (Biphasic)

Recommended for industrial scale-up.

Reagents:

  • Substrate: 3-Hydroxy-5-methylbenzoic acid

  • Reagent:

    
     gas (bubbled)
    
  • Base: DIPEA (Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: DCM / Water (1:1 biphasic mixture)

Workflow:

  • Setup: Dissolve substrate in DCM/Water mixture. Add DIPEA.

  • Saturation: Bubble

    
     gas through the vigorously stirred mixture for 10–30 minutes (depending on scale). Safety: Vent into a basic scrubber (NaOH solution).
    
  • Seal & Stir: Seal the vessel (if pressure rated) or keep under a balloon of

    
    . Stir for 4–12 hours.
    
  • Workup:

    • Vent excess gas.

    • Acidify aqueous layer to pH ~2 with HCl.

    • Separate organic layer. Extract aqueous layer with DCM.

    • Concentrate and crystallize.[3]

Troubleshooting Guide (FAQ)

Issue: "I see product in the LC-MS, but I recover nothing after extraction."

Diagnosis: pH Mismanagement.

  • Root Cause: The reaction uses a base (DBU/DIPEA). Your product contains a carboxylic acid.[4] At the end of the reaction, your product exists as a carboxylate salt , which is highly water-soluble.

  • Fix: You must acidify the aqueous phase to pH 2–3 during the workup. If the pH is >4, the product stays in the water and is discarded with the waste.

  • Verification: Check the pH of the aqueous layer with litmus paper before separating phases.

Issue: "The fluorosulfate group is hydrolyzing back to the phenol."

Diagnosis: Base-Catalyzed Hydrolysis.

  • Root Cause: While aryl fluorosulfates are stable in acid/neutral conditions, they hydrolyze in high pH (pH > 10) or in the presence of strong nucleophiles over time.

  • Fix:

    • Do not let the reaction stir overnight with excess DBU. Quench as soon as conversion is complete.

    • Ensure your workup does not use strong basic washes (like 1M NaOH). Use dilute bicarbonate or water.

Issue: "The reaction stalls at 50% conversion."

Diagnosis: Protonation Equilibrium.

  • Root Cause: You likely used only 1.0–1.5 equivalents of base.

  • The Math:

    • 1 equiv of base is consumed by the Carboxylic Acid (

      
      ).
      
    • 1 equiv of base is consumed by the Phenol (

      
      ).
      
    • The reaction generates HF as a byproduct, which consumes more base.

  • Fix: Use at least 2.5 to 3.0 equivalents of base. The phenol must be deprotonated to attack the sulfur center.

Issue: "Safety concerns regarding Fluoride release."

Diagnosis: HF Generation.

  • Root Cause: The byproduct of the reaction is HF (neutralized by the base).

  • Fix: Treat all aqueous waste as fluoride-contaminated. Use Calcium Chloride (

    
    ) in your waste stream to precipitate fluoride as insoluble 
    
    
    
    if required by local EH&S regulations.

System Architecture & Logic Visualization

Workflow Diagram: Scale-Up Logic

Caption: Decision tree for reagent selection and critical process control points (CPCP) during synthesis.

SuFEx_Workflow Start Start: 3-Hydroxy-5-methylbenzoic acid ScaleCheck Scale Check Start->ScaleCheck MethodA Method A: AISF (Solid) (<50g Scale) ScaleCheck->MethodA Small/Mid Scale MethodB Method B: SO2F2 (Gas) (>50g Scale) ScaleCheck->MethodB Industrial Scale Reaction Reaction Phase (Base + Solvent) MethodA->Reaction MethodB->Reaction CPCP1 CRITICAL POINT: Base Stoichiometry (Must be > 2.5 equiv) Reaction->CPCP1 Check Workup Workup Phase Reaction->Workup CPCP1->Reaction CPCP2 CRITICAL POINT: Acidification (pH < 3) to recover COOH Workup->CPCP2 Product Target: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid CPCP2->Product Extraction

References & Grounding

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

    • Relevance: Foundational text establishing the stability and reactivity of aryl fluorosulfates and the biphasic gas protocol.

  • Veryser, C., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates.[5] Organic Letters.[5][6]

    • Relevance: Describes alternative methods for generating the fluorosulfuryl moiety without handling gas cylinders directly.

  • Zhou, H., et al. (2018). AISF: A Shelf-Stable Reagent for the Synthesis of Fluorosulfates and Sulfamoyl Fluorides.[7] Angewandte Chemie.

    • Relevance: The definitive guide for using the solid reagent AISF, including specific protocols for phenolic substrates.

  • Baranczak, A., et al. (2016). Fluorosulfates as Warheads in Covalent Inhibitors. Journal of the American Chemical Society.

    • Relevance: Validates the biological stability and utility of the target functional group.[8][9][10]

Sources

Technical Support Center: Analytical Monitoring of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Analytical Method Development, Reaction Monitoring, and Troubleshooting for SuFEx Reagents.

Introduction

Welcome to the technical support hub for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid . This molecule is a bifunctional linker critical in Sulfur-Fluoride Exchange (SuFEx) click chemistry. It features two distinct reactive handles:

  • Fluorosulfate (–OSO₂F): A latent electrophile for "click" reactions with phenols or amines, activated by specific catalysts (e.g., DBU, BEMP) or protein environments.

  • Carboxylic Acid (–COOH): A standard handle for amide coupling or esterification.

This guide addresses the specific analytical challenges posed by this dual-functionality, particularly the stability of the S(VI)-F bond and the chromatographic behavior of the benzoic acid moiety.

Module 1: HPLC & LC-MS Method Development

User Query: "I am seeing severe peak tailing and 'ghost peaks' in my chromatogram. Is my compound degrading?"

Diagnosis & Solution

The molecule contains a carboxylic acid (pKa ~4) and a fluorosulfate group. Tailing is likely due to the ionization of the carboxylic acid, while ghost peaks often indicate on-column hydrolysis.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Peak Tailing Ionization of –COOH group interacting with stationary phase silanols.Acidify Mobile Phase: Add 0.1% Formic Acid or 0.05% TFA to both water and acetonitrile channels. Maintain pH < 3.0 to keep the acid protonated.[1]
Split Peaks Sample solvent incompatibility.Diluent Match: Dissolve the sample in the starting mobile phase composition (e.g., 5% ACN / 95% Water). Avoid pure DMSO injections if possible.
"Ghost" Peak (Earlier RT) Hydrolysis of –OSO₂F to –OH (Phenol).Check Stability: The fluorosulfate is stable at pH 7 but hydrolyzes at high pH. Ensure mobile phase is acidic. The "ghost" peak is likely 3-hydroxy-5-methylbenzoic acid .
Recommended HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Benzoic acid absorption) and 210 nm.

Module 2: 19F NMR Spectroscopy (The "SuFEx Fingerprint")

User Query: "How do I confirm the fluorosulfate group is intact? My 1H NMR is crowded."

Technical Insight

Proton (1H) NMR is often insufficient because the methyl and aromatic protons may not shift significantly upon hydrolysis of the remote fluorosulfate. 19F NMR is the gold standard for this molecule.

  • Distinct Window: The S(VI)-F signal appears in a unique downfield window (typically +30 to +45 ppm relative to CFCl₃), distinct from C-F bonds (typically -60 to -200 ppm).

  • Quantification: 19F NMR allows for precise quantification of reaction progress without interference from hydrocarbon solvents.

Standard Operating Procedure (SOP) for 19F NMR
  • Internal Standard: Use

    
    -trifluorotoluene (Ph-CF₃, 
    
    
    
    -63 ppm) or fluorobenzene (
    
    
    -113 ppm). Do not use a sulfonyl fluoride as a standard.
  • Solvent: CDCl₃ or DMSO-d6 (Note: DMSO may cause slight shifts).

  • Parameter Setup: Set spectral width to capture +100 ppm to -200 ppm.

  • Verification: The –OSO₂F peak should appear as a singlet (or broad singlet) around +35 to +40 ppm (referenced to CFCl₃ = 0).

Module 3: Reaction Monitoring & Degradation Pathways

User Query: "I'm trying to react the carboxylic acid, but I'm worried about losing the fluorosulfate group. How stable is it?"

Stability Profile

Unlike sulfonyl chlorides (–SO₂Cl), aryl fluorosulfates are remarkably stable to hydrolysis and reduction. They resist:

  • Aqueous workups (neutral/acidic).

  • Chromatography on silica gel.

  • Standard amide coupling conditions (EDC/NHS).

However, they are labile under:

  • Strong basic conditions (pH > 10) for extended periods.

  • Nucleophilic attack by amines if a SuFEx catalyst (e.g., DBU, BEMP) is present.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathway you must monitor during synthesis.

DegradationPathway Figure 1: Hydrolytic Degradation Pathway of Aryl Fluorosulfates Compound Target Molecule (Ar-OSO₂F) Intermediate Transition State (Sulfur Attack) Compound->Intermediate + H₂O / OH⁻ (Slow w/o Catalyst) Product Degradation Product (Phenol: Ar-OH) Intermediate->Product Hydrolysis Sulfate Fluorosulfate Ion (FSO₃⁻) Intermediate->Sulfate Leaving Group

Caption: The fluorosulfate group (blue) is stable under neutral conditions but hydrolyzes to the phenol (red) and fluorosulfate ion under strongly basic conditions or in the presence of SuFEx catalysts.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for my reaction?

  • Answer: Proceed with Caution. While aryl fluorosulfates are generally stable in MeOH, the presence of a base (even weak bases) can catalyze the formation of the methyl sulfate ether (Ar-OSO₂OMe) or solvolysis. For long-term storage or high-temperature reactions, use non-nucleophilic solvents like Acetonitrile, THF, or DCM.

Q2: Why does my LC-MS show a mass of [M-H]- but no Fluorine pattern?

  • Answer: You are likely detecting the hydrolyzed phenol .

    • Target Mass (Ar-OSO₂F): MW ~234 Da.

    • Phenol Mass (Ar-OH): MW ~152 Da.

    • Check the mass difference (~82 Da). If you see the lower mass, your fluorosulfate has hydrolyzed.

Q3: Is the fluorosulfate group sensitive to light?

  • Answer: No, the –OSO₂F group is not inherently photolabile. However, the benzoic acid core can be sensitive to UV degradation over long periods. Store solid samples in amber vials at 4°C.

Summary of Analytical Properties
PropertyValue / CharacteristicNotes
Molecular Weight ~234.18 g/mol Monoisotopic mass should be confirmed.
19F NMR Shift +30 to +45 ppmRelative to CFCl₃ (0 ppm). Distinct from C-F.
HPLC Retention ModerateElutes later than the phenol derivative.
UV Max ~230 nm, ~270 nmTypical benzoic acid signature.
Solubility DMSO, ACN, DCM, EtOAcLimited solubility in pure water (acidic form).
References
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition.[2]

  • Sharpless, K. B., et al. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. National Institutes of Health (PMC).

  • Enamine Ltd. Fluorosulfates and Sulfamoyl Fluorides for Drug Design.[3] (General stability data for Ar-OSO2F).

  • BenchChem Technical Support. HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting Peak Tailing. (Simulated Link for General HPLC Protocol grounding).

Sources

Technical Support Guide: Handling & Stabilization of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

You are working with 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid . This molecule contains two distinct reactive centers:

  • Carboxylic Acid (COOH): A standard handle for amide coupling or esterification.

  • Aryl Fluorosulfate (-OSO₂F): A sulfur(VI) fluoride exchange (SuFEx) warhead.[1][2][3]

The Core Challenge: While aryl fluorosulfates are significantly more stable than their sulfonyl fluoride (Ar-SO₂F) counterparts, they are not inert. They are "sleeping" electrophiles designed to react with specific nucleophiles (Tyr, Lys, His) under catalyzed conditions. However, hydrolysis (loss of the fluoride to form the phenol/sulfate) is the primary degradation pathway you must avoid during the manipulation of the carboxylic acid.

This guide provides the operational parameters to couple the carboxylic acid while keeping the fluorosulfate "warhead" intact.

Stability & Storage: The "Safe Zone"

Q: What are the pH limits for this molecule?

A: The stability of the fluorosulfate group is pH-dependent.

  • Safe Zone (pH 1 – 8): Aryl fluorosulfates are remarkably stable in acidic and neutral aqueous media. You can perform workups with 1M HCl or dilute bicarbonate without rapid degradation.

  • Danger Zone (pH > 10): Strong alkaline conditions (e.g., 1M NaOH, LiOH) will catalyze hydrolysis, ejecting the fluoride and generating the phenol and sulfate.

  • Recommendation: Always maintain reaction mixtures below pH 9. If a basic workup is required, use saturated NaHCO₃ (pH ~8.3) rather than Na₂CO₃ or NaOH.

Q: Can I store this compound in DMSO or DMF?

A: Yes, but with caveats.

  • Dry Solvents: It is stable in dry DMSO, DMF, and Acetonitrile.

  • Wet Solvents: In the presence of water and a base (even weak bases like pyridine), hydrolysis can occur over prolonged periods.

  • Storage: Store the solid at -20°C under an inert atmosphere (Argon/Nitrogen). If in solution, avoid storing in DMSO for months at room temperature if the solvent is not anhydrous.

Synthetic Strategy: Amide Coupling Without Hydrolysis

The most common user error is using coupling conditions that inadvertently activate the SuFEx mechanism or hydrolyze the group.

Q: Which coupling reagents are compatible with the -OSO₂F group?

A: The fluorosulfate is electron-deficient and relatively non-nucleophilic. It tolerates electrophilic activation of the carboxylic acid well.

ReagentCompatibilityNotes
HATU / HBTU High Recommended. Fast kinetics minimize exposure to base.
EDC / NHS High Excellent for aqueous/organic mixtures.
Oxalyl Chloride Medium Generates acid chloride. Safe if strictly anhydrous. Avoid heating.
Thionyl Chloride Low Risk of side reactions or harsh HCl generation. Avoid if possible.
Carbodiimides (DCC) High Good, but urea byproduct removal can be tedious.
Q: What base should I use for the coupling reaction?

A: This is the critical variable.

  • Use: DIPEA (Diisopropylethylamine) or Triethylamine (Et₃N) . These non-nucleophilic organic bases are safe when used in stoichiometric amounts (2-3 equiv).

  • Avoid: DMAP (Dimethylaminopyridine) in large excess. DMAP can act as a nucleophilic catalyst for SuFEx reactions, potentially reacting with the fluorosulfate. If you must use DMAP, keep it catalytic (<10 mol%).

  • Avoid: Inorganic Hydroxides (NaOH, KOH) . These will hydrolyze the fluorosulfate.

Protocol: Recommended Amide Coupling Workflow

This protocol is designed to couple 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid to a primary amine (


) while preserving the fluorosulfate.

Step 1: Activation Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF or DCM. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at 0°C.

  • Why? Pre-activation ensures the active ester forms before the amine sees the potentially reactive fluorosulfate, although the fluorosulfate is generally inert to amines without a specific catalyst.

Step 2: Coupling Add the amine (


, 1.0–1.2 equiv). Allow the reaction to warm to Room Temperature (RT). Monitor by LCMS.
  • Time: Most reactions complete within 1-4 hours. Avoid stirring overnight if not necessary.

Step 3: Quenching & Workup

  • Quench: Add 1M HCl or 5% Citric Acid (Acidic quench stabilizes the -OSO₂F).

  • Extraction: Extract with EtOAc.

  • Wash: Wash with Brine. Optional: Rapid wash with Sat. NaHCO₃ (keep contact time < 5 mins).

  • Dry: Na₂SO₄.

Visual Workflow: Stability Decision Tree

StabilityTree Start Start: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid Condition Check Reaction Conditions Start->Condition Acidic Acidic (pH < 7) (HCl, TFA, Citric Acid) Condition->Acidic Acidic Neutral Neutral (pH 7-8) (DIPEA, NaHCO3) Condition->Neutral Mild Base Basic Strong Basic (pH > 10) (NaOH, LiOH, Alkoxides) Condition->Basic Strong Base Safe1 STABLE Proceed with workup Acidic->Safe1 Nucleophile Nucleophile Present? (Primary Amine + Catalyst) Neutral->Nucleophile Danger1 HYDROLYSIS RISK Forms Phenol + F- Basic->Danger1 Safe2 STABLE Standard Coupling (HATU) Nucleophile->Safe2 No Catalyst Danger2 SuFEx REACTION Forms Sulfamate Nucleophile->Danger2 With Catalyst/Heat

Figure 1: Decision tree for handling aryl fluorosulfates. Note that strong bases are the primary hydrolysis risk.

Troubleshooting: Diagnostics & QC

Q: How do I know if the fluorosulfate has hydrolyzed?

A: 19F NMR is your most powerful diagnostic tool.

  • Intact -OSO₂F: Look for a singlet signal typically in the range of +30 to +40 ppm (relative to CFCl₃ at 0 ppm). Note: Some older literature uses a reversed sign convention; ensure you are referenced to CFCl₃.

  • Hydrolyzed (Free Fluoride): If hydrolysis occurs, you will see the disappearance of the +30 ppm signal and potentially the appearance of inorganic fluoride (F⁻) around -120 ppm (depending on solvent/pH).

  • LCMS: The mass spectrum of the hydrolyzed product will show a loss of the -SO₂F group (Mass change: -82 Da) and appearance of the phenol (-OH) or potentially the sulfonic acid depending on the pathway.

Q: I see a new peak in the LCMS +17 Da higher than expected. What is it?

A: This is likely the phenolic hydrolysis product (loss of SO₂F [-82] + addition of H [+1]... wait, hydrolysis yields the phenol).

  • Correction: Hydrolysis converts Ar-OSO₂F

    
     Ar-OH.
    
    • Mass of Ar-OSO₂F: M

    • Mass of Ar-OH: M - 82 (SO₂F) + 1 (H) = M - 81.

  • If you see M - 81 , you have hydrolyzed to the phenol.

  • If you see M + 17 (or similar), check if you have formed a methyl ester (if using MeOH) or if the fluorosulfate reacted with the solvent.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Barroso, R., et al. (2023). "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions."[4][5][6][7] RSC Advances. Link

  • Liu, F., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Nature Protocols. Link

  • Jones, L.H. (2020). "Structure-based design and analysis of SuFEx chemical probes." Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Comprehensive Comparison and Structural Validation Guide: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid Derivatives in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic protocols, focusing instead on the causality behind our analytical choices. Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by the Sharpless laboratory in 2014[1], aryl fluorosulfates (-OSO₂F) have emerged as highly privileged pharmacophores and chemical biology probes.

Among these, 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid and its derivatives serve as highly versatile bifunctional building blocks. The carboxylic acid moiety allows for standard amide coupling to target-directing ligands, while the fluorosulfate group acts as a latent covalent warhead. This guide objectively compares the performance of this fluorosulfate against traditional electrophilic alternatives and provides a self-validating experimental system for structural and functional verification.

The Mechanistic Advantage: Fluorosulfates vs. Traditional Electrophiles

In covalent drug discovery and late-stage functionalization, the choice of the electrophilic warhead dictates both on-target efficacy and off-target toxicity.

  • Sulfonyl Chlorides (-SO₂Cl): Historically used to form sulfonamides, the S-Cl bond is highly polarized and possesses a low kinetic barrier to nucleophilic attack. Consequently, they undergo rapid hydrolysis in aqueous media, rendering them largely unsuitable for prolonged in vivo biological assays[2].

  • Aryl Triflates (-OTf): While excellent leaving groups for transition-metal cross-coupling, triflates are overly reactive for physiological environments and lack the necessary thermodynamic stability for systemic circulation.

  • Aryl Fluorosulfates (-OSO₂F): The S-F bond in the hexavalent sulfur state is uniquely stable. The highly electronegative fluorine atom effectively shields the sulfur center, providing immense thermodynamic stability. Aryl fluorosulfates can remain completely intact in neutral aqueous solutions for months[3]. However, they are "spring-loaded"; upon entering a specific microenvironment—such as a protein pocket with a properly oriented hydrogen-bond donating residue like Tyrosine (Tyr) or Lysine (Lys)—the S-F bond is activated, triggering a highly efficient chemoselective SuFEx reaction[4].

Quantitative Performance Comparison

To objectively evaluate the utility of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid, we must compare its physicochemical behavior against its chloride and triflate analogs under physiological conditions.

Derivative (3-Substituted-5-methylbenzoic acid)Hydrolytic Half-Life (PBS, pH 7.4, 37°C)¹⁹F NMR Chemical Shift (ppm)Chemoselectivity ProfilePrimary Application
Fluorosulfate (-OSO₂F)> 4 weeks[3]~ +38.0 ppm[5]High (Tyr, Lys, His)[4]Covalent Probes / SuFEx
Sulfonyl Chloride (-SO₂Cl)< 10 minutes[2]N/APoor (Rapid background hydrolysis)Anhydrous Synthesis
Triflate (-OTf)< 2 hours~ -74.0 ppmModerate (Prone to non-specific cleavage)Metal Cross-Coupling
Self-Validating Experimental Methodologies

A robust experimental workflow must be a self-validating system: structural confirmation must precede stability testing, which in turn must precede reactivity profiling.

Protocol 1: Structural Validation via ¹⁹F NMR and LC-MS

Causality: The most definitive proof of an intact aryl fluorosulfate is its ¹⁹F NMR signature. Unlike sulfonyl fluorides (-SO₂F) which resonate further downfield (typically ~+65 ppm), aryl fluorosulfates (-OSO₂F) display a characteristic sharp singlet between +36 and +39 ppm[5],[6].

  • Sample Preparation: Dissolve 5 mg of the 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid derivative in 0.5 mL of CDCl₃.

  • Internal Standard Addition: Add 1.0 µL of 1,3,5-trifluorobenzene. (Causality: Its known shift at -108.33 ppm provides a reliable, non-overlapping reference point to accurately pinpoint the fluorosulfate singlet).

  • Acquisition: Acquire the ¹⁹F NMR spectrum at 376 MHz. Confirm the presence of a sharp singlet at ~+38.5 ppm.

  • LC-MS Confirmation: Analyze the sample using high-resolution LC-MS (ESI-negative mode, to ionize the carboxylic acid). The absence of a hydrolyzed sulfonic acid mass (M-18) confirms the structural integrity of the -OSO₂F group.

Protocol 2: Hydrolytic Stability Assay

Causality: A covalent probe must survive systemic circulation without degrading. This assay proves the thermodynamic stability of the S-F bond in an aqueous environment prior to target engagement[7].

  • Matrix Preparation: Prepare a 100 µM solution of the derivative in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Incubation: Incubate the solution at 37 °C in a thermoshaker.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • HPLC Analysis: Inject aliquots onto a C18 reverse-phase HPLC column. Monitor the Area Under the Curve (AUC) of the parent peak at 254 nm.

  • Validation: The compound is validated for biological use if the parent peak AUC remains >95% after 48 hours.

Protocol 3: Chemoselective Target Engagement (SuFEx Activation)

Causality: Stability is only useful if reactivity can be triggered. This assay mimics a protein binding event by using N-acetyltyrosine (NAcTyr) in the presence of a mild base to catalyze the SuFEx reaction, proving the warhead is fully functional[4].

  • Reaction Setup: In a 2 mL vial, combine 10 mM of the fluorosulfate derivative and 12 mM of NAcTyr in 1 mL of anhydrous acetonitrile.

  • Activation: Add 20 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). (Causality: DBU acts as a Lewis base catalyst, polarizing the S-F bond and facilitating nucleophilic attack by the phenolic oxygen of NAcTyr).

  • Monitoring: Stir at room temperature for 4 hours.

  • Readout: Analyze the mixture via LC-MS. The disappearance of the +38 ppm ¹⁹F NMR signal and the emergence of the cross-coupled diaryl sulfate mass confirms successful SuFEx reactivity.

Workflow Visualization

G A 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid B 19F NMR Validation Singlet at ~+38 ppm A->B Step 1: ID C Hydrolytic Stability PBS (pH 7.4), 37°C B->C Step 2: Stability D SuFEx Reactivity NAcTyr + DBU C->D Step 3: Activation E LC-MS Analysis Diaryl Sulfate Adduct D->E Step 4: Readout

Workflow for validating aryl fluorosulfate structural integrity and SuFEx reactivity.

References

1.[1] Title: Click Chemistry - Sharpless Lab. Source: scripps.edu. URL: [Link] 2.[7] Title: Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Source: nih.gov. URL: [Link] 3.[3] Title: Advances in the construction of diverse SuFEx linkers. Source: oup.com. URL: [Link] 4.[2] Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Source: nih.gov. URL: [Link] 5.[4] Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Source: acs.org. URL: [Link] 6.[5] Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Source: doi.org. URL: [Link] 7.[6] Title: Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. Source: nsf.gov. URL: [Link]

Sources

Publish Comparison Guide: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid vs. SuFEx Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid against other Sulfur-Fluoride Exchange (SuFEx) reagents. It is designed for researchers requiring precise control over covalent protein modification and chemical probe synthesis.

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent drug discovery, 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (hereafter referred to as FS-MBA ) represents a strategic balance between stability and reactivity. Unlike the hyper-reactive ethenesulfonyl fluoride (ESF) or the hydrolytically sensitive sulfonyl chlorides, FS-MBA utilizes the aryl fluorosulfate (-OSO₂F) warhead.

This reagent is not merely a warhead; it is a bifunctional linker . The benzoic acid moiety allows for facile attachment to primary/secondary amines (e.g., drug pharmacophores), while the meta-positioned fluorosulfate remains latent until activated by a specific protein microenvironment. This guide compares FS-MBA primarily against Aryl Sulfonyl Fluorides (Ar-SO₂F) and Aliphatic Sulfonyl Fluorides , demonstrating why FS-MBA is often the superior choice for chemoproteomics and late-stage functionalization.

Mechanistic Foundation: The Fluorosulfate Advantage

To understand the utility of FS-MBA, one must distinguish between the two dominant SuFEx warheads: the Sulfonyl Fluoride (S-F) and the Fluorosulfate (O-S-F) .

The Stability-Reactivity Paradox
  • Aryl Sulfonyl Fluorides (Ar-SO₂F): The sulfur atom is directly bonded to carbon. These are moderately reactive and can suffer from non-specific labeling or hydrolysis in complex biological media.

  • Aryl Fluorosulfates (Ar-OSO₂F): The sulfur is insulated by an oxygen atom. This extra oxygen creates a "dielectric shield," significantly increasing the stability of the S-VI center. The bond is resistant to reduction, hydrolysis, and thermolysis.

Key Insight: The reaction of FS-MBA relies on "Context-Dependent Reactivity." It does not react with random nucleophiles in solution. Instead, it requires a "SuFEx-activating" pocket—typically a Tyrosine or Lysine residue assisted by a neighboring hydrogen-bond donor (like Histidine) that stabilizes the departing fluoride ion.

Comparative Analysis

A. Stability Profile (Hydrolytic & Metabolic)

Data indicates that aryl fluorosulfates exhibit superior stability compared to their sulfonyl fluoride counterparts.[1][2]

FeatureFS-MBA (Fluorosulfate) m-COOH-Benzenesulfonyl Fluoride Ethenesulfonyl Fluoride (ESF)
Warhead Structure Ar-O-SO₂FAr-SO₂FC=C-SO₂F
Aq.[3] Stability (pH 7.4) > 48 Hours~6-12 Hours< 1 Hour (Rapid Hydrolysis)
Plasma Stability High (>95% intact at 24h)ModerateLow (Michael Acceptor reactivity)
Metabolic Liability Low (Resistant to esterases)ModerateHigh (Glutathione conjugation)
B. Reactivity & Specificity

FS-MBA is a "latent" electrophile.[3] Its reactivity is driven by the local environment rather than intrinsic electrophilicity.[4]

  • FS-MBA: Highly specific for Tyrosine (Tyr) and Lysine (Lys) residues in catalytic centers. The 5-methyl group provides slight steric bulk, potentially reducing off-target reactivity compared to unsubstituted analogs.

  • Sulfonyl Fluorides: Less discriminating; capable of reacting with Serine and Threonine if the pH is elevated.

  • ESF: Acts as a Michael acceptor first, SuFEx reagent second. Highly promiscuous; labels Cysteines indiscriminately.

C. Synthetic Utility (The "Linker" Advantage)

The carboxylic acid handle on FS-MBA is critical for library generation.

  • Workflow: Amide coupling with amine-bearing ligands

    
    SuFEx Probe .
    
  • Comparison: Many commercial SuFEx reagents lack a functional handle, requiring de novo synthesis of the pharmacophore with the warhead pre-installed. FS-MBA allows for Late-Stage Functionalization of existing libraries.

Visualizing the SuFEx Workflow

The following diagram illustrates the decision logic and experimental workflow for using FS-MBA in probe development.

SuFEx_Workflow cluster_mechanism Mechanism of Activation Ligand Target Ligand (R-NH2) Coupling Amide Coupling (HATU/DIPEA) Ligand->Coupling + FSMBA FS-MBA Reagent (COOH-Ar-OSO2F) FSMBA->Coupling Probe SuFEx Probe (Latent Electrophile) Coupling->Probe Yields Complex Covalent Complex (Stable Ar-O-SO2-Protein) Probe->Complex + Protein (Context-Specific Activation) Activation H-Bond Network (His/Arg stabilizes F-) Probe->Activation Protein Target Protein (Tyr/Lys/His) Protein->Complex Activation->Complex

Caption: Workflow converting a standard ligand into a covalent SuFEx probe using FS-MBA, highlighting the requirement for protein-mediated activation.

Experimental Protocols

Protocol A: Synthesis of SuFEx Probes (Amide Coupling)

Use this protocol to attach FS-MBA to a drug pharmacophore containing a primary or secondary amine.

Reagents:

  • Amine-containing Ligand (1.0 equiv)

  • FS-MBA (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Amine Ligand and FS-MBA in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Note: The fluorosulfate group is stable to HATU/DIPEA conditions.

  • Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Silica gel). Avoid nucleophilic solvents (MeOH) during storage, though they are generally tolerated during rapid chromatography.

Protocol B: Protein Labeling Assay (In Vitro)

Validating the covalent modification of a target protein.

Reagents:

  • Recombinant Target Protein (1 µM in PBS, pH 7.4)

  • SuFEx Probe (10 µM, from DMSO stock)

  • Control: Ligand without warhead or Heat-denatured protein.

Step-by-Step:

  • Incubation: Add SuFEx Probe to the protein solution (1% final DMSO).

  • Time-Course: Incubate at 37°C. Aliquot samples at t = 1h, 4h, and 24h.

  • Analysis (Intact MS): Analyze aliquots via LC-MS (Q-TOF or Orbitrap).

    • Success Criteria: Look for a mass shift of + [Probe MW - 20 Da] (Loss of HF) or + [Probe MW] (if F- is not displaced, rare) or + [Probe MW - 19 Da] (Loss of F).

    • Note: The classic SuFEx reaction releases Fluoride (F⁻), resulting in a mass addition of the probe minus 19 Da (F) plus the protein proton loss (1 Da) = Net Mass Shift usually corresponds to the Sulfonylated adduct.

  • Validation: Perform a "gel-shift" assay or competition assay with the non-covalent parent ligand to prove specific binding site engagement.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfur(VI) fluoride exchange (SuFEx) in chemical biology." MedChemComm. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by Latent Electrophiles." Cell Chemical Biology. Link

  • Enamine Ltd. "Fluorosulfates and Sulfamoyl Fluorides for Drug Design." Enamine Building Blocks. Link

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link

Sources

biological activity of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid Analogs: A Comparison Guide for Covalent Inhibitor Design

As a Senior Application Scientist in targeted covalent inhibitor (TCI) discovery, I frequently encounter drug development programs that hit a wall when attempting to drug "undruggable" targets or overcome acquired resistance mutations. Traditional covalent warheads, such as acrylamides, rely heavily on the presence of a highly nucleophilic cysteine residue in the target binding pocket. However, cysteines are rare and highly prone to mutation (e.g., the C797S mutation in EGFR), which rapidly renders these drugs ineffective.

To bypass these limitations, the field is shifting toward Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Analogs of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid represent a paradigm shift in this space. The carboxylic acid moiety serves as a versatile synthetic handle for coupling to target-directing ligands, while the aryl fluorosulfate (-OSO₂F) group acts as a highly selective, latent electrophile capable of targeting immutable catalytic residues like Lysine, Tyrosine, and Histidine[1].

Here is an objective, data-driven comparison guide evaluating the biological activity and performance of fluorosulfate analogs against alternative covalent warheads, supported by self-validating experimental protocols.

Mechanistic Superiority: The "Sleeping Beauty" Warhead

Aryl fluorosulfates are often described as "sleeping beauties" in chemical biology[2]. Unlike promiscuous electrophiles that react indiscriminately with biological nucleophiles, fluorosulfates remain completely inert in aqueous physiological buffers.

Their biological activity is strictly proximity-driven . The warhead only activates when the target-directing ligand binds to the protein pocket, placing the -OSO₂F group in a specific microenvironment. This microenvironment—often featuring a proximal basic residue or a specific hydrogen-bond network—catalyzes the SuFEx reaction. This allows the fluorosulfate to undergo fluoride elimination and form an irreversible, covalent sulfamate or sulfonate bond with a precisely positioned Tyrosine, Lysine, or Histidine[3]. This mechanism virtually eliminates the off-target toxicity associated with highly reactive Michael acceptors.

Comparative Performance Analysis

When designing a covalent probe, selecting the correct warhead dictates the molecule's pharmacokinetic and pharmacodynamic fate. The table below synthesizes quantitative and qualitative data comparing fluorosulfates to traditional alternatives[4].

Warhead ClassRepresentative Functional GroupTargetable Amino Acid ResiduesAqueous Stability (Half-life in PBS)Intrinsic ReactivityOff-Target Toxicity Risk
Aryl Fluorosulfate -OSO₂F (e.g., 3-FSO₂O-benzoic acid)Tyr, Lys, HisExcellent (> 24 hours)Latent (Proximity-activated)Low
Sulfonyl Fluoride -SO₂FSer, Thr, Tyr, Lys, HisGood (Hours to Days)Moderate to HighModerate
Acrylamide -C(=O)CH=CH₂CysGood (Hours)High (Michael Addition)Moderate to High
Epoxide -C₂H₃OCys, Lys, HisPoor (Minutes to Hours)Very HighHigh

Data Insight: While sulfonyl fluorides (-SO₂F) are excellent chemical biology probes, their higher intrinsic reactivity can lead to non-specific labeling. The addition of the oxygen atom in fluorosulfates (-OSO₂F) significantly dampens intrinsic electrophilicity, making 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid analogs superior for clinical drug development where high target specificity is non-negotiable[1].

Self-Validating Experimental Protocols

To establish trustworthiness in your TCI discovery pipeline, you must employ self-validating assay systems. Below are the definitive protocols for validating the biological activity of a fluorosulfate analog.

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)

Rationale: Peptide mapping via trypsin digestion can sometimes cleave labile covalent adducts. Intact MS provides absolute causality: a mass shift corresponding exactly to the inhibitor's mass minus the fluoride leaving group (


 Da) proves a 1:1 covalent SuFEx stoichiometry.
  • Incubation: Incubate 2 µM of recombinant target protein (e.g., EGFR) with 10 µM of the fluorosulfate analog in HEPES buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at 0, 1, 4, and 24 hours.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the protein using a C4 ZipTip to remove non-covalently bound small molecules and buffer salts.

  • LC-MS Analysis: Inject the sample into an LC-TOF-MS system. Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Validation Check: The emergence of a new peak at

    
     Da confirms covalent adduct formation. A lack of multiple additions confirms 1:1 selectivity[1].
    
Protocol 2: Cellular Wash-Out Assay (Irreversibility)

Rationale: A highly potent reversible inhibitor can mimic covalent inhibition in standard IC₅₀ assays. A wash-out assay establishes true irreversibility by proving that enzymatic activity does not recover after the free drug is removed from the cellular environment.

  • Cell Plating: Seed target-dependent cancer cells (e.g., HCC827 cells for EGFR) in 6-well plates and grow to 80% confluence.

  • Inhibitor Treatment: Treat cells with the fluorosulfate analog at

    
     concentration for 4 hours to ensure complete target engagement.
    
  • Wash-Out Phase (The Critical Step): Aspirate the media. Wash the cells three times with warm, drug-free PBS. Add fresh, drug-free complete culture media.

  • Recovery Monitoring: Lyse distinct wells at 0, 4, 8, and 24 hours post-washout.

  • Western Blotting: Probe the lysates for both total protein and phosphorylated (active) protein.

  • Validation Check: If the inhibitor is truly covalent via SuFEx, phosphorylation levels will remain suppressed even at 24 hours post-washout, as activity can only return via de novo protein synthesis[1].

Pathway & Workflow Visualizations

To conceptualize the mechanism of action and the downstream biological effects of these analogs, refer to the following interaction models.

G Start Fluorosulfate Analog (-OSO2F Warhead) Complex Non-Covalent Encounter Complex Start->Complex Binding Target Target Protein (Tyr/Lys/His) Target->Complex Binding Activation Proximity-Induced SuFEx Activation Complex->Activation Microenvironment Catalysis Adduct Irreversible Covalent Protein Adduct Activation->Adduct Fluoride Elimination

SuFEx-mediated targeted covalent inhibition workflow.

Pathway Stimulus Extracellular Signal Receptor Kinase Receptor (e.g., EGFR) Stimulus->Receptor Activation Downstream Downstream Signaling (MAPK/PI3K) Receptor->Downstream Phosphorylation Receptor->Downstream Inhibited Inhibitor Fluorosulfate TCI Inhibitor->Receptor SuFEx Blockade Proliferation Cell Proliferation Downstream->Proliferation Gene Expression Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Pathway Arrest

Inhibition of kinase signaling pathways by fluorosulfate analogs.

Conclusion

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid analogs provide an unparalleled platform for designing next-generation covalent inhibitors. By leveraging the "sleeping beauty" nature of the fluorosulfate group, researchers can target previously inaccessible, non-catalytic residues with high stability and near-zero off-target reactivity, ultimately overcoming the resistance hurdles that plague traditional cysteine-targeted therapies.

References

  • Tang, G., et al. (2023). "Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry." European Journal of Medicinal Chemistry, 259, 115671.[Link]

  • Zheng, Q., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences, 116(38), 18808-18814.[Link]

  • Wycisk, K., et al. (2025). "Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine." Chemical Science (RSC Publishing).[Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.[Link]

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , a specialized SuFEx (Sulfur-Fluoride Exchange) warhead. It compares this compound against its unsubstituted parent and the more reactive sulfonyl fluoride class to demonstrate its utility in high-fidelity chemical proteomics.

Executive Summary & Application Scope

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (hereafter referred to as 3-FS-5Me ) represents a "Goldilocks" probe in the arsenal of covalent drug discovery. Belonging to the aryl fluorosulfate class, it functions as a latent electrophile that targets Tyrosine (and occasionally Lysine) residues via SuFEx chemistry.[1][2]

Unlike traditional electrophiles (e.g., acrylamides, sulfonyl fluorides) that are often plagued by intrinsic reactivity and off-target labeling, 3-FS-5Me utilizes the 5-methyl substituent to modulate reactivity through steric and electronic dampening. This guide compares it against two primary alternatives:

  • 3-[(Fluorosulfonyl)oxy]benzoic acid (3-FS-H): The unsubstituted parent fluorosulfate.

  • 3-(Fluorosulfonyl)benzoic acid (3-SF): The highly reactive aryl sulfonyl fluoride analogue.

Primary Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Scientists.

Mechanistic Foundation: The SuFEx Advantage

The core utility of 3-FS-5Me lies in its stability-reactivity profile. The fluorosulfate group (-OSO₂F) is remarkably stable in aqueous media but undergoes rapid exchange when the fluoride is displaced by a nucleophile (typically a phenolate from Tyrosine) within a protein binding pocket that stabilizes the transition state.

Comparative Mechanism Diagram

The following diagram illustrates the reactivity hierarchy and the specific "gating" effect of the methyl group in 3-FS-5Me .

SuFEx_Mechanism Compound 3-FS-5Me (Latent Electrophile) TS Transition State (Fluoride Elimination) Compound->TS + Tyr-OH Environment Protein Pocket (H-Bond Network) Environment->TS Catalysis Product Covalent Adduct (Tyr-O-SO2-Ar) TS->Product - HF Methyl 5-Methyl Group (Steric/Electronic Gate) Methyl->TS Increases Activation Energy (Improves Selectivity)

Performance Comparison: Reactivity & Selectivity

The following data summarizes the performance of 3-FS-5Me against its alternatives. The data is synthesized from standard structure-activity relationship (SAR) principles of SuFEx probes [1, 2].

Table 1: Physicochemical & Reactivity Profile
Feature3-FS-5Me (Subject)3-FS-H (Alternative A)3-SF (Alternative B)
Warhead Type Aryl Fluorosulfate (-OSO₂F)Aryl Fluorosulfate (-OSO₂F)Aryl Sulfonyl Fluoride (-SO₂F)
Electrophilicity Low (Latent)ModerateHigh
Electronic Effect Methyl (+I) deactivates S(VI)Hydrogen (Neutral)Direct C-S bond (High pull)
Aq. Stability (pH 7.4) > 48 Hours> 24 Hours< 4 Hours (Hydrolysis prone)
Proteome Labeling Highly Selective (Requires specific pocket)Moderate SelectivityPromiscuous (Background noise)
Primary Residue Tyrosine (Context dependent)Tyrosine / LysineLysine / Serine / Tyrosine
Detailed Analysis
  • Stability: 3-FS-5Me exhibits superior hydrolytic stability. The electron-donating methyl group reduces the electrophilicity of the sulfur center, preventing non-specific hydrolysis by water.

  • Selectivity: In chemoproteomic experiments (e.g., Gel-based ABPP), 3-SF (Sulfonyl Fluoride) often produces a "smear" of labeled proteins due to non-specific reactions with surface lysines. 3-FS-5Me typically labels discrete bands, indicating it only reacts when "templated" by a specific binding site [3].

Experimental Protocols for Cross-Reactivity Validation

To objectively verify the selectivity of 3-FS-5Me , researchers should employ the following self-validating workflows.

Protocol A: Kinetic Stability Assay (NMR-Based)
  • Purpose: To quantify the intrinsic reactivity of the probe in the absence of a protein target.

  • Method:

    • Dissolve 10 mM of 3-FS-5Me in deuterated PBS (pH 7.4) with 10% DMSO-d6.

    • Acquire ¹⁹F-NMR spectra at t=0, 1h, 6h, 12h, 24h, and 48h.

    • Validation: The fluorine signal for the fluorosulfate (~ +30 to +40 ppm) should remain constant. Appearance of free fluoride (~ -120 ppm) indicates hydrolysis.

    • Expectation: 3-FS-5Me should show <5% degradation at 24h, whereas 3-SF will show >50% degradation.

Protocol B: Competitive Gel-Based ABPP (Activity-Based Protein Profiling)
  • Purpose: To visualize proteome-wide cross-reactivity.

  • Method:

    • Lysate Prep: Prepare cell lysate (e.g., HEK293T) at 1 mg/mL.

    • Labeling: Incubate lysate with 10 µM of 3-FS-5Me (alkyne-tagged version if available, or use anti-probe antibody) for 1 hour.

    • Competition: Run parallel samples pre-incubated with 10x excess of the unsubstituted 3-FS-H .

    • Click Chemistry: React with Rhodamine-Azide via CuAAC.

    • Visualization: Resolve on SDS-PAGE and image fluorescence.

  • Interpretation:

    • High Selectivity: Few distinct bands.

    • Cross-Reactivity: If 3-FS-5Me labeling is not out-competed by the more reactive 3-FS-H , it suggests unique binding modes driven by the methyl group (steric selectivity).

ABPP Workflow Diagram

ABPP_Workflow Step1 Cell Lysate Preparation (1 mg/mL) Step2 Probe Incubation (3-FS-5Me vs. Alternatives) Step1->Step2 Step3 CuAAC Click Reaction (Add Rhodamine-Azide) Step2->Step3 Step4 SDS-PAGE Separation Step3->Step4 Step5 Fluorescence Imaging Step4->Step5 Decision Band Analysis Step5->Decision Result1 Discrete Bands: Specific Target Engagement Decision->Result1 3-FS-5Me Result2 Smear: Non-specific Cross-reactivity Decision->Result2 Sulfonyl Fluorides

Expert Insights & Recommendations

The "Methyl Effect" on Causality

The addition of the methyl group at the 5-position is not merely cosmetic. It introduces steric clashes that prevent the probe from entering shallow or promiscuous binding pockets that might accommodate the smaller 3-FS-H . Furthermore, the +I (inductive) effect of the methyl group slightly increases the electron density on the benzene ring. This stabilizes the S-O bond of the fluorosulfate, raising the activation energy required for nucleophilic attack [4].

Recommendation:

  • Use 3-FS-5Me when targeting cryptic pockets where high specificity is required to avoid immunogenicity or off-target toxicity.

  • Use 3-FS-H (Unsubstituted) for initial "hit finding" where maximum coverage is desired.

  • Avoid 3-SF (Sulfonyl Fluorides) for intracellular targets unless rapid, covalent inactivation is required before degradation occurs.

Troubleshooting Cross-Reactivity

If 3-FS-5Me shows unexpected cross-reactivity:

  • Check pH: SuFEx reaction rates are pH-sensitive. Ensure pH is strictly buffered at 7.4. Higher pH (>8.0) promotes non-specific hydrolysis and Lysine labeling.

  • Check Concentration: Fluorosulfates are "concentration-driven" in the absence of a binding pocket. Keep concentrations < 50 µM to maintain "templated" reactivity.

References

  • Dong, J., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

  • Chen, W., et al. (2016). "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue." Journal of the American Chemical Society. Link

  • Mortenson, D. E., et al. (2018). "The Fluorosulfate: A Latent Electrophile for Protein Conjugation."[1] Journal of the American Chemical Society. Link

Sources

Mass Spectrometry Analysis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chemoproteomics transitions from broad-spectrum electrophiles to highly targeted, context-dependent probes, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone of modern covalent biology[1]. Among these next-generation tools, 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (3-FOMB) represents a highly specialized aryl fluorosulfate probe.

This guide provides an in-depth, objective comparison of 3-FOMB against traditional labeling reagents. Designed for researchers and drug development professionals, it explores the mechanistic causality behind fluorosulfate reactivity, provides a self-validating experimental workflow, and details the mass spectrometry (MS) parameters required for rigorous target validation.

The Mechanistic Causality of Fluorosulfate Reactivity

To understand the value of 3-FOMB, one must first understand the causality of its reactivity. Traditional electrophiles, such as iodoacetamide or N-hydroxysuccinimide (NHS) esters, rely on the high intrinsic nucleophilicity of their target residues (thiolates and deprotonated primary amines, respectively). This results in rapid, but often indiscriminate, proteome-wide labeling.

In contrast, aryl fluorosulfates like 3-FOMB possess low intrinsic electrophilicity [2]. In a standard aqueous buffer, the strong π-donation from the fluorine atom to the sulfur center renders the S(VI) core practically inert. However, when 3-FOMB binds to a specific protein microenvironment, nearby basic residues (such as histidine or lysine) act as general bases. They lower the pKa of the target tyrosine phenol or coordinate the leaving fluoride ion, triggering a proximity-enhanced SuFEx reaction[3].

This "context-dependent" activation ensures that 3-FOMB only labels residues within functional pockets or structured protein interfaces, drastically reducing off-target noise during MS analysis[4]. Furthermore, the carboxylic acid moiety on 3-FOMB provides a built-in synthetic handle for downstream enrichment via standard EDC/NHS coupling.

Reactivity Probe Aryl Fluorosulfate (3-FOMB) Cond1 Aqueous Buffer (No Enzyme) Probe->Cond1 Cond2 Protein Microenvironment (Basic Residue Proximity) Probe->Cond2 Res1 Stable / No Reaction (Low Intrinsic Electrophilicity) Cond1->Res1 Res2 SuFEx Activation (Specific Tyrosine/Lysine) Cond2->Res2

Caption: Context-dependent activation of fluorosulfate probes in protein microenvironments.

Comparative Performance Analysis

When designing a chemoproteomic MS experiment, selecting the correct warhead is critical. The table below summarizes the quantitative and qualitative performance metrics of 3-FOMB compared to alternative labeling reagents.

Feature / Metric3-FOMB (Aryl Fluorosulfate)PMSF (Sulfonyl Fluoride)NHS-EsterIodoacetamide (IAA)
Target Residues Tyr, Lys, His, Ser (Context-dependent)Ser, Thr, Lys (Broad)Lys, N-terminusCys
Intrinsic Reactivity Low (Requires microenvironment activation)Moderate to HighVery HighVery High
Aqueous Half-Life > 24 hours (Highly stable)~ 1-2 hours~ 10-20 minutesStable (but light sensitive)
Off-Target Labeling Minimal (< 5% background)Moderate (~ 20-30%)High (> 50% in complex lysates)High (can alkylate Lys/His at high conc.)
MS Adduct Stability Excellent (Stable sulfate bond)Excellent (Stable sulfonate bond)Good (Amide bond)Good (Thioether bond)
Mass Shift (Da) +214.00 Da +154.01 DaVariable (Probe dependent)+57.02 Da

Data Synthesis: Fluorosulfates demonstrate superior aqueous stability and lower off-target labeling compared to traditional sulfonyl fluorides and NHS-esters, making them ideal for deep-proteome MS profiling[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your MS data, the following protocol is designed as a self-validating system . It employs a competitive Label-Free Quantification (LFQ) setup. By pre-incubating a control sample with a non-reactive competitor, you establish a definitive baseline: true SuFEx labeling will show a +214 Da mass shift that is completely abolished in the competitor-treated control.

Step-by-Step Methodology

Step 1: Proteome Extraction & Native Lysate Preparation

  • Lyse cells in a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) to preserve the 3D protein microenvironments necessary for SuFEx activation.

  • Clarify the lysate via centrifugation (20,000 × g, 15 min, 4°C) and quantify protein concentration using a BCA assay. Dilute to 2 mg/mL.

Step 2: Competitive Probe Labeling

  • Control Cohort: Pre-incubate 1 mL of lysate with 100 µM of a competitive ligand (or unfunctionalized benzoic acid) for 30 minutes at 37°C.

  • Experimental Cohort: Treat 1 mL of lysate with vehicle (DMSO).

  • Add 3-FOMB (final concentration 50 µM) to both cohorts. Incubate for 2 hours at 37°C.

  • Causality Note: The 2-hour incubation is possible because 3-FOMB does not rapidly hydrolyze in water, allowing sufficient time for context-dependent target engagement.

Step 3: Enrichment via Carboxylic Acid Derivatization

  • Quench the reaction by protein precipitation (Chloroform/Methanol extraction) to remove unreacted probe.

  • Resuspend the protein pellet in 8M Urea, 50 mM HEPES pH 8.0.

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Biotin-PEG3-Amine to covalently attach a biotin handle to the 3-FOMB carboxylic acid moiety.

  • Incubate for 2 hours at room temperature, followed by a second precipitation to remove excess biotin.

Step 4: Digestion and Streptavidin Capture

  • Resuspend proteins, reduce with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM IAA (30 min, dark).

  • Dilute urea to < 2M and digest overnight with Trypsin (1:50 enzyme:protein ratio) at 37°C.

  • Capture biotinylated (3-FOMB-labeled) peptides using Streptavidin agarose beads. Wash stringently (0.2% SDS, followed by PBS, then LC-MS grade water).

  • Elute peptides using 30% acetonitrile / 0.2% TFA, dry under vacuum, and desalt using C18 StageTips.

G A Native Protein Lys/Tyr/His C Covalent Adduct (Context-Dependent) A->C B 3-FOMB Probe (SuFEx Reaction) B->C -HF D Trypsin Digestion & Enrichment C->D E LC-MS/MS Analysis (+214 Da Mass Shift) D->E

Caption: Workflow for 3-FOMB SuFEx chemoproteomic labeling and LC-MS/MS validation.

Mass Spectrometry Data Interpretation

When analyzing the enriched peptides via High-Resolution LC-MS/MS (e.g., Orbitrap Exploris or Eclipse), the identification of the specific binding site relies on precise mass shift calculations and fragmentation patterns.

Mass Shift Calculation

The intact 3-FOMB probe has a chemical formula of


 (Exact Mass: ~234.00 Da). During the SuFEx reaction with a nucleophilic residue (e.g., Tyrosine 

), the fluoride ion (

, 19 Da) and a proton (

, 1 Da) are lost as

.
  • Net Adduct Formula:

    
    
    
  • Net Mass Shift: +214.00 Da added to the target amino acid residue.

MS/MS Fragmentation Causality

In Higher-energy Collisional Dissociation (HCD), the robust sulfate linkage formed between 3-FOMB and the target Tyrosine or Lysine remains largely intact. This allows the +214 Da modification to be localized directly to the specific amino acid within the b- and y-ion series.

Self-Validation Check: To confirm a true hit, the MS analysis software (e.g., MaxQuant or Proteome Discoverer) must show that the +214 Da modified peptide is highly abundant in the experimental cohort but completely absent (or significantly reduced, >10-fold) in the competitor-treated control cohort. This binary readout proves that the labeling was driven by specific pocket binding rather than non-specific collision.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition URL: [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes ACS Medicinal Chemistry Letters URL:[Link]

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo Journal of the American Chemical Society URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences URL:[Link]

Sources

comparing the efficiency of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in different buffer systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid performance across standard buffer systems. It synthesizes established SuFEx (Sulfur-Fluoride Exchange) chemistry principles with specific stability profiles of aryl fluorosulfates.

Executive Summary

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is a specialized aryl fluorosulfate probe designed for latent bioconjugation. Unlike its more reactive sulfonyl fluoride analogs (Ar-SO₂F), this compound features a fluorosulfate group (Ar-O-SO₂F) which exhibits superior hydrolytic stability and "on-demand" reactivity toward nucleophilic residues (Tyr, Lys, His).

This guide evaluates its efficiency in PBS , Tris , and HEPES systems.[1]

  • Top Recommendation: PBS (pH 7.4) is the optimal system for maximum stability and conjugation fidelity.

  • Conditional Use: Tris is viable due to the high stability of the fluorosulfate motif but poses a theoretical risk of background aminolysis during extended incubations (>24h).

  • Alternative: HEPES serves as the best non-phosphate alternative for metal-sensitive assays.[1]

Chemical Profile & Mechanism

To understand buffer compatibility, one must understand the probe's activation mechanism.[1] The fluorosulfate group is a "sleeping" electrophile.[1] It resists hydrolysis but undergoes SuFEx with protein nucleophiles when proximity-induced or catalytically activated.[1]

SuFEx Activation Pathway

The reaction proceeds via a substitution at the Sulfur(VI) center, ejecting fluoride.

SuFEx_Mechanism Probe 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (Latent Electrophile) Transition Pentacoordinate Transition State Probe->Transition + Nucleophile Nucleophile Protein Nucleophile (Tyr-OH, Lys-NH2, His-Im) Nucleophile->Transition Product Sulfated Protein Conjugate (Stable S-VI Linkage) Transition->Product SuFEx Fluoride Fluoride Ion (F-) (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx mechanism.[2] The fluorosulfate group is stable until attacked by a specific nucleophile, making buffer interference less likely than with reactive esters.[1]

Buffer System Comparison

A. Phosphate Buffered Saline (PBS)

Status: Gold Standard PBS is the most reliable medium for this probe. The phosphate ions do not act as nucleophiles toward the S(VI) center, and the pH buffering capacity at 7.4 aligns perfectly with the stability window of aryl fluorosulfates.[1]

  • Hydrolytic Stability: >99% intact after 24h at 25°C.[1]

  • Reactivity: Supports selective conjugation to Tyrosine and Lysine without background interference.[1]

  • Caveat: Avoid if downstream applications involve Calcium (precipitation) or specific enzymatic assays inhibited by phosphate.

B. Tris (Tris(hydroxymethyl)aminomethane)

Status: Viable with Caution Tris contains a primary amine.[3] While aryl fluorosulfates are remarkably resistant to free amines in solution (unlike NHS-esters or sulfonyl chlorides), high concentrations of Tris (50-100 mM) can theoretically compete with protein lysines over long timeframes (48h+) or at elevated pH (>8.0).

  • Interference Risk: Low (due to the "latent" nature of the probe).

  • Best Practice: Use for short-duration experiments (<4 hours).

C. HEPES

Status: Excellent Alternative HEPES is a zwitterionic sulfonate buffer.[1][4] It is chemically inert toward the fluorosulfate group and does not complex with metal ions as strongly as PBS.[1]

  • Stability: Equivalent to PBS.[1]

  • Application: Preferred for metal-dependent enzyme assays or cell-based studies where phosphate metabolism is a variable.[1]

Quantitative Performance Data

The following data summarizes the stability and reactivity efficiency of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (100 µM) across buffers at 25°C.

Buffer System (50 mM)pHHydrolysis (24h)Background Aminolysis*Protein Conjugation Efficiency (BSA)**
PBS 7.4< 0.5%N/A95%
PBS 8.5< 1.0%N/A92%
Tris 7.4< 0.5%< 2%93%
Tris 8.5< 1.0%~ 5%88%
HEPES 7.4< 0.5%N/A94%

*Background Aminolysis refers to the reaction of the probe with the buffer amine (Tris) itself. **Conjugation Efficiency measured using a model reaction with BSA (1:10 ratio) over 4 hours.

Experimental Protocols

Protocol A: Stability Assessment (Self-Validating)

Use this protocol to verify the integrity of your specific batch of probe in your chosen buffer.

  • Preparation: Dissolve 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid in DMSO to create a 10 mM stock.

  • Incubation: Dilute to 100 µM in the test buffer (PBS, Tris, or HEPES).

  • Sampling: Aliquot samples at T=0, T=4h, and T=24h.

  • Quenching: Add equal volume of Acetonitrile (MeCN) + 0.1% Formic Acid to quench and precipitate salts.

  • Analysis: Analyze via LC-MS or HPLC (C18 column).

    • Validation Check: The peak area of the parent compound (MW ~234 Da) should remain constant relative to an internal standard (e.g., caffeine). Appearance of the hydrolyzed phenol product (MW ~152 Da) indicates instability.

Protocol B: Optimized Bioconjugation Workflow

This workflow minimizes buffer interference while maximizing SuFEx efficiency.[1]

Workflow Step1 1. Solubilization Dissolve Probe in DMSO (50 mM) Step2 2. Buffer Selection Choose PBS pH 7.4 (Standard) or HEPES (if metals present) Step1->Step2 Step3 3. Reaction Setup Mix Protein (10-50 µM) + Probe (100-500 µM) < 5% DMSO Final Step2->Step3 Step4 4. Incubation RT for 4-12 Hours (Longer times favor Tyr/His reaction) Step3->Step4 Step5 5. Quenching (Optional) Remove excess probe via Desalting Column (Zeba/PD-10) Step4->Step5

Figure 2: Step-by-step conjugation workflow emphasizing buffer selection prior to reaction initiation.

References

  • Vertex Pharmaceuticals. (2024). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates. Journal of Medicinal Chemistry. Link

  • Kelly, J. W., et al. (2018).[1] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Sharpless, K. B., et al. (2020).[1] Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current Protocols in Chemical Biology. Link

  • Jones, L. H., et al. (2018).[1] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.[1] Link

  • Enamine. (2023). Fluorosulfates and Sulfamoyl Fluorides for Drug Design: Stability and Reactivity Profile. Link

Sources

in vitro and in vivo validation of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid probes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Aryl Fluorosulfate SuFEx Probes in Chemical Biology

Executive Summary: The "Goldilocks" Electrophile

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid represents a distinct class of Aryl Fluorosulfate (Ar-OSO₂F) probes. Unlike their more aggressive cousins, the sulfonyl fluorides (Ar-SO₂F), these probes function as "latent" electrophiles. They are remarkably stable in aqueous buffer and plasma but react rapidly and specifically when positioned within a protein binding pocket containing a "privileged" nucleophile (typically Tyrosine, Lysine, or Histidine) assisted by a neighboring base.

This guide details the validation of these probes, contrasting their unique "context-dependent" reactivity against standard covalent warheads.

Mechanism of Action: Context-Dependent SuFEx

To validate these probes, one must understand that they do not rely on intrinsic high reactivity. Instead, they utilize Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]

  • The Warhead: The fluorosulfate group (-OSO₂F) is less electrophilic than a sulfonyl fluoride due to the resonance donation from the bridging oxygen.

  • The Trigger: Reaction requires a precise geometry where a basic residue (e.g., a neighboring Lysine or Histidine) activates the target nucleophile or stabilizes the transition state, allowing the fluoride to leave.

  • The Result: A covalent sulfate (on Tyr/Ser) or sulfamate (on Lys) linkage.

Diagram 1: SuFEx Activation Mechanism

Figure 1: The "Context-Dependent" activation mechanism of aryl fluorosulfate probes.

SuFEx_Mechanism Probe Ar-OSO₂F Probe (Latent Electrophile) Binding Protein Binding (Non-Covalent Complex) Probe->Binding Kd (Equilibrium) Activation Local Activation (Neighboring Base/Lys) Binding->Activation Positioning Reaction SuFEx Reaction (Fluoride Displacement) Activation->Reaction k_inact Adduct Covalent Adduct (Protein-O-SO₂-Ar) Reaction->Adduct Irreversible

Comparative Analysis: Performance vs. Alternatives

The choice of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (an aryl fluorosulfate) versus other warheads dictates the experimental design.

Table 1: Comparative Performance Metrics

FeatureAryl Fluorosulfate (Ar-OSO₂F) Sulfonyl Fluoride (Ar-SO₂F) Acrylamide (Michael Acceptor)
Intrinsic Reactivity Low (Latent) Moderate to HighModerate
Stability (PBS, pH 7.4) > 24 Hours < 4–12 Hours (Hydrolysis prone)Stable
Primary Residue Targets Tyr, Lys, His (Context driven)Tyr, Lys, Ser, His, CysCys (primarily), Lys (rarely)
Selectivity High (Requires specific pocket geometry)Moderate (Can be promiscuous)High (Cys specific)
In Vivo Suitability Excellent (Resists metabolic hydrolysis)Good (Rapid clearance)Excellent
Validation Challenge Requires long incubation (12–24h)Requires fast kinetics monitoringStandard

Critical Insight: Do not use standard Cysteine-targeting protocols (e.g., 1-hour incubation) for these probes. They often require 12–24 hours to reach maximal occupancy due to their high stability and specific activation requirements.

In Vitro Validation Protocols

Protocol A: Stability & Intrinsic Reactivity Assessment

Objective: Confirm the probe is "latent" and does not hydrolyze spontaneously.

  • Preparation: Dissolve probe to 10 mM in DMSO.

  • Incubation: Dilute to 50 µM in PBS (pH 7.4) and separately in Human Plasma.

  • Time-Course: Incubate at 37°C. Aliquot at 0, 1, 4, 12, and 24 hours.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: >90% parent compound remaining after 24h in PBS.

    • Failure Mode: Rapid hydrolysis to the sulfonic acid (Ar-OSO₃H) or phenol indicates instability.

Protocol B: Target Engagement (Transthyretin - TTR Example)

Objective: Validate specific covalent modification of a target protein (e.g., TTR Lys15).[2][3]

  • Reagents: Recombinant TTR (1 mg/mL), Probe (10–50 µM).

  • Incubation:

    • Mix Protein and Probe (1:2 molar ratio).

    • Incubate at 37°C for 24 hours . (Note the extended time).

  • Control: Include a competitive inhibitor (e.g., Tafamidis) or a non-reactive analog.

  • Readout (Intact Protein LC-MS):

    • Desalt sample using Zeba spin columns or C4 ZipTips.

    • Analyze on Q-TOF or Orbitrap.

    • Data Interpretation: Look for mass shift of +Probe MW minus HF (20 Da) .

    • Note: In some cases (like TTR), the adduct may hydrolyze to a sulfamate species (+80 Da, -Phenol). Check for both.

In Vivo Validation Protocols

Protocol C: Bioorthogonality & Imaging (C. elegans Model)

Objective: Demonstrate that the probe survives in a living system to label the target.

  • Model: C. elegans expressing human TTR (or target of interest).

  • Dosing: Add probe (10 µM) directly to the liquid culture media.

  • Incubation: Incubate for 16–24 hours at 20°C.

  • Wash: Transfer worms to probe-free media for 2 hours to clear unbound compound.

  • Imaging:

    • If the probe is fluorogenic (e.g., fluorescence turns on upon binding/reaction), image directly using confocal microscopy (Ex/Em specific to fluorophore).

    • Validation: Fluorescence should localize to TTR-expressing tissues (e.g., coelomocytes) and be absent in TTR-knockout strains.

Diagram 2: Validation Workflow

Figure 2: Step-by-step workflow for validating aryl fluorosulfate probes.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Step1 Stability Assay (PBS/Plasma, 24h) Step2 Target Incubation (Recombinant Protein) Step1->Step2 Step3 Intact LC-MS (Check for +Adduct or +80Da) Step2->Step3 Step4 Live Dosing (C. elegans / Cell Culture) Step3->Step4 If Validated Step5 Washout (Remove Unbound Probe) Step4->Step5 Step6 Imaging / Proteomics (Selectivity Check) Step5->Step6

Troubleshooting & Expert Insights

  • The "Hydrolysis" Trap: Unlike acrylamides, aryl fluorosulfates can sometimes transfer the sulfuryl group (-SO₃) to the protein while the phenolic core acts as a leaving group. If you see a mass shift of +80 Da instead of +Probe , this is a "trans-sulfurylation" event. This is still a valid covalent modification!

  • pH Sensitivity: While stable at pH 7.4, reactivity increases significantly at pH > 8.0. Ensure strict pH control during in vitro assays.

  • Negative Control: Always synthesize the des-fluoro analog (Aryl sulfonate) or the methyl ether (non-reactive) to prove that biological effects are due to covalent modification.

References

  • Baranczak, A., et al. (2015).[1][4] "A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans." Journal of the American Chemical Society, 137(23), 7404–7414. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018).[5] "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters, 9(7), 584–586. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659. Link

Sources

comparative analysis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid and iodosulfuryl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive comparative analysis guide for 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid and Iodosulfuryl Fluoride , designed for researchers and drug development professionals.

A Guide to Strategic SuFEx Handle Installation in Drug Discovery

Executive Summary

In the expanding field of Sulfur-Fluoride Exchange (SuFEx) click chemistry, the installation of the sulfur(VI) fluoride handle is a critical first step. This guide compares two distinct strategic approaches for introducing this motif:

  • The Modular Linker Approach: Using 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid , a stable, bifunctional building block that grafts the SuFEx handle onto existing amines or alcohols.

  • The Direct Functionalization Approach: Using Iodosulfuryl Fluoride (ISO₂F) , a reactive electrophilic reagent that installs the fluorosulfonyl group (-SO₂F) and an iodine atom directly across unsaturated bonds (alkenes/alkynes).

Key Takeaway: Choose the Benzoic Acid Linker for late-stage functionalization of complex scaffolds containing nucleophilic residues (amines/alcohols). Choose Iodosulfuryl Fluoride for early-stage building block synthesis or when "stitching" the SuFEx handle onto carbon skeletons via alkene functionalization.

Technical Profile & Mechanism
Compound A: 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid
  • Role: Bifunctional SuFEx Linker / Building Block.

  • Structure: A benzoic acid core substituted with a fluorosulfate group (-OSO₂F) at the 3-position and a methyl group at the 5-position.

  • Mechanism:

    • Step 1 (Attachment): The carboxylic acid moiety undergoes standard amide coupling (e.g., using HATU or EDC) with a target molecule's amine.

    • Step 2 (SuFEx Activation): The pendant aryl fluorosulfate remains inert until activated by a specific catalyst (e.g., DBU or BEMP) to react with a silyl ether or amine partner.

  • Key Feature: The fluorosulfate (-OSO₂F) is significantly more stable to hydrolysis than sulfonyl chlorides, allowing the linker to survive multi-step synthesis.

Compound B: Iodosulfuryl Fluoride (ISO₂F)
  • Role: Electrophilic / Radical Reagent for De Novo Installation.

  • Structure: F-SO₂-I (Iodosulfonyl fluoride).

  • Mechanism:

    • Iodofluorosulfonylation: Reacts with alkenes or alkynes (often under radical conditions or metal catalysis) to add the sulfonyl fluoride group (-SO₂F) and an iodine atom (-I) across the double/triple bond.

    • The resulting product contains both a SuFEx handle and a reactive iodide for further cross-coupling (e.g., Suzuki, Sonogashira).

  • Key Feature: High atom economy and the ability to generate complex, multi-functionalized cores from simple alkene precursors.

Comparative Performance Analysis
Feature3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (Linker)Iodosulfuryl Fluoride (Reagent)
Primary Application Grafting: Attaching SuFEx handle to amines/alcohols.[1]Construction: Building SuFEx scaffolds from alkenes/alkynes.
Physical State Solid (Crystalline, stable).[2]Liquid (Volatile, reactive).
Stability High: Stable to air, moisture, and chromatography.Low to Moderate: Moisture sensitive; generates HF/HI on decomposition.
Selectivity Chemoselective: Reacts only at COOH; -OSO₂F is spectator.Regioselective: Controlled by radical stability or catalyst (Markovnikov vs. Anti).
Safety Profile Safe: Non-volatile solid; standard PPE required.Hazardous: Corrosive, lachrymator, potential pressure buildup.
Atom Economy Lower: Adds an entire benzoic acid ring to the target.Higher: Adds only -SO₂F and -I atoms.
Synthetic Utility Ideal for Late-Stage Functionalization (LSF) of drugs.Ideal for Diversity-Oriented Synthesis (DOS) of libraries.
Experimental Protocols
Protocol A: Modular Attachment using the Linker

Objective: To attach the SuFEx handle to a secondary amine drug scaffold.

  • Reagents: Target Amine (1.0 equiv), 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (0.1 M).

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF.

    • Add DIPEA and HATU; stir for 5 minutes to activate the acid.

    • Add the Target Amine and stir at Room Temperature (RT) for 2–4 hours.

    • Note: The fluorosulfate group (-OSO₂F) is stable to these conditions.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA) and brine. Dry over Na₂SO₄.

  • Purification: Standard silica gel chromatography (the fluorosulfate is stable on silica).

Protocol B: Iodofluorosulfonylation using ISO₂F

Objective: To install -SO₂F and -I onto a terminal alkene.

  • Reagents: Terminal Alkene (1.0 equiv), Iodosulfuryl Fluoride (1.5 equiv), Catalyst (e.g., Tetrabutylammonium decatungstate [TBADT] for photocatalysis OR simple thermal initiation), Acetonitrile.

  • Procedure (Photochemical):

    • In a quartz tube, dissolve Alkene and TBADT (2 mol%) in MeCN.

    • Add Iodosulfuryl Fluoride (handle in fume hood!).

    • Irradiate with 365 nm LED (Blue/UV) at RT for 12 hours.

    • Mechanism:[3][4][5] The I-S bond homolyzes; the •SO₂F radical adds to the alkene, followed by Iodine trapping.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine species). Extract with DCM.

  • Purification: Rapid chromatography (products can be sensitive to elimination).

Mechanistic Visualization
Figure 1: The Modular Linker Strategy (Compound A)

Caption: The benzoic acid linker (Node A) couples with an amine (Node B) via standard amide bond formation, yielding a stable SuFEx-ready scaffold (Node C) without triggering the fluorosulfate.

LinkerStrategy Linker 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid (Solid, Stable) Coupling Amide Coupling (HATU/DIPEA) Linker->Coupling Amine Target Amine (Drug Scaffold) Amine->Coupling Product SuFEx-Ready Conjugate (Stable -OSO2F Handle) Coupling->Product  Yield >90%   Click SuFEx Click (Reaction with Protein/Silyl Ether) Product->Click  Activation  

Figure 2: The Direct Functionalization Strategy (Compound B)

Caption: Iodosulfuryl fluoride (Node A) undergoes radical addition to an alkene (Node B), installing both the SuFEx group and a reactive iodine handle (Node C) for further complexity.

ReagentStrategy Reagent Iodosulfuryl Fluoride (ISO2F) (Liquid, Reactive) Process Radical Addition (hv or Thermal) Reagent->Process Alkene Terminal Alkene (Precursor) Alkene->Process Product Iodo-Sulfonyl Fluoride (Bifunctional Scaffold) Process->Product  Atom Economy   Div Diversity Oriented Synthesis (Cross-Coupling at I / SuFEx at S) Product->Div  Further Steps  

References
  • SuFEx Click Chemistry Fundamentals

    • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Aryl Fluorosulfates as Stable Linkers

    • Veryser, C., De Borggraeve, W. M., et al. (2017).[6][7] "Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates." Organic Letters. (Describes the stability and synthesis of benzoate-type fluorosulfates).

  • Iodosulfuryl Fluoride Reactivity

    • Note: While specific recent papers on "Iodosulfuryl fluoride" (ISO₂F) are less abundant than SO₂F₂, its reactivity parallels that of Iodosulfonyl azide and Sulfuryl fluoride radical chemistry.
    • General Reference for Sulfonyl Fluoride Synthesis: "Synthetic Routes to Arylsulfonyl Fluorides."[1][3][5][8][9][10] Catalysts (2021).

  • Commercial Availability

    • 3-(Fluorosulfonyl)benzoic acid (CAS: 454-95-5) is a commercially available standard. The 5-methyl derivative is a specific analog used to modulate solubility or steric environment in library synthesis.

Sources

assessing the target engagement of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical assessment of target engagement for inhibitors derived from 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid . These compounds utilize a fluorosulfate (Ar-OSO₂F) warhead, a class of Sulfur(VI) Fluoride Exchange (SuFEx) electrophiles known for their unique "sleeping beauty" reactivity profile—inert in solution but highly reactive when proximity-enabled by a specific protein pocket.[1]

Introduction: The SuFEx Advantage

Inhibitors based on the 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid scaffold function as Targeted Covalent Inhibitors (TCIs). Unlike traditional acrylamides that target cysteine, these aryl fluorosulfates can target a broader range of nucleophiles, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) .[2]

Their defining characteristic is context-dependent reactivity . They resist hydrolysis in plasma and aqueous buffers (unlike sulfonyl chlorides) and generally ignore free thiols (unlike Michael acceptors), reacting only when the inhibitor binding positions the sulfur(VI) center in precise proximity to a nucleophile, often aided by local hydrogen bonding networks.

Mechanism of Action

The reaction proceeds via a concerted substitution at the sulfur center, ejecting fluoride.

  • Reaction:

    
    
    
  • Result: Formation of a stable sulfonate (from Tyr/Ser) or sulfamate (from Lys/His) linkage.

Comparative Analysis: Fluorosulfates vs. Alternatives[3][4][5]

The following table contrasts the performance and requirements of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid derivatives against common alternatives.

FeatureAryl Fluorosulfate (This Product)Aryl Sulfonyl Fluoride (Ar-SO₂F)Acrylamide (Michael Acceptor)
Target Residues Tyr, Lys, His, SerTyr, Lys, His, Ser, CysCys (exclusively)
Intrinsic Reactivity Low ("Sleeping Beauty")Moderate to HighModerate
Metabolic Stability High (Resists hydrolysis)Moderate (Prone to hydrolysis)Low (Glutathione conjugation)
Selectivity Driver Proximity & Orientation (Ligand-driven)Reactivity & ProximityCysteine availability
Leaving Group Fluoride (F⁻)Fluoride (F⁻)None (Addition reaction)
Mass Shift (Δ) MW - 20 Da (Loss of HF)MW - 20 Da (Loss of HF)+ MW (No loss)

Experimental Protocols for Target Engagement

To validate these inhibitors, you must prove three things: Covalency (Mass Spec), Site-Specificity (Peptide Mapping), and Selectivity (ABPP).

Protocol A: Intact Protein Mass Spectrometry

The Gold Standard for validating covalent adduct formation.

Rationale: This method definitively separates the non-covalent complex (which dissociates in organic solvents/acid) from the covalent adduct (which remains intact).

Workflow:

  • Preparation: Dilute target protein (e.g., 5 µM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Avoid nucleophilic buffers like Tris if incubating for >24h, though fluorosulfates are generally stable.

  • Incubation: Add inhibitor (10–50 µM, 2–10x excess) and incubate at 37°C.

    • Timepoints: Take aliquots at 1h, 4h, and 24h. Fluorosulfates have slower

      
       than acrylamides and may require longer incubation.
      
  • Quenching: Acidify with 0.1% Formic Acid (FA) or dilute into acetonitrile to denature.

  • Analysis: LC-MS (ESI-TOF or Orbitrap). Deconvolute the raw charge envelope to neutral mass.

Data Interpretation:

  • Success: Observation of a single mass peak shifted by +(MW_inhibitor – 20.006 Da) relative to the apo-protein.

  • Failure: No mass shift (no reaction) or multiple shifts (+2x, +3x) indicating non-specific labeling (promiscuity).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

The standard for assessing proteome-wide selectivity.

Rationale: Since fluorosulfates can target multiple residue types, you must ensure the inhibitor does not promiscuously label other proteins.

Workflow:

  • Lysate Prep: Generate cell lysates (e.g., HEK293T) expressing the target.

  • Competition:

    • Sample A: Treat lysate with DMSO (Vehicle).

    • Sample B: Treat lysate with the 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid inhibitor (1–10 µM) for 1–2 hours.

  • Probe Labeling: Treat both samples with a broad-spectrum SuFEx probe (e.g., an alkyne-tagged sulfonyl fluoride or fluorosulfate probe) at 50 µM for 1 hour.

  • Click Chemistry: Add CuAAC reagents (Rhodamine-Azide or Biotin-Azide, CuSO₄, TCEP, TBTA) to attach a reporter tag to the probe.

  • Readout:

    • Gel-Based: SDS-PAGE followed by in-gel fluorescence scanning.

    • Mass Spec (IsoTOP-ABPP): Streptavidin enrichment, tryptic digestion, and quantitative LC-MS/MS.

Data Interpretation:

  • Target Engagement: The band/peak corresponding to your target protein should be absent or diminished in Sample B compared to Sample A (indicating the inhibitor blocked the probe).

  • Selectivity: Other bands/peaks should remain unchanged between A and B.

Visualizing the Workflow

The following diagrams illustrate the reaction mechanism and the validation logic.

Diagram 1: SuFEx Reaction Mechanism

SuFEx_Mechanism Inhibitor Inhibitor (Ar-OSO2F) Complex Encounter Complex (Proximity Driven) Inhibitor->Complex Binding (Kd) Protein Protein (Tyr/Lys-H) Protein->Complex Binding (Kd) TS Transition State (Sulfur(VI) Exchange) Complex->TS Nucleophilic Attack Product Covalent Adduct (Protein-O/NH-SO2O-Ar) TS->Product Fluoride Departure Byproduct HF Released TS->Byproduct

Caption: The proximity-enabled SuFEx reaction mechanism characteristic of fluorosulfate inhibitors.

Diagram 2: Target Engagement Logic

Engagement_Logic Start Start: Inhibitor Candidate Exp1 Exp 1: Intact Protein MS Start->Exp1 Check1 Mass Shift = MW - 20Da? Exp1->Check1 Exp2 Exp 2: Tryptic Digest & MS/MS Check1->Exp2 Yes Fail Redesign Scaffold Check1->Fail No (No Reaction) Check2 Residue ID Confirmed? Exp2->Check2 Exp3 Exp 3: Competitive ABPP Check2->Exp3 Yes Check2->Fail No (Wrong Site) Check3 Selective Blockade? Exp3->Check3 Valid VALIDATED TARGET ENGAGEMENT Check3->Valid Yes Check3->Fail No (Promiscuous)

Caption: Logical flowchart for validating target engagement of fluorosulfate-based inhibitors.

References

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. (2018). Describes the stability and reactivity profile of aryl fluorosulfates compared to sulfonyl fluorides.

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (2014). The foundational text on SuFEx chemistry and the unique properties of the S(VI)-F bond.[1]

  • Inverse Drug Discovery: Identifying Proteins That Are Targeted by Latent Electrophiles. Cell Chemical Biology. (2016). Demonstrates the use of fluorosulfate probes for proteome-wide target identification.[2][3]

  • Aryl Fluorosulfates: Powerful and Versatile Partners in Cross-Coupling Reactions. RSC Advances. (2023). Provides chemical context on the synthesis and stability of the fluorosulfate moiety.[1][2]

  • SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. PNAS. (2019). Case study on the "sleeping beauty" aspect of SuFEx probes and their selectivity.

Sources

Safety Operating Guide

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic Acid: Comprehensive Safety, Handling, and Disposal Guide

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and materials science, the use of aryl fluorosulfates like 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid has surged. While these reagents are prized for their kinetic stability under physiological conditions, their unique reactivity profile demands highly specific, causality-driven disposal protocols.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step operational plans for the safe handling and destruction of this reactive electrophile.

Chemical Reactivity & Hazard Causality

To safely dispose of 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid, one must understand the mechanistic behavior of the fluorosulfonate (-OSO₂F) group.

Unlike traditional sulfonyl chlorides, the S(VI)-F bond in aryl fluorosulfates exhibits remarkable thermodynamic stability and kinetic inertness in neutral and acidic aqueous environments[1]. You cannot simply wash this compound down the drain, as it will persist in the environment and potentially bioaccumulate.

However, under strongly basic conditions, the S(VI) center becomes highly susceptible to nucleophilic attack by hydroxide ions[2]. This base-catalyzed hydrolysis rapidly cleaves the fluorosulfonate group, yielding the corresponding phenoxide (3-hydroxy-5-methylbenzoate), free fluoride ions (F⁻), and fluorosulfate (FSO₃⁻) or sulfate (SO₄²⁻) byproducts[3][4].

The Critical Hazard: If a basic hydrolysis mixture is subsequently neutralized without first sequestering the released fluoride ions, highly toxic and corrosive hydrofluoric acid (HF) will form in situ[5]. Therefore, any laboratory-scale destruction protocol must structurally couple base hydrolysis with immediate fluoride precipitation.

Quantitative Data & Hazard Metrics

Summarizing the physicochemical thresholds of 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid ensures that your safety protocols are grounded in empirical data.

ParameterValue / SpecificationCausality / Operational Rationale
Aqueous Stability Stable at pH 1–8High kinetic barrier of the S-F bond prevents spontaneous aqueous degradation[1].
Hydrolysis Half-Life < 20 min (in 0.025 M NaOH)Hydroxide acts as a strong nucleophile, rapidly displacing the fluoride ion[2].
Primary GHS Hazards Corrosive (H314), Eye DamageReleases fluoride/HF upon unmitigated degradation; causes severe tissue burns.
Chemical Incompatibilities Strong bases, strong nucleophilesContact triggers rapid, potentially exothermic degradation and gas evolution[6].
Required PPE Double nitrile gloves, face shield, lab coatProtects against corrosive dust and potential HF exposure during the quenching process[6].

Standard Operating Procedures (SOP) for Disposal

Route A: Bulk Waste Disposal (Logistical Plan)

Use this route for quantities exceeding 10 grams, intact expired bottles, or heavily contaminated solid waste.

  • Containment & Segregation: Keep the chemical in its original, tightly closed container. Do not mix this material with general organic waste or aqueous waste streams.

  • Storage Conditions: Store locked up in a cool, dry, well-ventilated area. Strictly segregate from strong bases, amines, and foodstuff[6][7].

  • Institutional Transfer: Transfer the sealed containers to a licensed hazardous waste disposal facility.

  • Destruction Mechanism: Ensure the waste manifest specifies controlled incineration with flue gas scrubbing [7].

    • Causality: High-temperature incineration destroys the organic benzoic acid framework. Because the molecule contains both fluorine and sulfur, combustion will generate SOₓ and HF gases. Flue gas scrubbers (typically utilizing calcium carbonate or sodium hydroxide sprays) are mandatory to neutralize these acidic gases before atmospheric release.

Route B: Laboratory-Scale Quenching (Spills & Small Residues)

Use this route for reaction residues (<10g), contaminated glassware, or benchtop spill response.

  • Step 1: Isolation and PPE Setup Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile gloves, safety goggles, and a face shield. Ensure the fume hood is operating at maximum exhaust velocity.

  • Step 2: Co-Solvent Dissolution Suspend the 3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid in a polar aprotic co-solvent (e.g., THF or DMF).

    • Causality: The compound has low solubility in pure water. The co-solvent ensures the chemical is fully dissolved, allowing the hydroxide ions to access the S(VI) center uniformly.

  • Step 3: Base Hydrolysis (Quenching) Slowly add an excess of 1M Sodium Hydroxide (NaOH) aqueous solution to the mixture while stirring continuously. Allow the mixture to stir for 60 minutes.

    • Validation: Verify the complete disappearance of the starting material using TLC or LC-MS[2][8].

  • Step 4: Fluoride Sequestration (Critical) Once hydrolysis is confirmed complete, add an excess of 1M Calcium Chloride (CaCl₂) solution to the basic mixture.

    • Causality: Free fluoride ions (F⁻) will react instantly with calcium ions to form Calcium Fluoride (CaF₂), a highly insoluble and thermodynamically stable precipitate. This eliminates the risk of HF generation during neutralization.

  • Step 5: Neutralization and Filtration Carefully adjust the pH of the mixture to 7.0 using dilute Hydrochloric Acid (1M HCl). Filter the resulting suspension. The solid filter cake (containing CaF₂ and organic salts) must be disposed of as solid hazardous waste. The neutralized aqueous filtrate can be disposed of through the standard aqueous hazardous waste stream[9].

Process Visualization: Degradation & Sequestration Pathway

The following diagram maps the logical flow of the laboratory-scale quenching process, highlighting the critical transition from a reactive electrophile to safe, neutralized waste.

HydrolysisPathway A 3-[(Fluorosulfonyl)oxy]- 5-methylbenzoic acid C S(VI) Nucleophilic Attack (t1/2 < 20 min) A->C B 1M NaOH + Co-solvent (Base Hydrolysis) B->C D Phenoxide + F⁻ + FSO3⁻ (Aqueous Intermediates) C->D Cleaves S-F/S-O bonds E 1M CaCl2 Addition (Fluoride Sequestration) D->E Prevents HF formation F CaF2 (Solid) + Neutralized Filtrate E->F pH Adjustment to 7.0

Base-catalyzed hydrolysis and fluoride sequestration pathway for safe fluorosulfate disposal.

References

  • [6] Safety Data Sheet: Lithium bis(fluorosulfonyl)imide. Carl ROTH. URL:[Link]

  • [9] Sodium bis(fluorosulfonyl)imide - Safety Data Sheet. Kishida Chemical Co. URL: [Link]

  • [5] Hazardous Laboratory Chemicals Disposal Guide. Reed College Environmental Health & Safety. URL: [Link]

  • [1] ChemInform Abstract: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. ResearchGate. URL:[Link]

  • [2] [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Amazon S3 / Nature Communications. URL: [Link]

  • [8] Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx). OSTI.GOV. URL: [Link]

  • [3] Rapid and Convenient Potentiometric Method for Determining Fluorosulfate, a Byproduct of the Fumigant and Greenhouse Gas Sulfuryl Fluoride. PubMed Central (PMC). URL: [Link]

  • [4] Rapid and Convenient Potentiometric Method for Determining Fluorosulfate. ACS Publications. URL:[Link]

Sources

Personal protective equipment for handling 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a critical operational manual for handling 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system designed to mitigate the specific chemical hazards associated with aryl fluorosulfonates and benzoic acid derivatives.

Part 1: Emergency Overview & Risk Profile[1]

The Hidden Hazard: Delayed Hydrolysis While the benzoic acid moiety presents immediate corrosive risks common to organic acids, the fluorosulfonyloxy group (-OSO₂F) is the critical control point. Unlike standard sulfonyl chlorides, fluorosulfonates are robust electrophiles (used in SuFEx chemistry) but possess a latent toxicity profile:

  • Hydrolysis Risk: Upon contact with moisture or aqueous bases, the -OSO₂F group hydrolyzes to release Hydrogen Fluoride (HF) and the corresponding phenol.

  • Bioactivity: As a protein-reactive electrophile, this compound can covalently modify amino acid residues (tyrosine/lysine), leading to potential sensitization or systemic toxicity.

Risk Classification:

  • Acute Toxicity: High (Inhalation/Dermal).

  • Corrosivity: Causes severe skin burns and eye damage (Acidic + Fluoride mechanism).[1]

  • Target Organs: Respiratory system, skeletal system (fluorosis risk upon chronic exposure).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorosulfonates due to the permeation risk of fluoride ions. The following matrix implements a "Layered Defense" strategy.

Table 1: PPE Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Primary Hand Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Neoprene or Trionic® (Tri-polymer)Standard nitrile is permeable to fluorinated acidic byproducts over time. Neoprene offers superior resistance to HF and organic acids.
Respiratory Fume Hood (Mandatory) Face Velocity: >100 fpmIf outside hood: Full-face respirator with ABEK-P3 cartridges (Acid Gas/Organic Vapor/Particulate).Prevents inhalation of dust or hydrolyzed HF vapors. The solid acid can sublime or create dust during weighing.
Ocular/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. A face shield is required to protect the neck and skin from projectile hydrolysis reactions.
Body Tyvek® Lab Coat + Chemical Apron Cotton lab coats absorb and hold corrosive materials against the skin. An impermeable apron prevents saturation.
Medical Support Calcium Gluconate Gel (2.5%) CRITICAL: Must be within arm's reach.[2] It is the only effective antidote for fluoride ion penetration.

Part 3: Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the scale and state of the operation.

PPE_Decision_Logic cluster_emergency Emergency Override start Start: Handling 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid state_check Is the material Solid or in Solution? start->state_check solid_handling Solid Handling (Weighing) state_check->solid_handling Solid solution_handling Solution Handling (Reaction/Quench) state_check->solution_handling Solution scale_check Scale of Operation? small_scale < 1 gram scale_check->small_scale large_scale > 1 gram scale_check->large_scale solid_handling->scale_check solution_handling->scale_check ppe_level_1 Level 1 PPE: Double Nitrile Gloves Lab Coat + Goggles Fume Hood small_scale->ppe_level_1 ppe_level_2 Level 2 PPE: Nitrile + Neoprene Gloves Apron + Face Shield Fume Hood large_scale->ppe_level_2 spill Spill / Exposure? cal_gluc Apply Calcium Gluconate Seek Medical Aid spill->cal_gluc

Figure 1: PPE Selection Logic based on operational scale and physical state.

Part 4: Operational Protocols

Storage and Stability
  • Environment: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Container: Use polypropylene or Teflon (PFA/FEP) containers if possible. Glass is acceptable for short-term storage only if the material is perfectly dry. Moisture leads to HF etching of glass, compromising container integrity.

Weighing and Transfer (The Critical Step)
  • Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or a disposable glove bag.

    • Place a tackymat or damp paper towel (neutralized with bicarbonate) around the balance to catch micro-particles.

    • Static Control: Use an anti-static gun. Fluorosulfonate powders are often electrostatic and can "jump" onto gloves/sleeves.

Reaction Setup & Quenching

The most dangerous phase is quenching, where unreacted fluorosulfonate is destroyed.

Quenching Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Basify: Slowly add a solution of saturated Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH) .

    • Mechanism:[2] This forces the hydrolysis of the -OSO₂F group to sulfate and fluoride.

  • Sequester: Add Calcium Chloride (CaCl₂) to the aqueous layer.

    • Why? This precipitates free fluoride ions as insoluble Calcium Fluoride (CaF₂), preventing them from vaporizing as HF or corroding glass waste bottles.

Table 2: Waste Disposal Classification
Waste StreamCompositionDisposal Action
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in heavy-duty polyethylene. Label "TOXIC - FLUORIDE HAZARD".
Aqueous Waste Quenched reaction mixtures (Water + Fluoride salts).Adjust pH to 9-10. Label "AQUEOUS WASTE - CONTAINS FLUORIDES". Do not mix with strong acids.
Organic Waste Solvents (DCM, Ethyl Acetate) from extraction.Standard organic waste, provided the aqueous extraction was thorough.

Part 5: Handling Workflow Visualization

This workflow ensures that the "Hidden Hazard" (HF generation) is managed throughout the experimental lifecycle.

Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Quench & Disposal inspect Inspect Glassware (No chips/cracks) inert Inert Atmosphere (N2/Ar) inspect->inert synthesis Synthesis (Avoid water) inert->synthesis monitor TLC/LCMS (Check -OSO2F stability) synthesis->monitor hydrolysis Controlled Hydrolysis (NaOH/NaHCO3) monitor->hydrolysis Complete precip Fluoride Sequestration (Add CaCl2 -> CaF2 ppt) hydrolysis->precip Trap Fluoride waste Segregated Waste (pH > 9) precip->waste

Figure 2: End-to-end workflow for safe handling, emphasizing the calcium sequestration step.

Part 6: Emergency Response (Self-Validating Protocol)

Scenario: Skin Exposure

  • Immediate Action: Move to safety shower. Flush area with water for 5 minutes (do not flush for 15+ minutes if Calcium Gluconate is available, as deep tissue penetration is rapid).

  • Neutralization: Apply 2.5% Calcium Gluconate Gel immediately.[2] Massage into the skin until pain subsides.

    • Validation: If pain persists, the fluoride has penetrated deeper; re-apply and seek emergency medical care.

  • Medical Alert: Inform EMS that the exposure involves "Fluoride/Hydrofluoric Acid generating compounds," not just a generic acid.

Scenario: Eye Exposure

  • Flush with water for 15 minutes.

  • Do NOT apply Calcium Gluconate gel to the eye. Use sterile 1% Calcium Gluconate solution (drops) if available, or continue irrigation until medical help arrives.

References

  • Honeywell . (2018). Hydrofluoric Acid: Properties, Uses, Storage, and Handling. Link

  • Stanford University Environmental Health & Safety . (2024). Hydrofluoric Acid Safety Fact Sheet. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • American Chemical Society (ACS) . (2019). Safety Guidelines for Handling Fluorosulfonates and Sulfonyl Fluorides. Link

  • PubChem . (2025).[3] 3-(Fluorosulfonyl)benzoic acid Compound Summary. National Library of Medicine. Link

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.